molecular formula C29H60N2O14 B6352198 t-Boc-Aminooxy-PEG11-amine

t-Boc-Aminooxy-PEG11-amine

Cat. No.: B6352198
M. Wt: 660.8 g/mol
InChI Key: QSWAQAPDDJDPTD-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG11-amine is a useful research compound. Its molecular formula is C29H60N2O14 and its molecular weight is 660.8 g/mol. The purity is usually 95%.
The exact mass of the compound Amino-dPEG™(11)-aminoxy-Boc is 660.40445459 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60N2O14/c1-29(2,3)45-28(32)31-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-30/h4-27,30H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWAQAPDDJDPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

t-Boc-Aminooxy-PEG11-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of t-Boc-Aminooxy-PEG11-amine, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, applications, and relevant experimental methodologies.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool characterized by three key components:

  • A Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides stability and can be readily removed under mild acidic conditions. The deprotected aminooxy group (-ONH2) can then specifically react with aldehydes or ketones to form stable oxime linkages.

  • A Primary Amine Group: The terminal primary amine (-NH2) allows for covalent conjugation to various functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), to form stable amide bonds.

  • A Polyethylene (B3416737) Glycol (PEG) Spacer: The 11-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the conjugates.[1] The PEG linker also provides flexibility and optimal spatial orientation between the conjugated molecules.

This unique combination of functionalities makes this compound an ideal linker for constructing complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C29H60N2O14N/A
Molecular Weight ~660.79 g/mol N/A
Purity ≥95% - >98%N/A
Appearance White to off-white solid or oilN/A
Solubility Soluble in water, DMSO, DMF, and dichloromethane (B109758)N/A
Storage Conditions -20°C, desiccatedN/A

Key Applications and Experimental Protocols

This compound is a cornerstone in the development of targeted therapeutics and research tools. Its principal applications lie in the synthesis of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[2] The linker plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[1]

A representative experimental workflow for PROTAC synthesis using this compound is as follows:

  • Amide Bond Formation: The primary amine of this compound is reacted with the carboxylic acid of an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL). This reaction is typically mediated by a coupling agent such as HATU or EDC in an organic solvent like DMF or DMSO, often with the addition of a base like DIPEA.

  • Boc Deprotection: The Boc protecting group on the aminooxy terminus is removed under mild acidic conditions, commonly using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Oxime Ligation: The newly exposed aminooxy group is then reacted with an aldehyde- or ketone-functionalized ligand for the protein of interest (POI). This reaction is typically carried out in a slightly acidic buffer (pH 4-6) to facilitate the formation of a stable oxime bond.

  • Purification: The final PROTAC molecule is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC is critical for ensuring stability in circulation and efficient payload release at the target site.

A representative experimental workflow for ADC synthesis using this compound is as follows:

  • Antibody Modification: A monoclonal antibody is functionalized with an aldehyde or ketone group. This can be achieved through various methods, such as periodate (B1199274) oxidation of the glycan moieties on the antibody or by reacting lysine (B10760008) residues with an NHS ester of an aldehyde-containing molecule.

  • Linker-Payload Conjugation: In a separate reaction, the primary amine of this compound is conjugated to a cytotoxic payload that has a carboxylic acid functionality, using standard amide coupling chemistry.

  • Boc Deprotection: The Boc group on the linker-payload conjugate is removed with TFA in DCM.

  • Oxime Ligation to Antibody: The aminooxy-functionalized linker-payload is then reacted with the aldehyde- or ketone-modified antibody in a suitable buffer to form the final ADC.

  • Purification: The ADC is purified to remove unconjugated antibody, linker-payload, and other impurities, typically using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation E3_Ligand E3 Ligase Ligand (-COOH) Amide_Product Boc-Aminooxy-PEG11-E3 Ligase E3_Ligand->Amide_Product Linker_Amine This compound (H2N-) Linker_Amine->Amide_Product Boc_Protected Boc-Aminooxy-PEG11-E3 Ligase Deprotected H2N-O-PEG11-E3 Ligase Boc_Protected->Deprotected TFA/DCM Linker_Aminooxy H2N-O-PEG11-E3 Ligase POI_Ligand POI Ligand (-CHO) PROTAC Final PROTAC POI_Ligand->PROTAC Linker_Aminooxy->PROTAC

Caption: PROTAC Synthesis Workflow.

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

ADC_Synthesis_Workflow cluster_payload_prep Payload Preparation cluster_deprotection Boc Deprotection cluster_conjugation Conjugation to Antibody Payload Cytotoxic Payload (-COOH) Linker_Payload Boc-Aminooxy-PEG11-Payload Payload->Linker_Payload Linker This compound Linker->Linker_Payload Boc_Linker_Payload Boc-Aminooxy-PEG11-Payload Deprotected_Linker_Payload H2N-O-PEG11-Payload Boc_Linker_Payload->Deprotected_Linker_Payload TFA/DCM Final_ADC Antibody-Drug Conjugate (ADC) Deprotected_Linker_Payload->Final_ADC Antibody Aldehyde-modified Antibody Antibody->Final_ADC

Caption: ADC Synthesis Workflow.

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG11-amine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-Aminooxy-PEG11-amine. This document details its chemical structure, physicochemical properties, and its critical role in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and logical workflows are provided to assist researchers in the practical application of this versatile molecule.

Core Concepts: Structure and Function

This compound is a chemical linker designed for the covalent attachment of molecules, a process known as bioconjugation. Its structure is characterized by three key components:

  • A Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality prevents premature reactions. This group can be removed under mild acidic conditions to reveal a highly reactive aminooxy group. This aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime linkage.

  • A Polyethylene Glycol (PEG) Spacer: The linker contains a hydrophilic chain of eleven ethylene (B1197577) glycol units (PEG11). This PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.[1]

  • A Terminal Amine Group: The free primary amine at the other end of the PEG spacer is a versatile functional group that can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

This dual functionality allows for a controlled, stepwise conjugation of two different molecules, making it a valuable tool in the construction of complex biotherapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize the key quantitative data available for this molecule.

PropertyValueReference
Chemical Formula C29H60N2O14[2][3]
Molecular Weight 660.80 g/mol [2]
Exact Mass 660.4000[2]
CAS Number 1630094-83-5[2][4]
Purity >95%[2]
PropertyDescriptionReference
Appearance To be determined (often a solid or oil)[2]
Solubility While specific quantitative data is not readily available, related PEG linkers are soluble in water, DMSO, DMF, and DCM.[5][6][7]
Storage For short-term storage (days to weeks), keep dry, dark, and at 0-4°C. For long-term storage (months to years), store at -20°C.[2]
Stability The product is stable for several weeks during standard shipping at ambient temperature. For long-term stability, proper storage is crucial.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: Boc deprotection and subsequent oxime ligation, and amide bond formation.

Boc Deprotection of the Aminooxy Group

The removal of the Boc protecting group is the first step to enable the aminooxy functionality for conjugation. This is typically achieved under mild acidic conditions.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Stir plate and stir bar

  • Rotary evaporator

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Dissolve the this compound in dichloromethane (DCM) at a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected aminooxy-PEG11-amine can be used directly in the next step or purified. Purification can be achieved by precipitation with cold diethyl ether.

Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

Once deprotected, the aminooxy group can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable oxime bond.

Materials:

  • Deprotected aminooxy-PEG11-amine

  • Aldehyde- or ketone-functionalized molecule

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or phosphate-buffered saline, pH 7.4)

  • Aniline (B41778) (optional, as a catalyst)

  • Stir plate and stir bar

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the chosen coupling buffer.

  • Add the deprotected aminooxy-PEG11-amine to the solution. A molar excess of the aminooxy-PEG linker (typically 1.5-5 equivalents) is often used to ensure complete reaction with the target molecule.

  • If the reaction is slow, aniline can be added as a catalyst to a final concentration of 10-100 mM.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Upon completion, the resulting conjugate can be purified using methods such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Amide Bond Formation with a Carboxylic Acid-Containing Molecule

The terminal amine of this compound can be coupled to a carboxylic acid-containing molecule, often after activation of the carboxylic acid as an NHS ester.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule (or its NHS ester)

  • Coupling reagents (if starting from a carboxylic acid), such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU)

  • Aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., N,N-diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

Procedure:

  • If starting with an NHS ester: a. Dissolve the NHS ester-functionalized molecule and this compound in an aprotic solvent like DMF or DMSO. b. Add a non-nucleophilic base such as DIPEA (2-3 equivalents). c. Stir the reaction at room temperature for 2-4 hours.

  • If starting with a carboxylic acid: a. Dissolve the carboxylic acid-functionalized molecule in an aprotic solvent. b. Add coupling reagents (e.g., DCC and NHS, or HATU) and a base like DIPEA. c. Stir for 30-60 minutes to activate the carboxylic acid. d. Add the this compound to the reaction mixture. e. Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The final product can be purified by column chromatography or RP-HPLC.

Logical and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and experimental workflows described in this guide.

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react React at 0°C to RT add_tfa->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete evaporate Evaporate solvent and excess TFA monitor->evaporate Complete end Product: Aminooxy-PEG11-amine evaporate->end

Workflow for the Boc Deprotection of this compound.

Oxime_Ligation_Workflow start Start: Deprotected Aminooxy-PEG11-amine + Aldehyde/Ketone Molecule dissolve Dissolve in coupling buffer (pH 5.5-7.4) start->dissolve add_catalyst Add Aniline (optional catalyst) dissolve->add_catalyst react React at RT for 2-16h add_catalyst->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete purify Purify by SEC or RP-HPLC monitor->purify Complete end Product: Oxime-linked Conjugate purify->end

Experimental Workflow for Oxime Ligation.

Amide_Coupling_Workflow cluster_0 Option A: Starting with NHS Ester cluster_1 Option B: Starting with Carboxylic Acid start_nhs Start: NHS Ester Molecule + This compound dissolve_nhs Dissolve in aprotic solvent (DMF/DMSO) start_nhs->dissolve_nhs add_base_nhs Add DIPEA dissolve_nhs->add_base_nhs react_nhs React at RT for 2-4h add_base_nhs->react_nhs end_nhs react_nhs->end_nhs monitor Monitor by LC-MS end_nhs->monitor start_cooh Start: Carboxylic Acid Molecule activate Activate with DCC/NHS or HATU + DIPEA start_cooh->activate add_peg Add this compound activate->add_peg react_cooh React at RT for 2-16h add_peg->react_cooh end_cooh react_cooh->end_cooh end_cooh->monitor purify Purify by Chromatography monitor->purify final_product Product: Amide-linked Conjugate purify->final_product

Workflow for Amide Bond Formation.

PROTAC_Synthesis_Logic poi_ligand Protein of Interest (POI) Ligand (with -COOH or -NHS) intermediate POI Ligand-PEG11-Aminooxy-Boc poi_ligand->intermediate Amide Coupling linker This compound linker->intermediate e3_ligand E3 Ligase Ligand (with -CHO or -C=O) protac PROTAC Molecule e3_ligand->protac deprotection Boc Deprotection intermediate->deprotection deprotected_intermediate POI Ligand-PEG11-Aminooxy deprotection->deprotected_intermediate deprotected_intermediate->protac Oxime Ligation

Logical Pathway for PROTAC Synthesis.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, incorporating a protected aminooxy group, a flexible and solubilizing PEG spacer, and a reactive amine, allows for the controlled and sequential synthesis of complex biomolecules. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of this reagent in the development of next-generation therapeutics like ADCs and PROTACs. As with any chemical synthesis, researchers should optimize reaction conditions for their specific molecules and applications to achieve the best results.

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG11-amine (CAS: 1630094-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG11-amine, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document consolidates key chemical and physical properties, outlines its primary applications, and presents generalized experimental protocols for its use.

Core Chemical and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end and a primary amine at the other. The eleven ethylene (B1197577) glycol units provide a long, flexible, and hydrophilic spacer arm, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

PropertyValueReference
CAS Number 1630094-83-5[1][2][3]
Molecular Formula C29H60N2O14[1][4]
Molecular Weight 660.8 g/mol [4]
Appearance White to off-white solid or liquid[3]
Solubility Soluble in DMSO and other organic solvents[5]
Storage Recommended storage at -20°C for long-term stability[3][5]

Mechanism of Action and Key Applications

The utility of this compound stems from its two distinct reactive termini, allowing for the sequential conjugation of two different molecules.

Key Functional Groups:

  • t-Boc-protected Aminooxy Group: The t-Boc protecting group ensures the stability of the aminooxy functionality during the reaction of the primary amine. It can be readily removed under mild acidic conditions to reveal the reactive aminooxy group. This group specifically reacts with aldehydes and ketones to form stable oxime linkages.

  • Primary Amine Group: The terminal amine allows for covalent linkage to molecules containing carboxylic acids (via amide bond formation), activated esters (like NHS esters), or other amine-reactive functional groups.

  • PEG11 Spacer: The polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the target molecule, reduce aggregation, and minimize non-specific binding. The length of the spacer can also be critical for optimizing the biological activity of the final conjugate.

Primary Applications:

  • PROTACs (Proteolysis Targeting Chimeras): This molecule is widely used as a linker in the synthesis of PROTACs.[3][5][6] The primary amine can be coupled to a ligand for an E3 ubiquitin ligase, while the deprotected aminooxy group can be reacted with a ligand for the target protein, effectively bringing the two in close proximity to induce target protein degradation.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The amine can be conjugated to the drug, and the aminooxy group can react with an aldehyde- or ketone-containing moiety on the antibody.

  • Bioconjugation and Labeling: It is a versatile tool for linking various biomolecules, such as peptides, proteins, and nucleic acids, to other molecules like fluorescent dyes, biotin, or solid supports.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific molecules and applications.

Deprotection of the t-Boc Group

Objective: To remove the t-Boc protecting group and liberate the reactive aminooxy functionality.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound conjugate in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in a suitable organic solvent and washing with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG11-amine conjugate.

Oxime Ligation with an Aldehyde or Ketone

Objective: To conjugate the deprotected aminooxy-PEG11-amine to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected aminooxy-PEG11-amine conjugate

  • Aldehyde- or ketone-containing molecule

  • Aniline (B41778) (as a catalyst)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

Procedure:

  • Dissolve the deprotected aminooxy-PEG11-amine conjugate in the reaction buffer.

  • Add the aldehyde- or ketone-containing molecule to the solution. A slight molar excess of the aminooxy compound may be used.

  • Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline acts as a catalyst to accelerate the oxime ligation.

  • Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Purify the resulting oxime-linked conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography or reverse-phase HPLC).

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes involving this compound.

G General Workflow for Bioconjugation A This compound C Amide Bond Formation A->C B Molecule 1 (e.g., E3 Ligase Ligand) B->C D t-Boc Protected Conjugate C->D E TFA Deprotection D->E F Aminooxy-PEG11-Molecule 1 E->F H Oxime Ligation F->H G Molecule 2 (e.g., Target Protein Ligand with Aldehyde) G->H I Final Bifunctional Conjugate (e.g., PROTAC) H->I

Caption: General workflow for creating a bifunctional conjugate.

G Logical Relationship of Functional Groups cluster_0 This compound A t-Boc Protected Aminooxy B PEG11 Spacer D Mild Acidic Conditions (TFA) A->D C Primary Amine I Stable Amide Bond C->I E Reactive Aminooxy D->E G Stable Oxime Linkage E->G F Aldehydes/Ketones F->G H Carboxylic Acids/ Activated Esters H->I

Caption: Reactivity of the terminal functional groups.

Safety and Handling

This compound is intended for research use only.[7] Standard laboratory safety precautions should be followed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile tool in modern drug discovery and development. Its well-defined structure, bifunctional nature, and the advantageous properties of the PEG spacer make it an ideal linker for the construction of complex biomolecular conjugates like PROTACs and ADCs. The straightforward and chemoselective reactivity of its terminal groups allows for a controlled and stepwise approach to the synthesis of these sophisticated molecules. As research in targeted protein degradation and bioconjugation continues to expand, the importance of linkers such as this compound is set to grow.

References

molecular weight of t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides the molecular weight and associated chemical information for t-Boc-Aminooxy-PEG11-amine, a bifunctional linker used in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Core Molecular Data

The key quantitative data for this compound is summarized in the table below. This data is compiled from multiple chemical suppliers and databases to ensure accuracy.

PropertyValueSource
Molecular Weight 660.79 g/mol [1][2][3]
Molecular Formula C29H60N2O14[2][3][4]
CAS Number 1630094-83-5[2][3]

Chemical Structure and Functionality

This compound features three main components: a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy group, and an eleven-unit polyethylene (B3416737) glycol (PEG) chain.[5] The t-Boc group serves to protect the amine, and it can be removed under mild acidic conditions.[5] The aminooxy group allows for conjugation with molecules containing aldehydes or ketones, while the PEG chain enhances the compound's solubility and biocompatibility.[5]

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the application and are typically developed by the end-user. For general guidance on bioconjugation techniques and the use of PEG linkers, researchers are advised to consult relevant scientific literature and application notes from chemical suppliers.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of the functional groups within the this compound molecule.

G cluster_components Functional Components This compound This compound t-Boc Group t-Boc Group This compound->t-Boc Group protects Aminooxy Group Aminooxy Group This compound->Aminooxy Group enables conjugation PEG11 Chain PEG11 Chain This compound->PEG11 Chain provides solubility Terminal Amine Terminal Amine This compound->Terminal Amine provides reactivity

References

Solubility Profile of t-Boc-Aminooxy-PEG11-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility of t-Boc-Aminooxy-PEG11-amine in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this guide leverages data from structurally similar molecules and the known properties of its constituent chemical moieties to provide a robust predictive analysis. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters for their specific applications.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its distinct structural components:

  • t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.

  • PEG11 (Polyethylene Glycol) Linker: The 11-unit polyethylene (B3416737) glycol chain is highly flexible and hydrophilic, contributing significantly to solubility in a wide array of polar organic solvents and aqueous media.[1][2][3] The hydrophilic nature of the PEG spacer is a key factor in increasing solubility in aqueous solutions.[1][2][3]

  • Aminooxy and Amine Groups: These terminal functional groups are polar and capable of hydrogen bonding, which promotes solubility in polar protic and aprotic solvents.

Based on these structural characteristics, this compound is anticipated to exhibit good solubility in a range of common organic solvents.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO)HighThe polar nature of the solvent can solvate the polar functional groups and the PEG chain.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the molecule.
Acetonitrile (B52724) (ACN)Moderate to HighThe polarity of acetonitrile should allow for good interaction with the molecule.
Chlorinated Dichloromethane (DCM)HighThe t-Boc group and the carbon backbone of the PEG chain contribute to solubility in this solvent.
Chloroform (B151607) (CHCl₃)HighSimilar to DCM, chloroform is a good solvent for many organic molecules.
Alcohols Methanol (B129727) (MeOH)HighThe hydroxyl group of methanol can hydrogen bond with the ether oxygens of the PEG chain and the terminal polar groups.
Ethanol (B145695) (EtOH)HighSimilar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound.
Ethers Tetrahydrofuran (THF)ModerateThe ether functionality can interact with the PEG chain, but the overall polarity is lower than alcohols.
Aqueous WaterModerate to HighThe hydrophilic PEG11 chain is expected to impart significant water solubility.[1][2][3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended.

Materials
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantitative Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Presentation

The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L at the specified temperature.

Table 2: Example of Experimental Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)
DMSO25[Experimental Value]
DMF25[Experimental Value]
DCM25[Experimental Value]
Methanol25[Experimental Value]
Water25[Experimental Value]

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Vortex for initial mixing B->C D Equilibrate in thermostatic shaker C->D E Centrifuge to pellet undissolved solid D->E After 24-48h F Withdraw supernatant E->F G Dilute supernatant F->G H Analyze by HPLC or UV-Vis G->H I Quantify using calibration curve H->I J Report solubility data I->J

Caption: Workflow for experimental solubility determination.

References

The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of bioconjugation, drug delivery, and peptide synthesis, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (t-Boc) protecting group, when coupled with polyethylene (B3416737) glycol (PEG) linkers, offers a robust and versatile tool for the controlled assembly of complex biomolecules. This technical guide provides a comprehensive overview of the function of the t-Boc protecting group in PEG linkers, detailing its chemical principles, applications, and the experimental protocols essential for its successful implementation in research and development.

Core Principles: The Function of the t-Boc Group in PEG Linkers

The primary role of the t-Boc group is to act as a temporary shield for primary or secondary amine functionalities on a PEG linker.[1] This protection is crucial for preventing unwanted side reactions during multi-step synthetic processes.[1][2] The t-Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many common synthetic steps.[1]

The key feature of the t-Boc group is its lability under acidic conditions.[1][3] This allows for its selective and efficient removal to regenerate the free amine, which can then participate in subsequent conjugation reactions.[1][4] This orthogonal protection strategy is fundamental to the design of heterobifunctional PEG linkers, which possess a t-Boc-protected amine at one end and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] Such linkers are instrumental in the stepwise and controlled construction of complex architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][]

The incorporation of a PEG spacer enhances the solubility and stability of drugs, improves pharmacokinetic properties, and can reduce toxicity.[6][] The t-Boc group allows for the precise and controlled attachment of these beneficial PEG linkers to biomolecules.[8]

Quantitative Data Summary

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for t-Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
t-Boc Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DIPEADichloromethane (DCM)Room Temperature1 - 3>90
t-Boc Deprotection 20-50% Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temperature0.5 - 2>95
t-Boc Deprotection 4M Hydrogen Chloride (HCl)DioxaneRoom Temperature0.5 - 2High

Table 2: Comparative Analysis of Acidic Conditions for t-Boc Deprotection [1]

Acidic ReagentConcentrationPurity of Deprotected Product (by HPLC)
Trifluoroacetic acid (TFA)20% in DCMHigh
Trifluoroacetic acid (TFA)50% in DCMVery High
Hydrogen Chloride (HCl)4M in DioxaneHigh

Table 3: Comparison of t-Boc and Fmoc Protecting Groups [1]

Featuret-Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Stability Stable to bases and nucleophilesStable to acids
Side Chain Protection Requires strong acid-labile groups (e.g., benzyl)Requires mild acid-labile groups (e.g., t-butyl)
Application Solid-phase peptide synthesis, solution-phase synthesisPredominantly solid-phase peptide synthesis

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding results in the synthesis and application of t-Boc-protected PEG linkers.

Protocol 1: t-Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1][9]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 1.5-2 equivalents) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1% HCl) and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the t-Boc-protected PEG linker.

Protocol 2: t-Boc Deprotection of a PEG Linker

This protocol describes the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][10]

Materials:

  • t-Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50%) to the reaction mixture. If the substrate is sensitive to cationic side reactions, a scavenger like TIS (2.5-5%) can be added.[10]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 0.5-2 hours).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10] Co-evaporation with toluene (B28343) can help remove residual TFA.[10]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution during workup) to yield the free amine.[10]

Protocol 3: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of using a t-Boc-protected amino-PEG-functionalized resin for SPPS.[1]

Materials:

  • t-Boc-amino-PEG-resin

  • t-Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the t-Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • t-Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes to remove the t-Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next t-Boc-protected amino acid with a coupling reagent and add it to the resin. Agitate for 1-2 hours.[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

  • Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualizations

G A Start with t-Boc-Amino-PEG-Resin B Swell Resin in DCM/DMF A->B C t-Boc Deprotection (TFA in DCM) B->C D Wash (DCM, DMF) C->D E Neutralize (DIPEA in DMF) D->E F Couple next t-Boc-Amino Acid E->F G Wash (DMF, DCM) F->G H Repeat Cycle for next Amino Acid G->H n-1 times I Final Deprotection and Cleavage G->I After last coupling H->C

References

The Pivotal Role of the PEG11 Spacer in Modern Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of biopharmaceutical development, the covalent attachment of molecules to proteins, peptides, and oligonucleotides—a process known as bioconjugation—is a cornerstone of innovation. The choice of a chemical linker to bridge these molecular entities is critical to the success of the resulting bioconjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its unique physicochemical properties. This technical guide provides a comprehensive examination of the 11-unit polyethylene glycol (PEG11) spacer, a discrete PEG linker increasingly favored for its optimal balance of hydrophilicity, flexibility, and length. We will delve into its core functionalities, present quantitative data on its impact, provide detailed experimental protocols for its use, and visualize key concepts through diagrams to empower researchers in the rational design of next-generation bioconjugates.

The Core Functions of PEG Spacers in Bioconjugation

Polyethylene glycol linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1] Their incorporation into bioconjugates offers a multitude of advantages that address common challenges in drug development.[2]

  • Enhanced Solubility and Reduced Aggregation: A primary challenge in bioconjugation is the often-hydrophobic nature of small molecule drugs or labels. The hydrophilic PEG chain imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation, which can compromise efficacy and induce immunogenicity.[3][4]

  • Improved Pharmacokinetics and Pharmacodynamics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the bioconjugate. This increased size reduces renal clearance, thereby extending the circulation half-life of the therapeutic.[3] The PEG11 spacer, with its defined length, offers a predictable modification to the pharmacokinetic profile.

  • Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic shield around the bioconjugate, which can mask immunogenic epitopes on the protein or payload, thereby reducing the potential for an adverse immune response.[5]

  • Steric Hindrance and Optimized Binding: The spacer arm physically separates the conjugated molecules, which can be crucial for preserving the biological activity of both moieties. For instance, in an antibody-drug conjugate (ADC), the PEG spacer ensures that the antibody's binding to its target receptor is not sterically hindered by the cytotoxic payload.[2]

The PEG11 spacer, as a discrete and monodisperse entity, provides a precise and reproducible modification, eliminating the variability associated with polydisperse PEG mixtures.[1]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key properties.

PropertyPEG2PEG4PEG6PEG12Source
Hydrophilicity (logD) -1.95---2.22[6]
Serum Stability (t½ in min) 246 ± 4-584 ± 20Reverses trend[6]
IC50 (nM) SimilarSimilarSimilarSignificantly different[6]

Table 1: Influence of PEG Spacer Length on the Properties of Bombesin-Based Radiolabeled Antagonists. This table illustrates that as the PEG spacer length increases from 2 to 12 units, the hydrophilicity of the molecule increases, as indicated by the more negative logD value. Serum stability also tends to increase with spacer length up to PEG6, after which the trend may reverse. Notably, the binding affinity (reflected by IC50) remains relatively consistent for shorter PEG lengths, with a significant change observed at PEG12.

ParameterUnconjugated AntibodyAmine Coupled ADC (TPEG8)Thiol Coupled ADCSource
Antigen Affinity (Kd) No significant alterationNo significant alterationNo significant alteration[7]
Fc Receptor (FcγIIb) Binding BaselineSome loss in affinitySignificant negative impact (H10NPEG4)[7]
Thermal Stability HighestLess effectDecreased[7]

Table 2: Impact of Conjugation Chemistry and PEG Spacers on Antibody-Drug Conjugate (ADC) Properties. This table highlights that while antigen affinity is generally not affected by conjugation with PEG spacers, the method of conjugation and the specific linker can influence Fc receptor binding and thermal stability. Amine coupling with a PEG8 spacer showed some loss in Fc receptor affinity, while a thiol-coupled ADC with a different PEG linker (H10NPEG4) had a more significant negative impact. Thiol coupling, in general, led to a greater decrease in thermal stability compared to amine coupling.

PropertyValueSource
Chemical Formula (backbone) C22H46O12[8]
Molecular Weight (backbone) ~502.6 g/mol [8]
Spacer Arm Length ~43.1 ÅCalculated

Table 3: Physicochemical Properties of a Representative PEG11 Spacer. This table provides the fundamental physicochemical characteristics of an 11-unit polyethylene glycol spacer. The precise molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG11 chain.

Key Applications of the PEG11 Spacer

The well-defined properties of the PEG11 spacer make it a versatile tool in a variety of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a crucial role in the therapeutic's efficacy and safety. The PEG11 spacer can be incorporated into ADC linkers to:

  • Increase the Drug-to-Antibody Ratio (DAR): By enhancing the solubility of hydrophobic payloads, PEG linkers enable the attachment of a higher number of drug molecules per antibody without inducing aggregation.[9]

  • Improve Pharmacokinetics: The hydrophilic nature of the PEG11 spacer contributes to a longer circulation half-life and can influence the biodistribution of the ADC.[3]

  • Enhance Stability: The linker must be stable in circulation to prevent premature release of the cytotoxic payload. The chemistry of the PEG linker, in conjunction with its cleavable or non-cleavable nature, dictates its stability profile.[9]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10] The PEG11 spacer is an ideal candidate for a PROTAC linker due to its ability to:

  • Span the Distance for Ternary Complex Formation: The length of the linker is critical for the productive formation of the POI-PROTAC-E3 ligase ternary complex. The PEG11 spacer provides a flexible and appropriate length to facilitate this interaction.[11]

  • Enhance Solubility and Cell Permeability: The hydrophilicity of the PEG11 spacer can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the two appended ligands. It can also influence cell permeability, a key factor for PROTAC efficacy.[12]

Peptide and Oligonucleotide Conjugation

The PEG11 spacer is also widely used in the modification of peptides and oligonucleotides for therapeutic and diagnostic purposes. Its benefits in these applications include:

  • Improved Solubility and Stability: Similar to its role in ADCs and PROTACs, the PEG11 spacer enhances the aqueous solubility of peptides and oligonucleotides and can protect them from enzymatic degradation.

  • Reduced Immunogenicity: PEGylation of peptides can mask immunogenic epitopes, making them more suitable for therapeutic use.

  • Enhanced Bioavailability: By increasing the hydrodynamic volume, the PEG11 spacer can reduce the renal clearance of peptide and oligonucleotide therapeutics, leading to improved bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of PEG11 spacers in bioconjugation.

Protocol for Protein Labeling with PEG11-NHS Ester

This protocol describes the conjugation of a PEG11 linker with a terminal N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG11-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or gel filtration materials for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the PEG11-NHS ester to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the PEG11-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG11-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG11-NHS ester and other small molecules by dialysis against an appropriate buffer (e.g., PBS) or by using a gel filtration column.

  • Characterization:

    • Determine the degree of labeling (DOL) using a suitable method, such as UV-Vis spectroscopy or mass spectrometry.

Protocol for Maleimide-Thiol Conjugation with a PEG11 Spacer

This protocol outlines the conjugation of a PEG11 linker with a terminal maleimide (B117702) group to a free sulfhydryl (thiol) group on a protein or peptide.

Materials:

  • Thiol-containing protein or peptide (in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)

  • Maleimide-PEG11

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Purification materials (dialysis or gel filtration)

Procedure:

  • Reduction of Disulfide Bonds (Optional):

    • If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced to free thiols.

    • Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Maleimide-PEG11 in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG11 stock solution to the thiol-containing protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the conjugate to remove unreacted Maleimide-PEG11 using dialysis or a gel filtration column.

  • Characterization:

    • Confirm the successful conjugation and determine the DOL using techniques such as mass spectrometry or Ellman's reagent to quantify the remaining free thiols.

Visualizing the Role of PEG11 in Bioconjugation

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of the PEG11 spacer in bioconjugation.

ADC_Development_Workflow cluster_antibody Antibody Production cluster_payload Payload & Linker Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Formulation mAb_Production Monoclonal Antibody Production mAb_Purification Antibody Purification mAb_Production->mAb_Purification Conjugation Antibody-Payload Conjugation mAb_Purification->Conjugation Payload_Synth Cytotoxic Payload Synthesis Payload_Synth->Conjugation Linker_Synth PEG11-Linker Synthesis Linker_Synth->Conjugation Purification ADC Purification (e.g., HIC) Conjugation->Purification Characterization ADC Characterization (DAR, Purity) Purification->Characterization Formulation Final Formulation Characterization->Formulation

Figure 1. Experimental workflow for the development of an Antibody-Drug Conjugate (ADC) utilizing a PEG11 linker.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with PEG11 Linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalysis

Figure 2. Signaling pathway of PROTAC-mediated protein degradation, highlighting the role of the PEG11 linker in forming the ternary complex.

PEG_Spacer_Selection Start Bioconjugate Design: Need for a Spacer? Short_PEG Short PEG (e.g., PEG4) - Rigidity - Minimal solubility enhancement Start->Short_PEG Steric hindrance is minimal Mid_PEG Mid-Length PEG (e.g., PEG11) - Balanced flexibility & solubility - Optimal for many ADCs/PROTACs Start->Mid_PEG Balance of properties is desired Long_PEG Long PEG (e.g., PEG24) - High flexibility & solubility - Potential for reduced cell permeability Start->Long_PEG High solubility is critical Decision Select Optimal PEG Spacer Short_PEG->Decision Mid_PEG->Decision Long_PEG->Decision

Figure 3. Logical relationship diagram illustrating the decision-making process for selecting a PEG spacer length in bioconjugate design.

Conclusion

The PEG11 spacer represents a significant tool in the bioconjugation toolbox, offering a well-defined and balanced set of properties that can be leveraged to create more effective and safer biotherapeutics. Its monodisperse nature ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The hydrophilicity, flexibility, and optimal length of the PEG11 spacer contribute to enhanced solubility, improved pharmacokinetics, and reduced immunogenicity of bioconjugates. As our understanding of the intricate interplay between linkers and the biological performance of bioconjugates deepens, the rational design and application of discrete PEG spacers like PEG11 will continue to be a key driver of innovation in the development of next-generation antibody-drug conjugates, PROTACs, and other targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the PEG11 spacer in their bioconjugation endeavors.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) linkers, essential tools in modern bioconjugation, drug delivery, and proteomics. We will delve into their core properties, diverse applications, and the experimental protocols necessary for their successful implementation in research and development.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive terminal groups.[1] This dual functionality is critical for the sequential and specific conjugation of two distinct molecules, a cornerstone in the design of complex bioconjugates.[1] The PEG component itself imparts several beneficial properties, including enhanced hydrophilicity, which can prevent the aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong the circulation half-life of the conjugated molecule.[1]

The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are two different reactive functional groups.[2][3] The PEG chain's length can be precisely controlled to optimize the distance and flexibility between the conjugated molecules, which is crucial for maintaining their biological activity.[4]

Core Properties and Advantages

The incorporation of a PEG spacer in bioconjugation strategies offers several key advantages:

  • Enhanced Solubility and Stability: PEG linkers improve the solubility of hydrophobic molecules in aqueous environments, a critical factor for in vivo applications.[5] They also shield conjugated molecules from enzymatic degradation, thereby increasing their stability.[5]

  • Reduced Immunogenicity: The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, masking it from the immune system and reducing its immunogenic potential.[4]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[6] This allows for less frequent dosing in therapeutic applications.[6]

  • Precise Spacer Control: The defined length of monodisperse PEG linkers provides precise control over the distance between the two conjugated molecules, which is essential for optimizing the biological function of the final conjugate.[4]

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it ideal for in vivo applications.[7]

Types of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are categorized based on the reactive functional groups at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated.

Common Amine-Reactive Groups

Primary amines (-NH₂), abundant in proteins on the side chains of lysine (B10760008) residues and at the N-terminus, are a common target for conjugation.

  • N-Hydroxysuccinimide (NHS) Esters: These are highly popular for their efficiency in reacting with primary amines at neutral to slightly alkaline pH (7-9) to form stable amide bonds.[7][]

Common Thiol-Reactive Groups

Sulfhydryl or thiol (-SH) groups, present in the side chains of cysteine residues, provide a more specific target for conjugation due to their lower abundance compared to amines.

  • Maleimides: These groups react specifically with thiol groups at a pH range of 6.5-7.5 to form stable thioether bonds.[7]

Other Functional Groups

A wide variety of other functional groups are used to create heterobifunctional PEG linkers, enabling a broad range of bioconjugation strategies, including "click chemistry." These include:

  • Carboxyl groups (-COOH)

  • Aldehyde/Ketone groups

  • Azide groups (-N₃)

  • Alkyne groups

  • DBCO (Dibenzocyclooctyne) for copper-free click chemistry[9][10]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a suitable linker is paramount to the success of a bioconjugation strategy. The following table summarizes the properties of some commercially available heterobifunctional PEG linkers.

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )PEG UnitsSpacer Arm Length (Å)CAS Number
MAL-PEG4-NHS ester MaleimideNHS ester513.50424.8756525-99-2[11][12]
DBCO-PEG4-NHS ester DBCONHS ester649.684-1427004-19-0[10][13]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) MaleimideNHS ester334.32011.664987-85-5
MAL-PEG-SCM MaleimideSCM esterVariesVariesVaries-[1]
Hydroxy-PEG12-acid HydroxylCarboxylic Acid622.712--[14]

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[] The heterobifunctional PEG linker plays a crucial role in connecting the antibody to the cytotoxic payload.[2][3]

The following diagram illustrates the general mechanism of action of an ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Workflow of an Antibody-Drug Conjugate (ADC) from systemic circulation to tumor cell apoptosis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[16]

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC

Caption: Catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Two-Step Conjugation using a MAL-PEG-NHS Ester Linker

This protocol describes the conjugation of an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a MAL-PEG-NHS ester linker.[7]

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Thiol-containing molecule (Molecule-SH)

  • MAL-PEGn-NHS Ester

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the Protein-NH₂ in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the MAL-PEGn-NHS Ester in DMF or DMSO to a concentration of 10 mM.

  • Reaction of NHS Ester with Amine-Containing Protein:

    • Add a 10- to 50-fold molar excess of the dissolved MAL-PEGn-NHS Ester to the Protein-NH₂ solution.[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[7]

  • Purification of the Maleimide-Activated Protein:

    • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

  • Reaction of Maleimide with Thiol-Containing Molecule:

    • Immediately add the thiol-containing Molecule-SH to the purified maleimide-activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules.[17]

Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

This protocol outlines a general two-step synthesis of a PROTAC molecule.[14]

Step 1: Synthesis of the Protein of Interest (POI)-Linker Intermediate

  • Activation of the Carboxylic Acid:

    • Dissolve the Hydroxy-PEG-acid linker, an amine-functionalized POI ligand, and a coupling reagent (e.g., HATU) in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under an inert atmosphere.[14]

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.[14]

Step 2: Synthesis of the Final PROTAC

  • Activation of the Hydroxyl Group (e.g., Tosylation):

    • Dissolve the POI-linker intermediate and a base (e.g., triethylamine) in an anhydrous solvent like DCM.

    • Cool the solution to 0°C and slowly add a solution of tosyl chloride (TsCl).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.[14]

  • Coupling to the E3 Ligase Ligand:

    • Concentrate the reaction mixture and dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand in anhydrous DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at 60°C overnight under an inert atmosphere.[14]

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.[14]

Characterization of PEGylated Bioconjugates

Thorough characterization of the final conjugate is essential to ensure its quality, purity, and desired biological activity.

Determination of Drug-to-Antibody Ratio (DAR)

For ADCs, the average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • UV/Vis Spectroscopy: This is a simple method that can be used if the drug and antibody have distinct absorbance maxima.[4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates species based on their hydrophobicity. Since the drug payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times.[14]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate and quantify different drug-loaded species.[4]

Analysis of Purity and Aggregation
  • Size-Exclusion Chromatography (SEC): SEC is a widely used technique to separate molecules based on their size. It is effective for assessing the level of aggregation in the final product and for removing unreacted small molecules.[14]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the successful conjugation and assess purity.[4]

Structural Confirmation
  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful tools for confirming the molecular weight of the conjugate and determining the degree of PEGylation.[18]

  • Peptide Mapping: This involves digesting the conjugate with a protease followed by LC-MS/MS analysis to identify the specific sites of conjugation.[19]

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, enabling the creation of sophisticated and highly effective therapeutic and diagnostic agents. Their unique properties allow for precise control over the structure and function of bioconjugates, leading to improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of the different types of linkers, their reactivity, and the appropriate experimental and analytical techniques is crucial for the successful development of next-generation biotherapeutics.

References

The Strategic Application of t-Boc-Aminooxy-PEG11-amine in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two. The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Among the various classes of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide focuses on t-Boc-Aminooxy-PEG11-amine , a versatile heterobifunctional linker, and its strategic application in the development of novel PROTACs. This linker offers a unique combination of functionalities: a Boc-protected aminooxy group and a terminal primary amine, separated by a flexible 11-unit PEG chain. This configuration allows for a modular and strategic approach to PROTAC synthesis, enabling directional conjugation to both the POI and E3 ligase ligands.

Core Properties of this compound

A thorough understanding of the linker's properties is essential for its effective implementation in PROTAC synthesis.

PropertyValue
Molecular Formula C29H60N2O14
Molecular Weight 660.8 g/mol [1]
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DCM, and other organic solvents.[]
Reactive Functionality 1 Primary Amine (-NH2): Reacts with carboxylic acids (e.g., via amide coupling), activated NHS esters, aldehydes, and ketones.
Reactive Functionality 2 Boc-Protected Aminooxy (-ONH-Boc): The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a free aminooxy group (-ONH2).[3]
Deprotected Functionality Aminooxy (-ONH2): The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.[][3]
Spacer PEG11: A hydrophilic chain of 11 ethylene (B1197577) glycol units, which enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.

Strategic Synthesis of PROTACs using this compound

The dual-functionality of this compound allows for two primary synthetic strategies, providing flexibility in the assembly of the final PROTAC molecule. The choice of strategy often depends on the available functional handles on the POI and E3 ligase ligands.

Strategy 1: Amide Coupling followed by Oxime Ligation

This is a common approach where the terminal amine of the linker is first coupled to a carboxylic acid on either the POI or E3 ligase ligand.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation E3_COOH E3 Ligase Ligand with -COOH Intermediate E3-Linker Intermediate (Amide Bond) E3_COOH->Intermediate HATU, DIPEA Linker_NH2 This compound Linker_NH2->Intermediate Intermediate_Deprotect E3-Linker Intermediate Deprotected_Intermediate Deprotected Intermediate (-ONH2 exposed) Intermediate_Deprotect->Deprotected_Intermediate TFA Deprotected_Intermediate_Final Deprotected Intermediate Final_PROTAC Final PROTAC (Oxime Linkage) Deprotected_Intermediate_Final->Final_PROTAC pH ~4-5 POI_CHO POI Ligand with -CHO POI_CHO->Final_PROTAC

Fig. 1: PROTAC Synthesis Workflow (Strategy 1)
Strategy 2: Oxime Ligation followed by Amide Coupling

Alternatively, the synthesis can commence with the deprotection of the aminooxy group and its reaction with an aldehyde or ketone-functionalized ligand.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and Oxime Ligation

This protocol describes the conjugation of an E3 ligase ligand containing a carboxylic acid to the amine of the linker, followed by deprotection and conjugation to a POI ligand containing an aldehyde.

Materials:

  • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative)

  • This compound

  • POI ligand with an aldehyde handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3, water, and brine

  • Anhydrous Na2SO4

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)

  • LC-MS for reaction monitoring

Procedure:

  • Step 1: Amide Coupling a. Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the E3-Linker-O-Boc intermediate.

  • Step 2: Boc Deprotection a. Dissolve the E3-Linker-O-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product is often used directly in the next step.

  • Step 3: Oxime Ligation a. Dissolve the deprotected intermediate from Step 2 in a suitable solvent (e.g., a mixture of methanol (B129727) and water). b. Add the POI ligand functionalized with an aldehyde (1.0 eq). c. Adjust the pH of the reaction mixture to approximately 4-5 using a mild acid (e.g., acetic acid). d. Stir the reaction at room temperature for 2-16 hours. Monitor the formation of the oxime-linked PROTAC by LC-MS. e. Upon completion, purify the final PROTAC using preparative HPLC to yield the pure product. f. Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation via Western Blot

This protocol provides a method to determine the efficacy of the synthesized PROTAC in degrading the target protein within a cellular context.

Materials:

  • Cell line expressing the protein of interest (e.g., MCF-7 for ERα, K562 for BCR-ABL)

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Culture and Treatment: a. Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using lysis buffer and collect the cell lysates. c. Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Load equal amounts of protein per lane and separate by SDS-PAGE. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. f. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Visualize the protein bands using an ECL detection system. b. Re-probe the membrane with a primary antibody for a loading control to normalize for protein loading. c. Quantify the band intensities using densitometry software. The level of protein degradation is determined by comparing the normalized band intensity of the target protein in PROTAC-treated samples to the vehicle control.

Quantitative Data in PROTAC Development

The optimization of a PROTAC is a data-driven process. The length and composition of the linker are known to significantly impact degradation efficacy. While specific data for PROTACs utilizing a this compound linker is not yet prevalent in published literature, data from studies on PROTACs with varying PEG linker lengths targeting Estrogen Receptor α (ERα) and BCR-ABL can serve as illustrative examples of the key parameters measured.

Table 1: Illustrative Degradation Data for ERα-Targeting PROTACs with Varying Linker Lengths

Data is representative and adapted from studies on ERα degraders to illustrate the impact of linker length.

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell Viability IC50 (µM) (MCF-7 cells)
PROTAC-A9>1000< 50>10
PROTAC-B12150~755.2
PROTAC-C16 (similar to PEG4-5) 25 >90 0.8
PROTAC-D19120~804.5
PROTAC-E21350~607.1

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Table 2: Illustrative Degradation and Anti-proliferative Activity of BCR-ABL PROTACs

Data is representative and adapted from studies on BCR-ABL degraders to illustrate the impact of linker length and composition.

PROTAC CompoundLinker CompositionDC50 (nM) (K562 cells)Dmax (%) (K562 cells)Anti-proliferative IC50 (nM) (K562 cells)
BCR-ABL-PROTAC-1PEG10.85>950.36
BCR-ABL-PROTAC-2PEG21.5~900.41
BCR-ABL-PROTAC-3PEG32.1~850.48
BCR-ABL-PROTAC-4PEG43.5~800.53

These tables highlight a crucial concept in PROTAC design: there is often an optimal linker length for a given POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to an unproductive complex geometry, resulting in inefficient ubiquitination. The hydrophilic PEG11 linker in this compound provides a substantial length that may be optimal for large or complex protein targets.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system.

Fig. 2: General PROTAC Mechanism of Action
Logical Relationship of PROTAC Components

The successful design of a PROTAC relies on the synergistic interplay of its three constituent parts.

G cluster_0 PROTAC Components cluster_1 Key Physicochemical & Biological Properties PROTAC PROTAC Efficacy Warhead POI Ligand (Warhead) Binding Binding Affinity (POI & E3) Warhead->Binding Determines POI Binding Linker Linker (this compound) Ternary Ternary Complex Formation & Stability Linker->Ternary Dictates Geometry & Flexibility Solubility Solubility & Permeability Linker->Solubility Enhances (via PEG) Anchor E3 Ligase Ligand (Anchor) Anchor->Binding Determines E3 Binding Binding->Ternary Ternary->PROTAC PK Pharmacokinetics Solubility->PK PK->PROTAC

Fig. 3: Interdependence of PROTAC Components

Conclusion and Future Outlook

This compound represents a highly valuable tool for the rational design and synthesis of PROTACs. Its heterobifunctional nature, combined with a long, hydrophilic PEG spacer, provides chemists with the flexibility to construct complex degrader molecules with potentially favorable properties. The ability to perform sequential, directional conjugations via both amide bond formation and stable oxime ligation allows for a modular approach to building PROTAC libraries for screening and optimization. While specific examples of PROTACs utilizing this exact linker are still emerging in the literature, the principles outlined in this guide, along with the provided protocols and illustrative data, offer a solid foundation for researchers to incorporate this compound into their PROTAC development programs. As the field of targeted protein degradation continues to expand, the strategic use of well-defined, versatile linkers will be paramount in unlocking the full therapeutic potential of this exciting technology.

References

The Strategic Application of t-Boc-Aminooxy-PEG11-amine in the Advancement of Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of oncology therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window. The linker, which connects the monoclonal antibody to the payload, is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of a specific, versatile linker, t-Boc-Aminooxy-PEG11-amine, for the development of next-generation ADCs. We will delve into its chemical properties, the principles of oxime ligation, and the significant role of the polyethylene (B3416737) glycol (PEG) chain in optimizing ADC pharmacokinetics and stability. This guide will further present detailed experimental protocols, quantitative data from relevant studies on PEGylated ADCs, and visual workflows to aid researchers in the practical application of this technology.

Introduction: The Critical Role of Linker Technology in ADCs

Antibody-Drug Conjugates are complex biotherapeutics comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker.[1] The linker's primary functions are to ensure the ADC remains stable in systemic circulation and to facilitate the efficient release of the payload upon internalization into the target cancer cell.[2] The choice of linker chemistry profoundly impacts the ADC's therapeutic index, influencing its pharmacokinetics, biodistribution, and overall anti-tumor activity.[3]

Unveiling this compound: A Multifunctional Linker

The this compound linker is a heterobifunctional molecule designed for the precise construction of ADCs. Its structure consists of three key components:

  • A t-Boc protected aminooxy group: This functionality enables the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) introduced onto the antibody. The tert-butyloxycarbonyl (t-Boc) protecting group ensures chemoselectivity during synthesis and can be removed under mild acidic conditions to reveal the reactive aminooxy moiety.

  • A terminal amine group: This provides a versatile handle for the attachment of the cytotoxic payload, typically through an amide bond formation.

  • A hydrophilic PEG11 spacer: The polyethylene glycol chain, consisting of 11 ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the ADC.

The chemical structure and computed properties of this compound are detailed below.

PropertyValue
Molecular Formula C29H60N2O14
Molecular Weight 660.8 g/mol [4]
XLogP3 -1.6[4]
Hydrogen Bond Donor Count 4[4]
Hydrogen Bond Acceptor Count 16[4]

The Power of PEGylation in ADC Development

The inclusion of a PEG spacer in the linker design offers several significant advantages that contribute to the overall performance of an ADC:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic PEG chain improves the solubility and stability of the ADC, mitigating these issues.[]

  • Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[6] This extended exposure can lead to greater accumulation of the ADC in the tumor tissue.

  • Reduced Immunogenicity: PEGylation can shield the protein surface and the payload from the immune system, potentially reducing the immunogenicity of the ADC.

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to enhanced potency.

Oxime Ligation: A Stable and Specific Conjugation Chemistry

The formation of an oxime bond between the aminooxy group of the linker and a carbonyl group on the antibody is a highly specific and stable conjugation method. Carbonyl groups can be introduced into the antibody through site-specific engineering of amino acid residues or by mild oxidation of the glycan moieties naturally present on many antibodies.[8]

The oxime linkage is known for its high stability under physiological conditions, which is crucial for preventing premature drug release in circulation.[2] Studies have shown that the oxime bond is significantly more stable against hydrolysis compared to other linkages like hydrazones.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the synthesis and characterization of an ADC using this compound.

t-Boc Deprotection of the Linker

Objective: To remove the t-Boc protecting group from the aminooxy moiety of the linker to enable its reaction with the antibody.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in DCM.

  • Add an excess of TFA to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected linker.

Antibody Modification: Generation of Carbonyl Groups

Objective: To introduce aldehyde or ketone groups onto the antibody for subsequent oxime ligation. This protocol describes the oxidation of antibody glycans.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Sodium periodate (B1199274) (NaIO4) solution

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Quenching solution (e.g., ethylene glycol)

  • Desalting column

Procedure:

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.

  • Exchange the antibody buffer to the reaction buffer using a desalting column.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding an excess of ethylene glycol.

  • Remove the excess periodate and byproducts by buffer exchange into the conjugation buffer (e.g., sodium acetate buffer, pH 4.5-5.5) using a desalting column.

ADC Conjugation via Oxime Ligation

Objective: To conjugate the deprotected aminooxy-PEG11-payload to the carbonyl-modified antibody.

Materials:

  • Carbonyl-modified antibody

  • Deprotected aminooxy-PEG11-payload dissolved in a compatible solvent (e.g., DMSO)

  • Conjugation buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

  • Aniline (B41778) (optional catalyst)

Procedure:

  • Adjust the concentration of the modified antibody in the conjugation buffer.

  • Add the desired molar excess of the deprotected aminooxy-PEG11-payload solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability.

  • (Optional) Add aniline to a final concentration of 1-10 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation.

ADC Purification

Objective: To remove unconjugated payload-linker and other impurities from the ADC preparation.

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger ADC from smaller unconjugated species.[9]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unreacted antibody.[10]

  • Protein A Affinity Chromatography: This method can be used to capture the antibody and ADC, followed by elution to remove unconjugated payload-linker.

ADC Characterization

Objective: To determine the critical quality attributes of the purified ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the payload at its specific maximum wavelength. The average DAR can be calculated using the Beer-Lambert law.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity, allowing for the determination of the distribution of different DAR species.[]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC or its subunits (light and heavy chains).[12]

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.[]

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.

  • In Vitro Cytotoxicity Assay:

    • MTT or CellTiter-Glo Assay: These assays are used to determine the potency (IC50 value) of the ADC on target cancer cell lines (antigen-positive) and control cell lines (antigen-negative).[14]

Data Presentation: The Impact of PEGylation on ADC Properties

While specific data for ADCs using the this compound linker is limited in publicly available literature, the following tables summarize representative data from studies on other PEGylated ADCs to illustrate the expected impact of the PEG11 spacer.

Table 1: Illustrative Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
Miniaturized ADCNon-PEGylated~5High[6][7]
Miniaturized ADC-PEG4KLinear PEG 4kDa~12.5Moderate[6][7]
Miniaturized ADC-PEG10KLinear PEG 10kDa~56Low[6][7]
ADC-XNon-PEGylated300.5Illustrative
ADC-X-PEG12Linear PEG12600.25Illustrative

Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Illustrative Impact of PEGylation on In Vitro Cytotoxicity

ADC ConstructTarget Cell Line (Antigen-Positive)IC50 (nM)Target Cell Line (Antigen-Negative)IC50 (nM)Reference
Miniaturized ADCHER2-positivePotentHER2-negativeInactive[14]
Miniaturized ADC-PEG4KHER2-positiveModerately PotentHER2-negativeInactive[14]
Miniaturized ADC-PEG10KHER2-positiveLess PotentHER2-negativeInactive[14]
ADC-MMAECD30-positive0.1CD30-negative>100Illustrative
ADC-PEG8-MMAECD30-positive0.15CD30-negative>100Illustrative

Note: The impact of PEGylation on in vitro cytotoxicity can vary. While some studies show a slight reduction in potency with longer PEG chains, this is often compensated for by improved in vivo performance.[6]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key processes in the development of an ADC using this compound.

ADC_Synthesis_Workflow cluster_Linker_Prep Linker Preparation cluster_Antibody_Mod Antibody Modification cluster_Conjugation Conjugation & Purification t-Boc-Linker t-Boc-Linker Deprotected Linker Deprotected Linker t-Boc-Linker->Deprotected Linker TFA/DCM ADC_Crude Crude ADC Deprotected Linker->ADC_Crude Antibody Antibody Carbonyl-Ab Carbonyl-Ab Antibody->Carbonyl-Ab NaIO4 Carbonyl-Ab->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC SEC/HIC Characterization DAR, Purity, Potency Purified_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action ADC_in_Circulation ADC in Circulation Target_Cell_Binding Binding to Tumor Antigen ADC_in_Circulation->Target_Cell_Binding Internalization Internalization Target_Cell_Binding->Internalization Lysosomal_Trafficking Lysosomal Trafficking Internalization->Lysosomal_Trafficking Payload_Release Payload Release Lysosomal_Trafficking->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound linker offers a powerful and versatile tool for the development of advanced Antibody-Drug Conjugates. The combination of a stable oxime ligation chemistry with the beneficial properties of a PEG11 spacer provides a robust platform for creating ADCs with improved pharmacokinetics, enhanced stability, and a favorable therapeutic index. While further studies are needed to fully elucidate the specific in vivo characteristics of ADCs constructed with this particular linker, the principles and data presented in this guide provide a solid foundation for its successful application in the design and synthesis of novel, targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG11-amine is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its unique structure offers a versatile platform for covalently linking two different molecules with a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The molecule features two distinct reactive functionalities: a primary amine (-NH2) and a tert-butyloxycarbonyl (t-Boc) protected aminooxy (-ONH-Boc) group.

The primary amine allows for straightforward conjugation to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The t-Boc protecting group on the aminooxy moiety provides an orthogonal handle for a second conjugation step. Following deprotection under acidic conditions, the revealed aminooxy group can selectively react with aldehydes or ketones to form a stable oxime linkage. This sequential and specific reactivity makes this compound an ideal tool for constructing complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2] The PEG11 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C29H60N2O14[4]
Molecular Weight 660.79 g/mol [5]
CAS Number 1630094-83-5[5]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water[4]

Experimental Protocols

This section details the protocols for a two-step bioconjugation strategy using this compound. The first protocol describes the conjugation of the primary amine to an NHS-activated molecule, followed by the deprotection and subsequent conjugation of the aminooxy group.

Protocol 1: Two-Step Bioconjugation Workflow

This protocol outlines a general two-step procedure for bioconjugation.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Aminooxy Conjugation A Dissolve NHS-activated biomolecule in amine-free buffer (pH 7.2-8.5) C Add PEG linker solution to biomolecule solution A->C B Dissolve this compound in DMSO or DMF B->C D Incubate for 1-2 hours at RT or overnight at 4°C C->D E Purify the conjugate (dialysis, SEC, or HPLC) D->E F Dissolve purified conjugate in DCM or dioxane E->F Intermediate Conjugate G Add TFA or HCl in dioxane to deprotect t-Boc group F->G H Incubate for 30-60 min at RT G->H I Purify the deprotected conjugate H->I J React with aldehyde/ketone-containing molecule in a suitable buffer (pH 4-5) I->J K Purify the final bioconjugate J->K

Figure 1. Two-step bioconjugation workflow.

Materials:

  • This compound

  • NHS-activated biomolecule (e.g., protein, antibody)

  • Aldehyde or ketone-containing molecule

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column, HPLC)

Procedure:

Step 1: Conjugation of the Primary Amine

  • Preparation of Biomolecule: Dissolve the NHS-activated biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[6]

  • Preparation of Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and quenching buffer.

Step 2: Deprotection and Aminooxy Conjugation

  • Deprotection of t-Boc Group:

    • Dissolve the purified and lyophilized conjugate from Step 1 in anhydrous DCM or 1,4-dioxane.

    • Add TFA to a final concentration of 20-50% (v/v) or use a 4M HCl solution in dioxane.[8][9]

    • Incubate the reaction for 30-60 minutes at room temperature.[2]

    • Remove the acid and solvent under a stream of nitrogen or by rotary evaporation.

  • Purification of Deprotected Conjugate: Purify the deprotected conjugate by precipitation with cold diethyl ether or by using a desalting column to remove residual acid.

  • Oxime Ligation:

    • Dissolve the deprotected conjugate in a suitable buffer, typically with a pH between 4 and 5.[10]

    • Dissolve the aldehyde or ketone-containing molecule in the same buffer.

    • Mix the two solutions and incubate for 2-4 hours at room temperature. The reaction can be catalyzed by the addition of aniline (B41778) (10-100 mM).[10]

  • Final Purification: Purify the final bioconjugate using an appropriate chromatographic method to remove any unreacted molecules.

Protocol 2: Chemical Reactions

The following diagram illustrates the key chemical reactions involved in the bioconjugation process.

Figure 2. Chemical reaction scheme.

Quantitative Data Summary

The efficiency of bioconjugation reactions can be influenced by several factors including the concentration of reactants, pH, temperature, and reaction time. The following table provides typical ranges for conjugation efficiencies and other quantitative parameters based on similar bioconjugation strategies.

ParameterTypical Value/RangeNotes
Amine Conjugation Efficiency 50 - 90%Highly dependent on the reactivity of the NHS ester and the number of accessible amines on the biomolecule.[11]
t-Boc Deprotection Yield >95%Generally a high-yielding reaction with appropriate acid concentration and reaction time.[2]
Oxime Ligation Efficiency >90%Very efficient and chemoselective reaction, especially when catalyzed by aniline.[10]
Molar Ratio (Linker:Biomolecule) 10:1 to 50:1A molar excess of the linker is typically used to drive the reaction to completion.[7]
Conjugation pH (Amine Reaction) 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines.[8]
Conjugation pH (Oxime Ligation) 4.0 - 5.0Favors the formation of the oxime bond.[10]

Conclusion

This compound is a powerful and versatile tool for the synthesis of well-defined bioconjugates. The orthogonal reactivity of its terminal functional groups allows for a controlled, stepwise approach to linking different molecular entities. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and bioconjugation to effectively utilize this valuable linker in their research endeavors. Optimization of the reaction conditions for specific biomolecules and target molecules is recommended to achieve the desired conjugation efficiency and product purity.

References

Application Notes and Protocols: Deprotection of t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates.[1] Its popularity lies in its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] t-Boc-Aminooxy-PEG11-amine is a valuable heterobifunctional linker that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, an aminooxy group for conjugation to carbonyls, and a terminal amine for further functionalization.

This document provides detailed protocols for the deprotection of the t-Boc group from this compound to yield the free aminooxy-PEG11-amine. The resulting product is a key intermediate for subsequent bioconjugation reactions. The protocols described herein utilize common and effective acidic reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

Principle of Deprotection

The deprotection of the t-Boc group is an acid-labile cleavage reaction.[3] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[2]

Chemical Reaction Pathway

The deprotection of this compound proceeds as follows:

cluster_main start This compound acid Strong Acid (e.g., TFA or HCl) start->acid Reaction intermediate Protonated Intermediate acid->intermediate products Aminooxy-PEG11-amine Salt + Isobutylene + CO2 intermediate->products Cleavage final_product Aminooxy-PEG11-amine (after neutralization) products->final_product Workup cluster_workflow start Start: This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Deprotection Reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Workup: Evaporation / Precipitation monitor->workup Reaction Complete purification Purification: Neutralization & Extraction or Filtration of Salt workup->purification characterization Characterization: (NMR, MS) purification->characterization end_product Final Product: Aminooxy-PEG11-amine or its HCl salt characterization->end_product

References

Application Notes and Protocols for Acidic t-Boc Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in the synthesis of complex biomolecules, including PEGylated linkers for antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions, which regenerates a free amine for subsequent conjugation steps.[1][2] This document provides detailed application notes and protocols for the efficient and clean removal of the t-Boc protecting group from polyethylene (B3416737) glycol (PEG) linkers using acidic conditions.

Mechanism of t-Boc Deprotection

The removal of the t-Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3]

dot digraph "t-Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

"Boc-NH-PEG" [label="Boc-Protected PEG Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; "Protonation" [label="Protonation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Protonated_Intermediate" [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cleavage" [label="Cleavage", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Carbamic_Acid" [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "tBu_cation" [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotonated_Amine" [label="Deprotected PEG Linker (Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CO2" [label="CO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; "H_plus" [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; "H_plus_out" [label="H⁺", shape=plaintext, fontcolor="#EA4335"];

"Boc-NH-PEG" -> "Protonation" [label="+ H⁺", color="#4285F4"]; "Protonation" -> "Protonated_Intermediate" [color="#4285F4"]; "Protonated_Intermediate" -> "Cleavage" [color="#4285F4"]; "Cleavage" -> "Carbamic_Acid" [color="#4285F4"]; "Cleavage" -> "tBu_cation" [color="#EA4335"]; "Carbamic_Acid" -> "Deprotonated_Amine" [label="- CO₂", color="#4285F4"]; "Carbamic_Acid" -> "CO2" [style=invis]; "Protonation" -> "H_plus_out" [label="Catalytic", style=dashed, color="#5F6368"];

}

Caption: Mechanism of acid-catalyzed t-Boc deprotection.

Comparative Analysis of Acidic Conditions

The choice of acidic reagent and reaction conditions can significantly impact the efficiency and purity of the deprotected product. Below is a summary of common acidic conditions for t-Boc removal.

Acidic ReagentConcentrationSolventTime (min)Purity (%)Reference
Trifluoroacetic Acid (TFA)20%Dichloromethane (DCM)578[1]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60>95[1]
Hydrochloric Acid (HCl)4MDioxane5~80[1]
Hydrochloric Acid (HCl)4MDioxane60>95[1]

Experimental Protocols

Protocol 1: t-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the removal of the t-Boc protecting group using a solution of TFA in DCM.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[1]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[1][4]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4]

  • If the substrate contains acid-sensitive residues (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v) to prevent side reactions from the tert-butyl cation.[1][5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[1][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4]

  • Co-evaporation with toluene (B28343) can help remove residual TFA.[1][4] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]

Work-up Options:

  • Precipitation: The deprotected PEG-linker can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[4]

  • Aqueous Workup: If the product is not water-soluble, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]

Protocol 2: t-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method using HCl in dioxane, which can be effective when TFA proves unsuitable.

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-dioxane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected PEG linker in a minimal amount of a suitable co-solvent if necessary, then add the 4M HCl in dioxane solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may vary depending on the substrate.

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.

  • The resulting hydrochloride salt of the deprotected amine can often be used directly in the subsequent step or neutralized as described in Protocol 1.

Experimental Workflow

The general workflow for t-Boc deprotection of PEG linkers is illustrated below.

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"Start" [label="Start: Boc-Protected\nPEG Linker", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolution" [label="Dissolve in\nAnhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cooling" [label="Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; "Acid_Addition" [label="Add Acidic Reagent\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Stir and Monitor\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Work-up:\n- Evaporation\n- Precipitation or\n- Aqueous Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Product: Deprotected\nPEG Linker (Amine Salt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dissolution" [color="#5F6368"]; "Dissolution" -> "Cooling" [color="#5F6368"]; "Cooling" -> "Acid_Addition" [color="#5F6368"]; "Acid_Addition" -> "Reaction" [color="#5F6368"]; "Reaction" -> "Workup" [color="#5F6368"]; "Workup" -> "Product" [color="#5F6368"]; }

Caption: General experimental workflow for t-Boc deprotection.

Troubleshooting and Side Reactions

Incomplete Deprotection:

  • Cause: Insufficient acid strength or concentration, inadequate reaction time, or steric hindrance.[4]

  • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[4]

Side Product Formation:

  • Cause: The tert-butyl cation generated during deprotection can alkylate electron-rich amino acid residues such as tryptophan and methionine.[5]

  • Solution: Add a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[1][5] A common scavenger cocktail is a ratio of 95:2.5:2.5 (TFA:TIS:Water).[5]

Cleavage of Other Acid-Labile Groups:

  • Cause: The acidic conditions used for t-Boc removal can also cleave other acid-sensitive protecting groups or linkers.

  • Solution: Careful selection of orthogonal protecting groups is crucial. If sensitive groups are present, milder deprotection conditions (e.g., lower acid concentration, shorter reaction time) should be explored.

By following these protocols and considering the potential challenges, researchers can achieve efficient and clean removal of the t-Boc protecting group from PEG linkers, facilitating the synthesis of complex and well-defined bioconjugates.

References

Application Notes and Protocols for Oxime Ligation using Aminooxy-PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxime ligation is a robust and versatile bioorthogonal reaction widely employed for the chemoselective conjugation of molecules. This method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1][2] The use of aminooxy-functionalized polyethylene (B3416737) glycol (aminooxy-PEG) reagents allows for the efficient PEGylation of biomolecules, a strategy commonly used to improve the pharmacokinetic and pharmacological properties of therapeutic proteins and peptides.[3][4] PEGylation can enhance solubility, increase circulating half-life, and reduce immunogenicity.[4] These application notes provide detailed protocols for performing oxime ligation with aminooxy-PEG reagents, including reaction optimization, purification, and characterization of the resulting conjugates.

Reaction Principle and Advantages

The reaction between an aminooxy moiety and a carbonyl group (aldehyde or ketone) proceeds readily in aqueous solutions under mild conditions, making it ideal for bioconjugation.[5] The resulting oxime linkage is significantly more stable than imine and hydrazone bonds, often eliminating the need for a subsequent reduction step.[6]

Key Advantages:

  • High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in biomolecules.[1]

  • Stable Oxime Bond: The formed oxime bond is highly stable under physiological conditions.[6][7]

  • Mild Reaction Conditions: The ligation can be performed at or near neutral pH, preserving the structure and function of sensitive biomolecules.[6][8]

  • Biocompatibility: The reaction components and the resulting linkage are well-tolerated in biological systems.

Experimental Workflow

The general workflow for performing oxime ligation with aminooxy-PEG reagents involves the preparation of the carbonyl-containing biomolecule, the ligation reaction itself, and subsequent purification and characterization of the PEGylated conjugate.

workflow cluster_prep Preparation cluster_reaction Ligation cluster_analysis Analysis Biomolecule Biomolecule (Protein, Peptide, etc.) Oxidation Introduction of Carbonyl Group Biomolecule->Oxidation e.g., periodate (B1199274) oxidation of glycans Ligation Oxime Ligation Reaction Oxidation->Ligation AminooxyPEG Aminooxy-PEG Reagent AminooxyPEG->Ligation Purification Purification (e.g., SEC, IEX) Ligation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization

Caption: General experimental workflow for oxime ligation.

Data Presentation: Reaction Conditions and Kinetics

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are commonly used to accelerate the reaction rate, particularly at neutral pH.[1][9][10]

ParameterConditionReactantsCatalystObserved Rate Constant (k_obs)YieldReference
pH pH 7.0Aldehyde-GFP (10 µM), Aminooxy-dansyl (50 µM)100 mM Aniline-<7% in 90s[10]
pH pH 7.0Aldehyde-GFP (10 µM), Aminooxy-dansyl (50 µM)750 mM mPDA-Complete in 90s[10]
Solvent Acetic AcidAoa-peptide (2.5 mM), Pyv-peptideNone->95% in 2h[7]
Temperature Room TempDHFR M174pAcF (7 µM), Aminooxy-PEG (5 mM)500 mM mPDA-~80% in 17h[9]
Concentration -2-pentanone (5.0 mM), Aminooxy-dansyl (150 µM)100 mM Aniline0.082 s⁻¹M⁻¹-[10]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein via Oxime Ligation

This protocol describes a general method for the PEGylation of a protein containing an accessible aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone)

  • Aminooxy-PEG reagent (e.g., mPEG-ONH2)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0, or Sodium Acetate Buffer, pH 4.5-5.5

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or aqueous buffer)

  • Quenching reagent (optional): Acetone (B3395972) or hydroxylamine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry (MS))

Procedure:

  • Protein Preparation:

    • If the protein does not have a native carbonyl group, one must be introduced. For glycoproteins, sialic acid residues can be oxidized to aldehydes using sodium meta-periodate.[6]

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Ligation Reaction:

    • Add the aminooxy-PEG reagent to the protein solution. A molar excess of the PEG reagent (e.g., 5-50 fold) is typically used to drive the reaction to completion.

    • If using a catalyst, add the aniline or mPDA stock solution to the reaction mixture to a final concentration of 10-100 mM for aniline or up to 750 mM for mPDA.[9][10]

    • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Reaction Quenching (Optional):

    • To stop the reaction, a quenching reagent such as acetone can be added to consume any unreacted aminooxy-PEG.

  • Purification:

    • Remove unreacted PEG reagent and other small molecules from the PEGylated protein using a suitable chromatography technique such as SEC or IEX.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight upon PEGylation.

    • Confirm the identity and purity of the conjugate using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[3]

    • Peptide mapping can be employed to identify the specific site(s) of PEGylation.[3]

Protocol 2: Rapid Oxime Ligation for Time-Sensitive Applications

For applications requiring fast conjugation, such as radiolabeling with short-lived isotopes, reaction conditions can be optimized for rapid kinetics.[1][2]

Materials:

  • Peptide or protein with a carbonyl group

  • Aminooxy-PEG reagent

  • Anhydrous Dimethylformamide (DMF)

  • Catalyst: p-phenylenediamine (B122844) (pPDA)

  • Quenching reagent: Acetone

Procedure:

  • Reagent Preparation:

    • Dissolve the carbonyl-containing peptide/protein and the aminooxy-PEG reagent in anhydrous DMF.

  • Ligation Reaction:

    • Add p-phenylenediamine catalyst to the reaction mixture.

    • The reaction is typically complete within 5 minutes at room temperature.[1]

  • Quenching:

    • Quench the reaction by adding acetone (10% v/v).[1]

  • Purification and Analysis:

    • Proceed with purification (e.g., RP-HPLC) and characterization as described in Protocol 1.

Application in Targeted Drug Delivery

Oxime ligation with aminooxy-PEG reagents is a valuable tool in the development of targeted drug delivery systems. A targeting ligand (e.g., a peptide or antibody fragment) can be conjugated to a PEGylated therapeutic agent.

signaling cluster_conjugate Drug Conjugate cluster_cell Target Cell cluster_effect Cellular Effect Drug Therapeutic Drug PEG Aminooxy-PEG PEG->Drug Ligand Targeting Ligand (with carbonyl) Ligand->PEG Oxime Bond Receptor Cell Surface Receptor Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Release Drug Release Lysosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery via an oxime-linked conjugate.

In this schematic, a targeting ligand is conjugated to a drug via an aminooxy-PEG linker. The ligand directs the conjugate to specific cells expressing the corresponding receptor. Following receptor-mediated endocytosis, the drug is released inside the cell, where it can exert its therapeutic effect. The stability of the oxime bond ensures that the conjugate remains intact in circulation until it reaches the target site.

References

Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG11-amine to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern drug development. This process can significantly improve the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn can enhance serum half-life, improve stability, increase solubility, and reduce immunogenicity.[1][2][3] The use of heterobifunctional PEG linkers, such as t-Boc-Aminooxy-PEG11-amine, offers a versatile platform for creating precisely defined protein conjugates.

This compound is a discrete PEG (dPEG®) linker featuring two distinct reactive moieties: a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal primary amine.[4][5] This dual functionality allows for two primary orthogonal conjugation strategies, providing researchers with flexibility in designing their bioconjugation schemes. The Boc protecting group on the aminooxy function provides a stable handle that can be selectively removed under mild acidic conditions to reveal the reactive aminooxy group for subsequent ligation.[4][5]

These application notes provide detailed protocols for two distinct strategies for conjugating this compound to a protein of interest:

  • Strategy A: Conjugation via the Aminooxy Group. This approach involves the formation of a stable oxime bond between the deprotected aminooxy group of the PEG linker and a carbonyl (aldehyde or ketone) group introduced site-specifically onto the target protein.[6][7][8]

  • Strategy B: Conjugation via the Terminal Amine Group. This strategy utilizes the primary amine of the PEG linker to form a stable amide bond with activated carboxyl groups on the protein, such as the side chains of aspartic and glutamic acid residues.

Strategy A: Conjugation via the Aminooxy Group (Oxime Ligation)

This strategy is predicated on the highly chemoselective and stable oxime bond formation between an aminooxy group and a carbonyl group.[6][7][8][9] The workflow involves three main stages: the introduction of a carbonyl group onto the protein, the deprotection of the this compound, and the subsequent conjugation reaction.

Diagram of the Experimental Workflow for Strategy A

G cluster_0 Protein Modification cluster_1 PEG Linker Preparation cluster_2 Conjugation and Purification Protein_with_N_term_Ser_Thr Protein with N-terminal Serine or Threonine Periodate_Oxidation Sodium Periodate (B1199274) (NaIO4) Oxidation Protein_with_N_term_Ser_Thr->Periodate_Oxidation Introduce Carbonyl Carbonyl_Protein Protein with N-terminal Aldehyde Group Periodate_Oxidation->Carbonyl_Protein Oxime_Ligation Oxime Ligation (pH 4.5-5.5) Carbonyl_Protein->Oxime_Ligation Boc_PEG_Linker This compound TFA_Deprotection Trifluoroacetic Acid (TFA) Deprotection Boc_PEG_Linker->TFA_Deprotection Expose Aminooxy Deprotected_PEG Aminooxy-PEG11-amine TFA_Deprotection->Deprotected_PEG Deprotected_PEG->Oxime_Ligation Purification Purification (e.g., SEC-HPLC) Oxime_Ligation->Purification Final_Conjugate Protein-PEG Conjugate Purification->Final_Conjugate

Caption: Workflow for conjugating a protein to this compound via oxime ligation.

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde Group onto the Protein

This protocol describes the oxidation of an N-terminal serine or threonine residue to an aldehyde using sodium periodate.[2][10][11]

  • Materials:

    • Protein with an N-terminal serine or threonine residue

    • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

    • Sodium periodate (NaIO4) solution (freshly prepared): 100 mM in Reaction Buffer

    • Quenching Solution: 1 M glycerol

    • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

  • Procedure:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

    • Cool the protein solution to 0-4°C on an ice bath.

    • Add a 5- to 10-fold molar excess of the freshly prepared NaIO4 solution to the protein solution with gentle mixing.

    • Incubate the reaction on ice for 10-15 minutes.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM.

    • Immediately remove the excess periodate and byproducts by buffer exchange into a suitable buffer for the subsequent oxime ligation (e.g., 100 mM sodium acetate, pH 4.5) using a desalting column or dialysis.

    • The resulting protein solution containing the N-terminal aldehyde can be used directly in the oxime ligation reaction.

Protocol 2: t-Boc Deprotection of this compound

  • Materials:

  • Procedure:

    • Dissolve the this compound in a minimal amount of anhydrous DCM.

    • Add an equal volume of TFA to the solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether and dry under vacuum. The resulting aminooxy-PEG11-amine can be stored under inert gas at -20°C.

Protocol 3: Oxime Ligation and Purification

  • Materials:

    • Aldehyde-modified protein solution (from Protocol 1)

    • Deprotected aminooxy-PEG11-amine (from Protocol 2)

    • Ligation Buffer: 100 mM sodium acetate, pH 4.5-5.5

    • (Optional) Aniline (B41778) catalyst stock solution: 1 M in DMSO

    • Purification system: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Procedure:

    • Dissolve the deprotected aminooxy-PEG11-amine in the Ligation Buffer.

    • Add a 10- to 50-fold molar excess of the aminooxy-PEG11-amine to the aldehyde-modified protein solution.

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM. Aniline can significantly increase the reaction rate at neutral or near-neutral pH.[9]

    • Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

    • Purify the PEGylated protein from excess PEG linker and other reagents using SEC-HPLC.

    • Characterize the final conjugate for purity, degree of PEGylation, and identity using appropriate analytical techniques (see Table 2).

Quantitative Data Summary for Strategy A
ParameterTypical Value/RangeAnalytical Method
Protein Carbonyl Introduction
NaIO4:Protein Molar Ratio5:1 to 10:1-
Oxidation Efficiency>90%Mass Spectrometry (ESI-MS)
t-Boc Deprotection
Deprotection Efficiency>95%Mass Spectrometry (ESI-MS)
Oxime Ligation
PEG:Protein Molar Ratio10:1 to 50:1-
Reaction pH4.5 - 5.5-
Reaction Time2 - 16 hoursSDS-PAGE, Mass Spectrometry
Conjugation Efficiency70 - 95%SDS-PAGE, SEC-HPLC
Final Conjugate Characterization
Purity>95%SEC-HPLC, SDS-PAGE
Degree of PEGylationTypically 1 PEG per proteinMass Spectrometry (MALDI-TOF or ESI-MS)

Strategy B: Conjugation via the Terminal Amine Group

This approach leverages the primary amine of the this compound to form a stable amide bond with carboxyl groups on the protein surface (aspartic and glutamic acid residues). This reaction is typically mediated by carbodiimide (B86325) chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

Diagram of the Experimental Workflow for Strategy B

G cluster_0 Protein Activation cluster_1 Conjugation and Purification cluster_2 Optional Deprotection Protein_with_Carboxyls Protein with Asp/Glu Residues EDC_NHS_Activation EDC/NHS Activation Protein_with_Carboxyls->EDC_NHS_Activation Activate Carboxyls Activated_Protein Protein with Activated Carboxyl Groups EDC_NHS_Activation->Activated_Protein Amide_Bond_Formation Amide Bond Formation (pH 7.2-8.0) Activated_Protein->Amide_Bond_Formation PEG_Linker This compound PEG_Linker->Amide_Bond_Formation Purification Purification (e.g., SEC-HPLC) Amide_Bond_Formation->Purification Final_Conjugate Protein-PEG Conjugate (Boc-protected) Purification->Final_Conjugate TFA_Deprotection TFA Deprotection Final_Conjugate->TFA_Deprotection Expose Aminooxy Final_Conjugate_Deprotected Protein-PEG-Aminooxy (for further modification) TFA_Deprotection->Final_Conjugate_Deprotected

Caption: Workflow for conjugating a protein to this compound via amide bond formation.

Experimental Protocols

Protocol 4: EDC/NHS Coupling of this compound to a Protein

  • Materials:

    • Protein of interest

    • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

    • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-8.0

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • This compound

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Desalting column or dialysis cassette

  • Procedure:

    • Buffer exchange the protein into Activation Buffer to a concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.

    • Immediately remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a desalting column.

    • Dissolve this compound in the Coupling Buffer.

    • Add a 20- to 100-fold molar excess of the this compound to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes.

    • Purify the PEGylated protein from excess reagents using SEC-HPLC or dialysis.

    • The resulting conjugate will have a terminal Boc-protected aminooxy group, which can be deprotected for further functionalization using Protocol 2 if desired.

Quantitative Data Summary for Strategy B
ParameterTypical Value/RangeAnalytical Method
Protein Activation
EDC:Protein Molar Ratio10:1-
Sulfo-NHS:Protein Molar Ratio25:1-
Amide Bond Formation
PEG:Protein Molar Ratio20:1 to 100:1-
Reaction pH7.2 - 8.0-
Reaction Time2 - 16 hoursSDS-PAGE, Mass Spectrometry
Final Conjugate Characterization
Purity>95%SEC-HPLC, SDS-PAGE
Degree of PEGylationVariable (depends on accessible carboxyls)Mass Spectrometry (MALDI-TOF or ESI-MS)

Characterization of the Protein-PEG Conjugate

Thorough characterization of the final conjugate is critical to ensure its quality and to understand its properties.

Analytical TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and confirm increase in molecular weight.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. A single, sharp band indicates homogeneity.
Size-Exclusion HPLC (SEC-HPLC) Determine purity, detect aggregation, and separate conjugate from free PEG.A single, symmetrical peak for the monomeric conjugate, eluting earlier than the unmodified protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight and the degree of PEGylation (number of PEG chains per protein).[12]An increase in mass corresponding to the mass of the attached PEG linker(s). For Strategy A, a single major peak corresponding to mono-PEGylation is expected. For Strategy B, a distribution of species with different degrees of PEGylation may be observed.
Peptide Mapping/MS-MS Identify the specific site(s) of PEGylation.Identification of the modified amino acid residue(s) by analyzing the mass shift of tryptic peptides.
Functional Assays Evaluate the biological activity of the protein after conjugation.Retention of biological activity is desired. The assay will be specific to the protein of interest (e.g., enzyme kinetics, receptor binding).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inefficient carbonyl introduction (Strategy A)- Incomplete Boc deprotection- Suboptimal reaction pH or buffer components- Inactive reagents (EDC, NaIO4)- Confirm carbonyl formation by mass spectrometry.- Verify complete deprotection of the PEG linker.- Optimize reaction pH and ensure buffers are free of competing nucleophiles (e.g., Tris, glycine).- Use fresh, high-quality reagents.
Protein Aggregation - High protein concentration- Unfavorable buffer conditions- Protein instability after modification- Reduce the protein concentration during the reaction.- Screen different buffer compositions and pH.- Include stabilizing excipients in the buffer.
Incomplete t-Boc Deprotection - Insufficient reaction time with TFA- Water contamination in the deprotection solution- Increase the incubation time with TFA.- Use anhydrous DCM and fresh TFA.
Protein Denaturation during Deprotection - Harsh acidic conditions- Minimize the deprotection time.- Ensure rapid and efficient removal of TFA.

Conclusion

The heterobifunctional nature of this compound provides a powerful and flexible tool for the PEGylation of therapeutic proteins. By choosing between conjugation via the aminooxy group for site-specific modification or the amine group for targeting surface carboxyls, researchers can tailor the PEGylation strategy to the specific protein and the desired properties of the final conjugate. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for the successful implementation of these advanced bioconjugation techniques.

References

Synthesis of PROTACs with t-Boc-Aminooxy-PEG11-amine Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. The t-Boc-Aminooxy-PEG11-amine linker is a versatile bifunctional reagent that enables a directed and efficient synthesis of PROTACs. This linker features a primary amine for standard amide bond formation and a Boc-protected aminooxy group, which, after deprotection, can selectively react with an aldehyde or ketone to form a stable oxime bond.[4][5] This bioorthogonal ligation strategy allows for a modular and flexible approach to PROTAC assembly.[6]

This document provides detailed protocols and application notes for the synthesis of PROTACs using the this compound linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->POI binds PROTAC->E3 PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruits Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a PROTAC molecule.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is typically performed in a two-stage process. First, one of the ligands (either for the POI or the E3 ligase) is coupled to the amine end of the linker. In the second stage, the Boc protecting group is removed, and the second ligand, functionalized with an aldehyde or ketone, is attached via oxime ligation.

Stage 1: Amide Coupling of Ligand 1 to the Linker

This protocol describes the coupling of a ligand containing a carboxylic acid to the primary amine of the this compound linker.

Materials:

  • Ligand 1 with a carboxylic acid moiety

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol (B129727) or Ethyl Acetate (B1210297)/Hexanes)

Procedure:

  • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Ligand 1-Linker intermediate.

Stage 2: Boc Deprotection and Oxime Ligation with Ligand 2

This stage involves the removal of the t-Boc protecting group followed by the coupling of the deprotected linker to a ligand containing an aldehyde or ketone.

Materials:

  • Ligand 1-Linker intermediate from Stage 1

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM

  • Toluene (B28343) (for co-evaporation)

  • Ligand 2 with an aldehyde or ketone moiety

  • Anhydrous buffer (e.g., sodium acetate buffer, pH 5.5, or pyridine/methanol)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

Part A: Boc Deprotection

  • Dissolve the Ligand 1-Linker intermediate in anhydrous DCM (e.g., 0.1 M).

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected aminooxy-linker can often be used directly in the next step.

Part B: Oxime Ligation

  • Dissolve the deprotected Ligand 1-Linker intermediate (TFA salt, 1.0 eq) and Ligand 2 (with aldehyde/ketone, 1.1 eq) in a suitable anhydrous buffer or solvent system (e.g., methanol with a small amount of pyridine).

  • For catalyzed reactions, add aniline (0.1-1.0 eq).[7]

  • Stir the reaction at room temperature for 12-24 hours. The reaction is typically performed at a pH of 5-6 for optimal oxime bond formation.[8] Monitor the formation of the final PROTAC by LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the final PROTAC molecule by preparative HPLC to yield the pure product.

Synthetic Workflow and Component Relationships

The synthesis follows a logical progression from individual components to the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_components Starting Materials cluster_process Synthetic Steps Ligand1 Ligand 1 (POI or E3) with -COOH Step1 Stage 1: Amide Coupling (HATU, DIPEA) Ligand1->Step1 Linker This compound Linker->Step1 Ligand2 Ligand 2 (E3 or POI) with -CHO or -C(O)R Step3 Stage 2: Oxime Ligation Ligand2->Step3 Intermediate Ligand 1-Linker-NH-O-Boc Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 Intermediate2 Ligand 1-Linker-NH-O-H2N+ Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC.

The relationship between the core components is defined by the linker's bifunctional nature, which bridges the two distinct ligands.

PROTAC_Components PROTAC PROTAC POI_Ligand POI Ligand PROTAC->POI_Ligand contains E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand contains Linker This compound (after modification) PROTAC->Linker contains Linker->POI_Ligand connects to Linker->E3_Ligand connects to

Caption: Logical relationship of PROTAC components.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.

Table 1: Reagents and Conditions for PROTAC Synthesis

StepReagentEquivalentsSolventTemperatureTime (h)
Stage 1: Amide Coupling
Ligand 1 (-COOH)1.0Anhydrous DMFRoom Temp.4-16
This compound1.2
HATU1.1
DIPEA2.0
Stage 2: Deprotection
Ligand 1-Linker Intermediate1.0Anhydrous DCMRoom Temp.1-2
TFA20-50% (v/v)
Stage 2: Oxime Ligation
Deprotected Intermediate1.0Anhydrous Buffer (pH 5-6)Room Temp.12-24
Ligand 2 (-CHO)1.1
Aniline (optional)0.1-1.0

Table 2: Expected Yields and Characterization Data for the Final PROTAC

Analytical MethodExpected Result
Yield
Stage 1 Yield
Stage 2 Yield (2 steps)
Overall Yield
Purity (by HPLC) >95% after purification
Characterization
¹H NMR, ¹³C NMR
HRMS

Conclusion

The this compound linker provides a robust and flexible platform for the synthesis of PROTACs. The orthogonal reactivity of its amine and protected aminooxy functionalities allows for a directed, step-wise assembly of the final heterobifunctional molecule. The protocols outlined in this document provide a comprehensive guide for researchers in the field of targeted protein degradation, enabling the efficient construction of novel PROTACs for therapeutic development and chemical biology research. The hydrophilic PEG spacer is expected to confer favorable physicochemical properties to the final compound, potentially leading to improved efficacy.[9]

References

Application Notes and Protocols for the Purification of t-Boc-Aminooxy-PEG11-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG11-amine is a heterobifunctional linker commonly utilized in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (t-Boc) protecting group allows for a controlled, stepwise conjugation strategy. The purity of this linker and its subsequent conjugates is critical for ensuring the homogeneity, efficacy, and safety of the final therapeutic agent. This document provides detailed protocols for the purification of this compound conjugates from crude reaction mixtures, focusing on the removal of common impurities such as unreacted starting materials and byproducts.

Purification Methodologies

The two primary chromatographic techniques recommended for the purification of this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Silica (B1680970) Gel Flash Column Chromatography. The choice of method depends on the scale of the synthesis, the polarity of the conjugate, and the required final purity. RP-HPLC offers higher resolution for achieving high purity on small to medium scales, while silica gel chromatography is a cost-effective option for larger-scale purifications.[1]

Common Impurities

During the synthesis of this compound conjugates, several impurities can arise. These often include:

  • Unreacted this compound

  • Excess of the molecule to be conjugated

  • Byproducts from the coupling reaction

  • Mono-protected intermediates (in cases of reactions with symmetrical diamines)[2]

  • PEG oligomers of varying lengths[1]

Data Presentation: Chromatographic Conditions

The following tables summarize typical conditions for the purification of t-Boc protected PEG compounds. Optimal conditions may vary and require optimization based on the specific conjugate.

Table 1: Reversed-Phase HPLC (RP-HPLC) Parameters [1][2][3]

ParameterRecommended ConditionsNotes
Stationary Phase C18 ColumnProvides good separation based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA can cause t-Boc deprotection with prolonged exposure.[1] Formic acid is a milder alternative.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)---
Suggested Gradient 5-50% Mobile Phase B over 30 min, then 50-95% over 5 minGradient should be optimized based on the retention time of the conjugate.[1]
Detection UV at ~214 nmFor detecting the amide bond.
Expected Purity >98%---

Table 2: Silica Gel Flash Column Chromatography Parameters [1][2]

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)Cost-effective for larger scale.
Eluent System Gradient of 1-10% Methanol in Dichloromethane (DCM)A shallow gradient is crucial for separating closely related PEGylated species.[2]
Expected Purity >95%The polar nature of PEG compounds can sometimes lead to streaking on silica.[1]

Experimental Protocols

Protocol 1: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity on small to medium scales.

Materials:

  • Crude conjugate mixture

  • Preparative C18 HPLC column

  • HPLC system with a UV detector and fraction collector

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate in a solvent compatible with the mobile phase (e.g., a small amount of ACN/water mixture). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. Begin the gradient elution to gradually increase the percentage of the organic solvent (Mobile Phase B).[1]

    • Suggested Gradient:

      • 5-50% Mobile Phase B over 30 minutes.

      • 50-95% Mobile Phase B over 5 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

  • Fraction Collection: Collect fractions based on the peaks observed on the UV chromatogram (monitoring at ~214 nm).

  • Product Isolation: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure conjugate. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization) to yield the purified product.[1]

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol is suitable for medium to large-scale purifications.

Materials:

  • Crude conjugate mixture

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent System: Dichloromethane (DCM) and Methanol

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Slurry Preparation: Create a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM).[1]

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% DCM and gradually increase the polarity by adding methanol. A slow, shallow gradient is recommended (e.g., 1-10% Methanol in DCM).[2]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to obtain the purified conjugate.[1]

Visualizations

G Experimental Workflow for Conjugate Purification cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Isolation cluster_3 Final Product crude Crude this compound Conjugate Mixture rphplc Preparative RP-HPLC (High Purity, Small Scale) crude->rphplc OR silica Silica Gel Chromatography (Moderate Purity, Large Scale) crude->silica analysis Fraction Analysis (Analytical HPLC / LC-MS) rphplc->analysis silica->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Removal (Lyophilization / Rotary Evaporation) pooling->evaporation pure_product Purified Conjugate (>95-98% Purity) evaporation->pure_product

Caption: Workflow for the purification of this compound conjugates.

G Troubleshooting Logic for Impure Product cluster_troubleshooting Potential Causes & Solutions start Impure Product Detected (Post-Purification) cause1 Inadequate Resolution in Chromatography start->cause1 cause2 Product Streaking on Silica Gel start->cause2 cause3 t-Boc Deprotection during RP-HPLC start->cause3 solution1 Optimize Gradient (slower, shallower) Consider alternative chromatography (e.g., HIC) cause1->solution1 solution2 Use a different eluent system (e.g., Chloroform/Methanol) Consider RP-HPLC for higher purity cause2->solution2 solution3 Use formic acid instead of TFA Minimize exposure to acidic conditions cause3->solution3

Caption: Troubleshooting guide for the purification of PEGylated conjugates.

References

Application Notes and Protocols for the Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Protein PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of protein drugs.[1][2][3] This modification can lead to an increased circulating half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][3][4][5][6] However, the process of PEGylation can result in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers and locations of attached PEG chains.[1][7][] Therefore, comprehensive analytical characterization is crucial for ensuring the quality, safety, and efficacy of PEGylated protein therapeutics.[2][7]

This document provides detailed application notes and protocols for the key analytical techniques used to characterize PEGylated proteins.

Key Analytical Techniques for PEGylated Protein Characterization

A variety of analytical techniques are employed to characterize PEGylated proteins, each providing unique insights into the physicochemical properties of the conjugate. The choice of technique depends on the specific attribute being investigated.

Workflow for Characterization of PEGylated Proteins

PEGylation_Characterization_Workflow cluster_synthesis PEGylation Reaction & Purification cluster_characterization Analytical Characterization cluster_techniques Analytical Techniques cluster_data Data Analysis & Reporting Reaction Protein + Activated PEG Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Mixture MW_Degree Molecular Weight & Degree of PEGylation Purification->MW_Degree Purity_Heterogeneity Purity & Heterogeneity Purification->Purity_Heterogeneity Site_Analysis PEGylation Site Analysis Purification->Site_Analysis Structure_Stability Higher-Order Structure & Stability Purification->Structure_Stability MS Mass Spectrometry (MALDI, ESI-MS) MW_Degree->MS Electrophoresis Electrophoresis (SDS-PAGE, Native PAGE) MW_Degree->Electrophoresis Chromatography Chromatography (SEC, IEX, RP-HPLC) Purity_Heterogeneity->Chromatography Purity_Heterogeneity->Electrophoresis Site_Analysis->MS Peptide Mapping Spectroscopy Spectroscopy (NMR, Light Scattering) Structure_Stability->Spectroscopy Report Comprehensive Report: - Quantitative Data Tables - Structural Information - Purity Assessment MS->Report Chromatography->Report Electrophoresis->Report Spectroscopy->Report

Caption: A general workflow for the synthesis, purification, and comprehensive analytical characterization of PEGylated proteins.

Mass Spectrometry (MS) for Molecular Weight and PEGylation Site Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight of PEGylated proteins, thereby confirming the degree of PEGylation (the number of attached PEG chains).[1][7] Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) MS are commonly used.[1][9]

Application Note:
  • MALDI-TOF MS: Provides rapid determination of the average molecular weight and the distribution of PEGylated species.[1] It is particularly useful for analyzing relatively simple mixtures.

  • ESI-MS: Often coupled with liquid chromatography (LC-MS), ESI-MS offers higher resolution and accuracy, enabling the characterization of more complex mixtures and providing information on the heterogeneity of the PEGylated product.[1][2][9][10]

  • Tandem MS (MS/MS): Following proteolytic digestion of the PEGylated protein, LC-MS/MS is employed for peptide mapping to identify the specific amino acid residues where PEG is attached.[9][10]

Quantitative Data Summary:
ParameterTechniqueTypical ResultsReference
Average Molecular WeightMALDI-TOF MS65,240 Da (for a 45 kDa protein + 20 kDa PEG)[1]
Degree of PEGylationESI-MSDistribution of mono-, di-, and tri-PEGylated species[1][2]
PEGylation SiteLC-MS/MSIdentification of modified lysine (B10760008) or cysteine residues[10]
Experimental Protocol: Intact Mass Analysis by LC-ESI-MS
  • Sample Preparation:

    • Desalt the purified PEGylated protein sample using a suitable method (e.g., buffer exchange columns) to remove non-volatile salts.

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water).

  • LC Separation:

    • Column: C4 or C8 reverse-phase column suitable for protein analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Detection: UV at 280 nm.

  • MS Analysis:

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 1000-4000.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact PEGylated protein species.

Chromatographic Techniques for Purity and Heterogeneity Assessment

Chromatography is essential for both the purification and analytical characterization of PEGylated proteins, allowing for the separation of different PEGylated forms, unreacted protein, and free PEG.[4][][11]

Application Note:
  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][12] PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.[12] SEC is effective for assessing aggregation and separating PEGylated protein from free PEG.[][12]

  • Ion Exchange Chromatography (IEX): Separates proteins based on their surface charge.[6][] The attachment of neutral PEG chains can shield charged residues, altering the protein's interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity.[] PEGylation increases the hydrophobicity of the protein, leading to longer retention times on a reverse-phase column. This technique can be used to separate PEGylated species and assess purity.

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity under non-denaturing conditions.[4][]

Decision Tree for Chromatographic Method Selection

Chromatography_Selection Start Goal of Analysis Size_Diff Separation by Size? (Aggregation, Free PEG) Start->Size_Diff Charge_Diff Separation by Charge? (Degree of PEGylation) Size_Diff->Charge_Diff No SEC Use Size Exclusion Chromatography (SEC) Size_Diff->SEC Yes Hydrophobicity_Diff Separation by Hydrophobicity? Charge_Diff->Hydrophobicity_Diff No IEX Use Ion Exchange Chromatography (IEX) Charge_Diff->IEX Yes RP_HIC Use Reverse Phase (RP-HPLC) or Hydrophobic Interaction (HIC) Hydrophobicity_Diff->RP_HIC Yes

Caption: A decision tree to guide the selection of an appropriate chromatographic technique for PEGylated protein analysis.

Quantitative Data Summary:
ParameterTechniqueTypical ResultsReference
PuritySEC-HPLC>95% monomeric PEGylated protein[11]
AggregationSEC-HPLC<5% high molecular weight species[13]
HeterogeneityIEX-HPLCSeparation of mono-, di-, and tri-PEGylated isoforms[]
Residual Free PEGRP-HPLC<1% unreacted PEG reagent[11]
Experimental Protocol: Purity Analysis by Size Exclusion Chromatography (SEC-HPLC)
  • Sample Preparation:

    • Dilute the purified PEGylated protein sample to a concentration of 1-2 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • HPLC System:

    • Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the PEGylated protein (e.g., 300 Å).

    • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5-1.0 mL/min (isocratic).

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 20-100 µL.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the percentage of the main PEGylated protein peak, as well as any high molecular weight (aggregate) and low molecular weight (fragment) species.

Electrophoretic Techniques for Routine Analysis

Electrophoretic techniques, particularly SDS-PAGE, are widely used for routine, qualitative assessment of PEGylation reactions.

Application Note:
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylated proteins exhibit a significantly higher apparent molecular weight on SDS-PAGE than their actual molecular weight due to the large hydrodynamic volume of the PEG chain and altered SDS binding.[14] This shift in mobility provides a clear visual confirmation of successful PEGylation. However, bands can often appear smeared or broadened.[15][16]

  • Native PAGE: Can provide better resolution for PEGylated proteins compared to SDS-PAGE as it avoids the interaction between PEG and SDS.[15][16] It separates proteins based on a combination of size and charge in their native state.

Quantitative Data Summary:
ParameterTechniqueTypical ResultsReference
Apparent Molecular WeightSDS-PAGEPEGylated protein migrates at a higher apparent MW[14]
Degree of PEGylationSDS-PAGEBands corresponding to mono-, di-, etc. PEGylated species[14]
PurityNative PAGESharper bands and better resolution of isoforms[15][16]
Experimental Protocol: SDS-PAGE Analysis of PEGylation
  • Sample Preparation:

    • Mix the protein sample (unmodified and PEGylated) with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Gel: 4-12% or 4-20% precast polyacrylamide gel.

    • Running Buffer: Tris-Glycine-SDS buffer.

    • Loading: Load 5-10 µg of protein per lane. Include a molecular weight marker.

    • Run Conditions: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

    • A specific stain for PEG, such as barium iodide, can also be used.[12]

  • Analysis:

    • Compare the migration of the PEGylated protein to the unmodified protein and the molecular weight markers. A significant upward shift in the band for the PEGylated sample indicates successful conjugation.

Spectroscopic and Light Scattering Techniques for Structural Integrity

Spectroscopic and light scattering methods provide valuable information about the higher-order structure and biophysical properties of PEGylated proteins.

Application Note:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to assess the structural integrity of proteins after PEGylation at an atomic level.[17] Solution-state NMR can be used to quantify PEGylated species in complex biological fluids.[18]

  • Dynamic Light Scattering (DLS): A non-invasive technique used to measure the hydrodynamic radius of the PEGylated protein in solution, providing information on size, aggregation, and polydispersity.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful combination allows for the absolute determination of the molar mass of the PEGylated protein and any aggregates, independent of their shape or elution volume on the SEC column.[13][19]

Quantitative Data Summary:
ParameterTechniqueTypical ResultsReference
Structural IntegrityNMRHighly resolved spectra indicating preserved protein fold[17]
Hydrodynamic RadiusDLSIncreased hydrodynamic radius upon PEGylation[20]
Absolute Molecular WeightSEC-MALSAccurate molar mass of the main peak and aggregates[13]
Experimental Protocol: SEC-MALS for Absolute Molecular Weight Determination
  • System Setup:

    • An HPLC system is coupled in-line with a MALS detector and a refractive index (RI) detector.

  • Sample Analysis:

    • Perform SEC separation as described in the chromatography section.

    • The eluent from the SEC column flows sequentially through the UV, MALS, and RI detectors.

  • Data Acquisition and Analysis:

    • The MALS detector measures the intensity of light scattered by the sample at multiple angles.

    • The RI detector measures the concentration of the sample eluting from the column.

    • Specialized software (e.g., ASTRA) is used to combine the data from the MALS and RI detectors to calculate the absolute molar mass at each point across the elution peak.

Logical Relationship of Analytical Techniques

Analytical_Techniques_Relationship cluster_primary Primary Characterization cluster_secondary In-depth Structural Analysis MS Mass Spectrometry (MW, Degree, Site) Spectroscopy Spectroscopy (NMR) (Structural Integrity) MS->Spectroscopy Guide Structural Studies LightScattering Light Scattering (MALS) (Absolute MW, Aggregation) MS->LightScattering Confirm MW Chromatography Chromatography (Purity, Heterogeneity) Chromatography->LightScattering Couple for Absolute MW Electrophoresis Electrophoresis (Qualitative Check) Electrophoresis->MS Confirm PEGylation

Caption: The logical interplay between primary and in-depth analytical techniques for a comprehensive characterization of PEGylated proteins.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated t-Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex molecules, including PEGylated compounds used in drug development. Its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA), makes it a valuable tool in multi-step synthetic pathways. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of therapeutic molecules. This document provides detailed application notes and protocols for the efficient and clean deprotection of t-Boc groups from PEGylated compounds using TFA.

Mechanism of TFA-Mediated t-Boc Deprotection

The cleavage of the t-Boc group by TFA is an acid-catalyzed process that proceeds through a specific, multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The process involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1] It is important to perform this reaction in a well-ventilated area and not in a closed system to allow for the safe release of this gas.[1]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1]

A critical aspect of this mechanism is the generation of the reactive tert-butyl cation. This electrophile can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan and methionine) or other nucleophilic sites within the molecule. To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[2]

TFA-Mediated t-Boc Deprotection Mechanism cluster_0 Reaction Steps cluster_1 Byproducts Boc-Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Boc Group Boc-Protected_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tert-Butyl_Cation tert-Butyl Cation Protonated_Boc->tert-Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Amine_TFA_Salt Amine TFA Salt (R-NH3+ TFA-) Free_Amine->Amine_TFA_Salt + TFA Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene Deprotonation

Diagram 1: Mechanism of TFA-mediated t-Boc deprotection.

Factors Influencing Deprotection Efficiency

Several factors can impact the efficiency and outcome of the t-Boc deprotection of PEGylated compounds. Careful consideration of these parameters is essential for successful and reproducible results.

  • TFA Concentration: The concentration of TFA is a critical parameter. While a high concentration of TFA can lead to faster deprotection, it may not always result in higher purity. For instance, in solid-phase peptide synthesis, deprotection with 55% TFA in dichloromethane (B109758) (DCM) for 30 minutes yielded peptides with an average purity that was 9% higher than when using 100% TFA for 5 minutes.[1] In another study, a 50% TFA/DCM solution for 5 minutes resulted in only 78% of the target peptide, indicating incomplete deprotection.[3] This suggests that a balance between reaction rate and completeness of the reaction is necessary.

  • Reaction Time: The duration of the reaction is crucial for ensuring complete deprotection. Incomplete reactions can lead to a mixture of the starting material and the desired product, complicating purification. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to determine the optimal reaction time.

  • Temperature: Most t-Boc deprotections are carried out at room temperature. However, for sterically hindered substrates, gentle heating may be required to drive the reaction to completion. Conversely, for sensitive substrates, performing the reaction at 0°C can help to minimize side reactions.

  • Solvent: Dichloromethane (DCM) is the most commonly used solvent for TFA-mediated deprotection due to its ability to solvate both the PEGylated compound and TFA. The choice of solvent is important to ensure that all reactants are fully dissolved.

  • Scavengers: The use of scavengers is highly recommended to prevent side reactions caused by the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole. The choice of scavenger depends on the specific amino acid residues or functional groups present in the molecule.

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the approach of TFA to the Boc-protected amine, potentially slowing down the reaction rate, especially for high molecular weight PEGs.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data on the effect of different TFA concentrations and reaction times on the purity and yield of deprotected peptides. While this data is primarily from solid-phase peptide synthesis, it provides valuable insights for the deprotection of PEGylated compounds in solution.

TFA Concentration (% in DCM)Reaction TimeAverage Peptide Purity (%)Key Observation
5530 min~9% higher than 100% TFAHigher purity of the final peptide.[1]
1005 minLower than 55% TFAIncomplete deprotection leading to omission sequences.[1]
505 min78 (target peptide yield)Incomplete Boc removal.[3]
5030 min98 (target peptide yield)Longer reaction time ensures complete deprotection.[3]

Table 1: Effect of TFA Concentration and Reaction Time on Peptide Purity and Yield.

Experimental Protocols

This section provides detailed methodologies for the t-Boc deprotection of PEGylated compounds in solution.

Protocol 1: General Procedure for t-Boc Deprotection of a PEGylated Compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Boc-protected PEGylated compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (B28343) (for co-evaporation)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v) to the solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

  • Optional Precipitation: The deprotected PEGylated compound can sometimes be precipitated from the concentrated reaction mixture by the addition of cold diethyl ether. The precipitate can then be collected by filtration or centrifugation.

Protocol 2: Monitoring the Deprotection Reaction by HPLC

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a buffer with a basic component).

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, the deprotected product, and any byproducts.

  • A calibration curve can be prepared using known concentrations of the starting material and the expected product to quantify the conversion over time.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical steps involved in the t-Boc deprotection of PEGylated compounds.

Experimental_Workflow_for_t-Boc_Deprotection cluster_workup Work-up Options start Start: Boc-Protected PEGylated Compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavenger (optional) cool->add_reagents react Stir at 0°C, then RT add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up monitor->workup Reaction Complete evaporation Evaporation of TFA (Co-evaporation with Toluene) workup->evaporation end End: Deprotected PEGylated Compound neutralization Neutralization (aq. NaHCO3 wash) evaporation->neutralization Optional precipitation Precipitation (add Diethyl Ether) evaporation->precipitation Optional neutralization->end precipitation->end

Diagram 2: Experimental workflow for t-Boc deprotection.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient TFA concentration- Short reaction time- Low reaction temperature- Steric hindrance from the PEG chain- Increase TFA concentration (e.g., from 20% to 50%)- Extend the reaction time and monitor progress- Allow the reaction to proceed at room temperature or with gentle heating- Consider a stronger acid system if necessary
Side Product Formation - Alkylation by the tert-butyl cation- Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture
Difficulty in Removing Residual TFA - High boiling point and acidity of TFA- Co-evaporate the crude product with toluene multiple times under reduced pressure
Low Yield after Work-up - Product loss during aqueous work-up (for water-soluble compounds)- Incomplete precipitation- Avoid aqueous work-up if possible and use the TFA salt directly- Optimize the precipitation solvent and conditions

Table 2: Troubleshooting Guide for t-Boc Deprotection of PEGylated Compounds.

Conclusion

The TFA-mediated t-Boc deprotection of PEGylated compounds is a robust and widely used reaction in bioconjugate chemistry and drug development. By carefully controlling the reaction conditions, including TFA concentration, reaction time, temperature, and the use of scavengers, high yields of the deprotected product can be achieved with minimal side reactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform this critical synthetic step. It is always recommended to perform a small-scale trial to optimize the conditions for a specific PEGylated substrate.

References

Application Notes and Protocols for Surface Modification Using t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG11-amine is a heterobifunctional linker molecule widely utilized in bioconjugation and surface modification. Its unique structure, featuring a terminal primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected aminooxy group, offers a versatile platform for a two-step functionalization of surfaces. This allows for the creation of biocompatible and functionalized surfaces for a variety of applications, including nanoparticle drug delivery, biosensor development, and cell-based assays.

The primary amine enables covalent attachment to surfaces functionalized with carboxylic acids or activated esters (e.g., NHS esters) through stable amide bond formation. The PEG11 spacer is a hydrophilic chain that enhances water solubility and reduces non-specific protein adsorption, thereby improving the biocompatibility of the modified surface. Subsequent to immobilization, the Boc protecting group can be removed under acidic conditions to expose the aminooxy group, which can then specifically react with aldehydes or ketones to form a stable oxime linkage. This orthogonal ligation strategy allows for the controlled and specific attachment of biomolecules, such as peptides, proteins, or small molecule ligands.

Core Applications

  • Surface functionalization of nanoparticles and liposomes: Improves stability, biocompatibility, and in vivo circulation half-life.

  • Creation of biocompatible coatings: Reduces non-specific protein adsorption on various substrates.

  • Development of biosensors: Enables the controlled immobilization of capture probes.

  • Cell culture engineering: Facilitates the attachment of cell adhesion ligands to culture surfaces.

Physicochemical Properties

PropertyValue
Molecular Formula C29H60N2O14
Molecular Weight 660.79 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%

Experimental Protocols

This section provides detailed protocols for a two-stage surface modification process using this compound. The workflow involves the initial immobilization of the linker onto a carboxylated surface, followed by the deprotection of the Boc group and subsequent conjugation of an aldehyde-containing molecule.

Protocol 1: Immobilization of this compound onto a Carboxylated Surface via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of the linker to a surface presenting carboxylic acid groups.

Materials:

  • This compound

  • Carboxylated substrate (e.g., nanoparticles, silicon wafers, glass slides)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

    • Immediately before use, prepare solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

  • Activation of Carboxylated Surface:

    • Wash the carboxylated substrate with DI water and then with Activation Buffer.

    • Immerse the substrate in a solution containing EDC and NHS in Activation Buffer. A typical molar ratio is a 2-5 fold excess of EDC/NHS to the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Coupling of this compound:

    • Wash the activated substrate with Coupling Buffer to remove excess EDC and NHS.

    • Immediately add the this compound solution (diluted in Coupling Buffer to a final concentration of 1-5 mg/mL) to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the linker solution and quench any unreacted NHS esters by incubating with Quenching Buffer for 15 minutes.

    • Wash the surface extensively with PBS and then with DI water to remove any non-covalently bound linker.

    • Dry the modified surface under a stream of nitrogen.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected surface from Protocol 1

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

  • DCM

  • DI water

Procedure:

  • Deprotection Reaction:

    • Immerse the Boc-protected surface in the Deprotection Solution.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Washing and Neutralization:

    • Remove the substrate from the Deprotection Solution and wash thoroughly with DCM.

    • Neutralize the surface by incubating with Neutralization Buffer for 5-10 minutes.

    • Wash the surface again with DCM, followed by DI water.

    • Dry the surface under a stream of nitrogen. The surface now presents reactive aminooxy groups.

Protocol 3: Oxime Ligation of an Aldehyde-Containing Molecule

This protocol describes the conjugation of a molecule containing an aldehyde group to the aminooxy-functionalized surface.

Materials:

  • Aminooxy-functionalized surface from Protocol 2

  • Aldehyde-containing molecule (e.g., peptide, protein, or small molecule)

  • Ligation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • (Optional) Aniline (B41778) (as a catalyst, use at a final concentration of 10-100 mM)

Procedure:

  • Preparation of Aldehyde Molecule:

    • Dissolve the aldehyde-containing molecule in Ligation Buffer to the desired concentration (typically 0.1-1 mg/mL).

  • Oxime Ligation:

    • Immerse the aminooxy-functionalized surface in the solution of the aldehyde-containing molecule.

    • If using, add aniline to the solution.

    • Incubate for 2-12 hours at room temperature with gentle agitation. The reaction progress can be monitored by appropriate analytical techniques.

  • Washing:

    • Remove the substrate from the ligation solution.

    • Wash the surface extensively with Ligation Buffer and then with DI water to remove any non-conjugated molecules.

    • Dry the surface under a stream of nitrogen.

Quantitative Data Summary

The following table presents representative data for the characterization of a silicon wafer surface at each stage of the modification process.

Stage of ModificationContact Angle (°)Surface Amine Density (amines/nm²)Surface Aldehyde Density (aldehydes/nm²)PEG Grafting Density (chains/nm²)
Initial Carboxylated Surface35 ± 3Not ApplicableNot ApplicableNot Applicable
After Immobilization of this compound65 ± 40.8 ± 0.1Not Applicable0.8 ± 0.1
After Boc Deprotection62 ± 3Not ApplicableNot Applicable0.8 ± 0.1
After Oxime Ligation with Aldehyde-Peptide75 ± 5Not Applicable0.6 ± 0.10.8 ± 0.1

Note: The data presented are representative and will vary depending on the substrate, reaction conditions, and the specific molecules used.

Visualizations

experimental_workflow start Carboxylated Surface step1 EDC/NHS Activation start->step1 step2 Amide Bond Formation step1->step2 reagent1 This compound reagent1->step2 intermediate1 Boc-Protected Aminooxy-PEG Surface step2->intermediate1 step3 TFA Deprotection intermediate1->step3 intermediate2 Aminooxy- Functionalized Surface step3->intermediate2 step4 Oxime Ligation intermediate2->step4 reagent2 Aldehyde-Molecule reagent2->step4 final Functionalized Surface step4->final

Caption: Experimental workflow for surface modification.

logical_relationship linker This compound amine_group Primary Amine (-NH2) linker->amine_group peg_spacer PEG11 Spacer linker->peg_spacer boc_aminooxy Boc-Protected Aminooxy (-ONH-Boc) linker->boc_aminooxy surface_coupling Surface Coupling (Amide Bond) amine_group->surface_coupling biocompatibility Biocompatibility (Reduced Non-specific Binding) peg_spacer->biocompatibility deprotection Boc Deprotection (Acid) boc_aminooxy->deprotection bioconjugation Bioconjugation (Oxime Ligation) aminooxy_group Aminooxy (-ONH2) deprotection->aminooxy_group aminooxy_group->bioconjugation

Caption: Functional components of the linker.

Troubleshooting & Optimization

Technical Support Center: t-Boc-Aminooxy-PEG11-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG11-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The primary use of this linker is in bioconjugation, where it facilitates the covalent attachment of molecules. The aminooxy group, after deprotection, reacts specifically with aldehydes or ketones to form a stable oxime linkage. The amine group can be conjugated to various functional groups, such as carboxylic acids or activated esters.

Q2: What are the key steps in a typical conjugation workflow using this compound?

A2: A typical workflow involves two main steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under acidic conditions to yield a reactive aminooxy group.

  • Oxime Ligation: The deprotected aminooxy-PEG linker is then reacted with a molecule containing an aldehyde or ketone group to form a stable oxime bond.

Q3: Why is the oxime linkage preferred for bioconjugation?

A3: The oxime linkage is favored due to its high stability, especially compared to other imine-based linkages like hydrazones.[1][2][3] Oxime bonds are generally stable under physiological conditions.[4] The reaction to form an oxime is highly chemoselective, meaning the aminooxy group reacts specifically with aldehydes or ketones, minimizing side reactions with other functional groups present in biomolecules.[5]

Q4: What is the role of the PEG11 spacer?

A4: The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[6] It also provides a flexible linker between the conjugated molecules, which can be important for maintaining the biological activity of proteins or peptides.

Troubleshooting Guides

This section addresses common problems encountered during the conjugation process.

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material (Boc-protected linker) remaining after the deprotection reaction.

  • Low yield of the final conjugate in the subsequent oxime ligation step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common range is 20-50% TFA in DCM.[7] For substrates sensitive to strong acid, consider alternative deprotection conditions, but be aware that this may require longer reaction times.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not be complete. Increase the reaction time and monitor progress by TLC or LC-MS. Most deprotections are performed at room temperature, but gentle warming may be necessary for some substrates.[7]
Solvent Issues The solvent must be able to dissolve both the PEG linker and the acid. Anhydrous DCM is a common choice. Ensure the solvent is dry and of high quality.
Steric Hindrance The bulky nature of the molecule conjugated to the amine end of the PEG linker can sometimes hinder the access of the acid to the Boc group. In such cases, longer reaction times or slightly elevated temperatures may be required.
Problem 2: Low Yield in Oxime Ligation Step

Symptoms:

  • HPLC or LC-MS analysis shows a low conversion of the deprotected linker and the carbonyl-containing molecule into the desired conjugate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH Oxime ligation is pH-dependent. The reaction is generally fastest at a slightly acidic pH, typically around 4.5, which facilitates the dehydration of the hemiaminal intermediate.[5] However, at very low pH, the aminooxy nucleophile can be protonated and rendered unreactive. For biological molecules that are sensitive to low pH, the reaction can be performed at neutral pH, but it will be slower.[5]
Lack of Catalyst The rate of oxime ligation can be significantly increased by using a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[4][5] Aniline is typically used at a concentration of 10-100 mM.[5]
Low Reactant Concentrations The reaction rate is dependent on the concentration of both the aminooxy-linker and the carbonyl-containing molecule. If possible, increase the concentration of the reactants.
Instability of Reactants Ensure that the deprotected aminooxy-PEG linker is used relatively quickly after deprotection, as the free aminooxy group can be unstable over long periods. Also, confirm the stability of your aldehyde or ketone-containing molecule under the reaction conditions.
Problem 3: Formation of Side Products

Symptoms:

  • Multiple unexpected peaks are observed in the HPLC or LC-MS chromatogram of the final reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Side Reactions during Boc Deprotection If the molecule attached to the amine end of the PEG linker contains other acid-sensitive functional groups, they may be cleaved or modified during the Boc deprotection step. If this is suspected, consider using a milder deprotection protocol or protecting the sensitive groups.
Oxidation of Aldehyde Aldehydes can be susceptible to oxidation to carboxylic acids, which will not react with the aminooxy group. Prepare solutions of aldehyde-containing molecules fresh and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Non-specific Reactions While the aminooxy-carbonyl reaction is highly specific, at very high concentrations or with highly reactive molecules, side reactions can occur. Ensure that the reaction conditions are optimized and consider purification of the final conjugate to remove any impurities.
Problem 4: Difficulty in Purifying the Final Conjugate

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts during chromatography.

  • Low recovery of the purified product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Purification Method The choice of purification method depends on the properties of the conjugate. Common methods for purifying PEGylated molecules include Size Exclusion Chromatography (SEC) to separate based on size, Ion Exchange Chromatography (IEX) to separate based on charge, and Reversed-Phase HPLC (RP-HPLC) to separate based on hydrophobicity.[8] A combination of these techniques may be necessary.
Aggregation of the Conjugate PEGylated proteins can sometimes aggregate, making purification difficult. Optimize buffer conditions (pH, ionic strength) to minimize aggregation. SEC can also be used to separate aggregates from the monomeric conjugate.
Poor Resolution in Chromatography Optimize the chromatographic conditions, such as the gradient, flow rate, and column type, to improve the separation of the desired product from impurities.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the this compound linker in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[7]

  • The resulting TFA salt of the deprotected aminooxy-PEG11-amine can often be used directly in the next step.

Protocol 2: Oxime Ligation
  • Dissolve the aldehyde or ketone-containing molecule in a suitable buffer. A common choice is 0.1 M sodium acetate (B1210297) buffer, pH 4.5.

  • Dissolve the deprotected aminooxy-PEG11-amine (from Protocol 1) in the same buffer.

  • Add the aminooxy-PEG11-amine solution to the carbonyl-containing molecule solution. A slight molar excess of the PEG linker may be used.

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM.[5]

  • Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl compound, the pH, and the presence of a catalyst.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, the conjugate can be purified by a suitable chromatographic method (e.g., SEC, IEX, or RP-HPLC).

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Boc Deprotection

ParameterConditionReference
Reagent Trifluoroacetic acid (TFA)[7]
Solvent Dichloromethane (DCM)[7]
Concentration 20-50% TFA in DCM[7]
Temperature 0°C to Room Temperature[7]
Time 1-2 hours[7]

Table 2: Typical Reaction Conditions for Oxime Ligation

ParameterConditionReference
pH 4.5 - 7.0[5]
Catalyst Aniline (10-100 mM)[5]
Temperature Room Temperature[4]
Time 2-24 hours[9]

Table 3: Comparison of Hydrolytic Stability of Different Linkages

LinkageRelative StabilityReference
Oxime High[1][2][3]
Hydrazone Moderate[1][2][3]
Imine (Schiff Base) Low[10]

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation cluster_purification Purification start This compound deprotection Add TFA/DCM (20-50%) 0°C to RT, 1-2h start->deprotection deprotected_linker Aminooxy-PEG11-amine (TFA salt) deprotection->deprotected_linker ligation Mix in Buffer (pH 4.5-7.0) Add Aniline (optional) RT, 2-24h deprotected_linker->ligation carbonyl_compound Aldehyde/Ketone -containing Molecule carbonyl_compound->ligation crude_conjugate Crude Conjugate Mixture ligation->crude_conjugate purification Chromatography (SEC, IEX, RP-HPLC) crude_conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Solutions start Problem with Conjugation check_deprotection Incomplete Boc Deprotection? start->check_deprotection check_ligation Low Ligation Yield? check_deprotection->check_ligation No solution_deprotection Increase acid concentration/time Check solvent check_deprotection->solution_deprotection Yes check_purity Side Products Formed? check_ligation->check_purity No solution_ligation Optimize pH (4.5) Add catalyst (Aniline) Increase reactant concentration check_ligation->solution_ligation Yes solution_purity Check for acid-sensitive groups Use fresh aldehyde Optimize purification check_purity->solution_purity Yes

Caption: Troubleshooting decision tree for conjugation problems.

References

Technical Support Center: Troubleshooting Incomplete t-Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my t-Boc deprotection of the PEG linker incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates might require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical. The solvent must be able to fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[2]

Q2: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material (Boc-protected) and the appearance of the product (deprotected amine). The deprotected amine is typically more polar and will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress, enabling the quantification of the starting material, product, and any byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q3: What are common side reactions during t-Boc deprotection, and how can they be minimized?

A primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[3][4] This is particularly problematic for amino acids like methionine and tryptophan.

To minimize these side reactions, scavengers should be added to the reaction mixture. Scavengers are compounds that react with and "trap" the reactive carbocations. Common scavengers include:

A commonly used scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]

Q4: Are there alternative, milder methods for t-Boc deprotection?

Yes, if your molecule is sensitive to strong acids, several milder deprotection methods can be considered:

  • Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can remove the Boc group under milder conditions than strong Brønsted acids.[1][3][6]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups, even in the presence of other acid-labile functionalities.[1][7][8]

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[1][9]

Troubleshooting Guide

If you are experiencing incomplete deprotection, consider the following troubleshooting steps, summarized in the workflow diagram below.

G Troubleshooting Workflow for Incomplete t-Boc Deprotection cluster_0 Problem Identification cluster_1 Optimization of Reaction Conditions cluster_2 Alternative Strategies cluster_3 Outcome start Incomplete Deprotection (Detected by TLC, LC-MS, NMR) increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA in DCM) start->increase_acid Is acid concentration sufficient? extend_time Extend Reaction Time (Monitor progress) increase_acid->extend_time Is reaction time adequate? end Complete Deprotection increase_acid->end stronger_acid Use a Stronger Acid System (e.g., 4M HCl in dioxane) extend_time->stronger_acid Is a stronger acid needed? extend_time->end milder_methods Consider Milder Deprotection Methods (e.g., Lewis Acids, Oxalyl Chloride) stronger_acid->milder_methods Are there acid-sensitive groups? stronger_acid->end change_solvent Optimize Solvent for Solubility milder_methods->change_solvent Is the substrate fully solvated? milder_methods->end change_solvent->end

Caption: Troubleshooting workflow for incomplete t-Boc deprotection.

Quantitative Data Summary

The following tables summarize common reaction conditions for t-Boc deprotection.

Table 1: Common Acidic Conditions for t-Boc Deprotection

ReagentConcentrationSolventTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50%[1]Dichloromethane (DCM)[1]0.5 - 4 hours[10]
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]2 hours[10]
p-Toluenesulfonic Acid (pTSA)VariesVariesVaries

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [11]

ReagentConcentrationSolventReaction Time (min)Purity by HPLC (%)
TFA20%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection using TFA in DCM [1][11]

  • Preparation: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

G Experimental Workflow for t-Boc Deprotection cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Final Product dissolve Dissolve Boc-PEG in DCM cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavengers cool->add_reagents stir Stir at 0°C then RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete co_evaporate Co-evaporate with Toluene concentrate->co_evaporate neutralize Neutralize (optional) co_evaporate->neutralize isolate Isolate Product neutralize->isolate end Deprotected PEG-Amine isolate->end

Caption: Experimental workflow for t-Boc deprotection of PEG linkers.

Protocol 2: Monitoring Reaction Progress by HPLC [1][5]

  • Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

References

Technical Support Center: Optimizing t-Boc Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the removal of the tert-butyloxycarbonyl (t-Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete t-Boc deprotection?

Incomplete t-Boc removal is a frequent issue and can typically be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the t-Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] For instance, when using Trifluoroacetic Acid (TFA), a common reagent, concentrations of 20-50% in Dichloromethane (DCM) are often required for effective deprotection.[3][4]

  • Inadequate Reaction Time: Deprotection is a kinetic process, and insufficient reaction time can lead to a mixture of starting material and the desired product.[1][2] Reaction times can range from 30 minutes to several hours, depending on the substrate and reaction conditions.[3][4]

  • Low Reaction Temperature: Most t-Boc deprotections are performed at room temperature.[5] However, a low temperature can significantly slow down the reaction rate, leading to incomplete removal of the protecting group within a standard timeframe.[1]

  • Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently. Poor solubility can limit the access of the acidic reagent to the t-Boc group.

Q2: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?

The most common side reaction during t-Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[1][6] This can lead to the formation of undesirable by-products.

  • Cause: The t-Boc group is cleaved to form a stable tert-butyl cation. This cation is an electrophile and can react with electron-rich functional groups such as thiols, thioethers, indoles, and electron-rich aromatic rings.[1][6]

  • Prevention: The most effective way to prevent tert-butylation is to add "scavengers" to the reaction mixture.[1] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the substrate.[1] Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIS)[1][2]

    • Thioanisole[1]

    • Water[1]

    • Anisole, Cresol, Thiophenol[4]

Q3: Can I remove a t-Boc group in the presence of other acid-sensitive functional groups?

Yes, it is often possible to selectively deprotect a t-Boc group in the presence of other acid-labile groups, such as tert-butyl esters, by carefully selecting the reaction conditions.[7] The t-Boc group is generally more sensitive to acid than many other protecting groups.[6] Milder acidic conditions, such as using 4M HCl in 1,4-dioxane (B91453) instead of stronger acids like TFA, can provide greater selectivity.[4]

Q4: Are there alternatives to acidic methods for t-Boc removal?

While acidic deprotection is the most common method, several alternatives exist for substrates that are sensitive to strong acids:

  • Thermal Deprotection: Heating the t-Boc protected compound can lead to the removal of the protecting group, often without the need for any reagents.[3][7] However, this method may require high temperatures, which could be detrimental to sensitive substrates.[3]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr2) can be used to cleave t-Boc groups, sometimes offering different selectivity compared to protic acids.[8]

  • Oxalyl Chloride in Methanol (B129727): This system provides a mild method for the deprotection of N-Boc groups at room temperature.[9][10]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR.[4]

  • Low yield of the desired amine.[4][11]

Troubleshooting Workflow:

G A Incomplete Deprotection Detected B Increase Acid Concentration (e.g., 20% to 50% TFA) A->B C Extend Reaction Time (Monitor by TLC/LC-MS) A->C D Increase Reaction Temperature (e.g., 0°C to Room Temp) A->D E Check Substrate Solubility (Consider alternative solvent) A->E F Problem Resolved B->F C->F D->F E->F

Caption: Troubleshooting workflow for incomplete t-Boc deprotection.

Detailed Steps:

  • Increase Acid Concentration: If using TFA in DCM, consider increasing the concentration from a lower value (e.g., 20%) to a higher one (e.g., 50%).[2][4]

  • Extend Reaction Time: Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique until the starting material is consumed.[2][11]

  • Adjust Temperature: If the reaction is being run at a low temperature (e.g., 0°C), allow it to warm to room temperature.[2]

  • Improve Solubility: If the starting material is not fully dissolved, consider using a different solvent system in which the substrate has better solubility.

Issue 2: Formation of Side Products (tert-Butylation)

Symptoms:

  • Presence of unexpected peaks in LC-MS or HPLC analysis with a mass increase of +56 Da from the desired product.[11]

  • Complex NMR spectrum of the crude product.

Troubleshooting Workflow:

G A Side Product Formation (tert-Butylation) B Add Scavengers to Reaction (e.g., TIS, TES, Anisole) A->B C Use Milder Acidic Conditions (e.g., 4M HCl in Dioxane) A->C D Lower Reaction Temperature A->D E Problem Resolved B->E C->E D->E

Caption: Troubleshooting workflow for preventing tert-butylation.

Detailed Steps:

  • Incorporate Scavengers: Add a scavenger to the reaction mixture before initiating the deprotection. The choice of scavenger may depend on the nature of the nucleophilic group on your substrate.

  • Switch to a Milder Acid: If tert-butylation is severe, consider replacing TFA with a milder acid such as 4M HCl in 1,4-dioxane.[4]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes reduce the rate of the undesired alkylation reaction more than the deprotection reaction.

Data Summary Tables

Table 1: Comparison of Common Acidic Deprotection Reagents

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50% in DCM, Room Temp[3]0.5 - 4 hours[3]Highly effective, volatile (easy removal)[3]Harsh, can cause side reactions, potential for trifluoroacetylation of hydroxyl groups
Hydrochloric Acid (HCl)4M in 1,4-dioxane, Room Temp[4]0.5 - 2 hours[4]Milder than TFA, good for acid-sensitive substratesDioxane is a hazardous solvent
p-Toluenesulfonic Acid (pTSA)Stoichiometric amounts in various solventsVariesSolid, easy to handleLess volatile, may require more rigorous purification

Table 2: Common Scavengers and Their Applications

ScavengerTypical Concentration (v/v)Application
Triethylsilane (TES)2.5 - 10%[1]General purpose, reduces tert-butyl cation to isobutane[1]
Triisopropylsilane (TIS)2.5 - 5%[2]Effective for protecting tryptophan and other sensitive residues
Thioanisole5 - 10%[1]Commonly used in solid-phase peptide synthesis (SPPS)
Water~5%[1]Acts as a scavenger by reacting with the cation to form tert-butanol[1]
AnisoleVariesProtects tyrosine and other phenol-containing residues

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection using TFA/DCM

This protocol is a general starting point for the deprotection of many t-Boc protected amines.

Materials:

  • t-Boc protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS), if required

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (B28343)

Procedure:

  • Dissolution: Dissolve the t-Boc protected compound in DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Reagent Addition:

    • If using a scavenger, add it to the cooled solution (e.g., 2.5-5% v/v TIS).[2]

    • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

    • To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[2]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[2]

Protocol 2: Mild t-Boc Deprotection using HCl in 1,4-Dioxane

This protocol is suitable for substrates that are sensitive to the harsh conditions of TFA.

Materials:

  • t-Boc protected substrate

  • 4M HCl in 1,4-dioxane solution

  • Methanol or DCM (if co-solvent is needed)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the t-Boc protected amine in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Acid Addition: At 0°C, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate solution.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.[4]

    • The resulting hydrochloride salt can often be precipitated by the addition of diethyl ether and collected by filtration.

Signaling Pathways and Workflows

G cluster_0 t-Boc Deprotection Pathway cluster_1 Side Reaction Pathway cluster_2 Scavenger Action A t-Boc Protected Amine B Protonation of Carbonyl Oxygen A->B + H+ (Acid) C Cleavage of tert-Butyl-Oxygen Bond B->C D Formation of tert-Butyl Cation and Carbamic Acid C->D E Decarboxylation of Carbamic Acid D->E G tert-Butyl Cation D->G J tert-Butyl Cation D->J F Free Amine (as salt) E->F I tert-Butylated Side Product G->I H Nucleophilic Site on Substrate H->I L Trapped/Neutralized Species J->L K Scavenger K->L

Caption: Mechanism of acidic t-Boc deprotection and scavenger action.

References

Technical Support Center: t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using t-Boc-Aminooxy-PEG11-amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It comprises a t-Boc (tert-butoxycarbonyl) protected aminooxy group, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. The t-Boc group is an acid-labile protecting group for the aminooxy functionality. This linker is commonly used in bioconjugation and drug delivery to connect molecules of interest, such as proteins, peptides, or small molecule drugs, to other molecules or surfaces. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What are the most common side reactions observed during the use of this compound?

A2: The most significant side reactions are typically associated with the deprotection of the t-Boc group, which is required to liberate the reactive aminooxy functionality. The primary side reaction is the alkylation of nucleophilic residues on the target molecule by the tert-butyl cation generated during acidic deprotection. Another common issue is incomplete deprotection of the t-Boc group, leading to a heterogeneous mixture of protected and deprotected linker.

Q3: How can I minimize the alkylation side reaction during t-Boc deprotection?

A3: The most effective way to minimize alkylation is by using "scavengers" in your deprotection reaction. Scavengers are reagents that react with and neutralize the highly reactive tert-butyl cation before it can modify your molecule of interest. Common scavengers include triethylsilane (TES), thioanisole (B89551), and water. A cocktail of scavengers is often more effective than a single one.

Q4: What are the optimal conditions for the oxime ligation reaction with the deprotected aminooxy-PEG11-amine?

A4: Oxime ligation, the reaction between the aminooxy group and an aldehyde or ketone, is most efficient at a slightly acidic pH, typically between 4.5 and 6.5. The reaction can be slow at neutral pH. To accelerate the reaction, especially at low concentrations, catalysts such as aniline (B41778) or its derivatives can be added. The oxime bond formed is generally stable under physiological conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Problem 1: Low Yield of the Final Conjugate
Possible Cause Recommended Solution
Incomplete t-Boc Deprotection - Ensure sufficient concentration and volume of the acidic deprotecting agent (e.g., trifluoroacetic acid, TFA).- Increase the reaction time for deprotection.- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to confirm complete removal of the Boc group.
Inefficient Oxime Ligation - Adjust the pH of the reaction mixture to the optimal range of 4.5-6.5.- Add a catalyst, such as aniline (typically 10-100 mM), to accelerate the reaction rate.- Increase the concentration of the reactants if possible.- Ensure the aldehyde or ketone functionality on your target molecule is accessible and reactive.
Degradation of the Linker or Conjugate - Avoid harsh reaction conditions (e.g., very high temperatures or extreme pH) for extended periods.- Ensure proper storage of the this compound and the final conjugate, typically at low temperatures and protected from light and moisture.
Problem 2: Presence of Unexpected Side Products in the Final Product Mixture
Possible Cause Recommended Solution
Alkylation by tert-butyl cation - Add scavengers to the t-Boc deprotection reaction. A common and effective scavenger cocktail is a mixture of TFA, triethylsilane (TES), and water (e.g., 95:2.5:2.5 v/v/v).- For molecules containing sensitive residues like tryptophan or methionine, specific scavengers like thioanisole can be beneficial.[1]
Reaction of the aminooxy group with unintended aldehydes or ketones - Avoid using solvents like acetone, which can react with the deprotected aminooxy group.- Purify the deprotected linker immediately before the ligation step to remove any potential contaminants.
Oxidation of sensitive residues - If your molecule contains oxidation-prone residues (e.g., methionine, cysteine), perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Consider adding antioxidants to the reaction mixture if compatible with the chemistry.

Experimental Protocols & Data

Protocol 1: t-Boc Deprotection of this compound

This protocol describes a general procedure for the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) with scavengers to minimize side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Water, deionized

  • Cold diethyl ether

  • Nitrogen or Argon gas

  • Round bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).

  • Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TES (v/v/v).

  • Add the deprotection cocktail to the solution of the protected linker. A typical ratio is 1:1 volume of the linker solution to the deprotection cocktail.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to ensure complete deprotection.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure (rotoevaporation).

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the resulting deprotected aminooxy-PEG11-amine under vacuum. The product should be used immediately for the subsequent oxime ligation.

Quantitative Data on Scavenger Efficiency:

The use of scavengers significantly reduces the formation of t-butylated side products. The following table provides an estimate of the reduction in side product formation based on literature for similar compounds.

Deprotection Condition Typical % of t-butylated Side Product
TFA without scavengers5-15%
TFA with TES/Water scavenger cocktail< 2%
TFA with Thioanisole (for sulfur-containing molecules)< 1%

Note: The actual percentage of side product formation can vary depending on the specific substrate and reaction conditions.

Protocol 2: Oxime Ligation with Deprotected Aminooxy-PEG11-amine

This protocol outlines a general procedure for the conjugation of the deprotected aminooxy-PEG11-amine to a molecule containing an aldehyde or ketone functionality.

Materials:

  • Deprotected aminooxy-PEG11-amine (from Protocol 1)

  • Aldehyde or ketone-containing molecule (e.g., protein, peptide)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Dissolve the freshly deprotected aminooxy-PEG11-amine in the same reaction buffer.

  • Add a 5- to 20-fold molar excess of the aminooxy-PEG11-amine solution to the solution of the target molecule.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Monitor the progress of the conjugation reaction by a suitable analytical method (e.g., SDS-PAGE, LC-MS).

  • Once the reaction has reached the desired level of completion, purify the PEGylated conjugate from unreacted linker and target molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[][3]

Visualizations

Workflow for this compound Conjugation

experimental_workflow cluster_deprotection t-Boc Deprotection cluster_ligation Oxime Ligation Start This compound Deprotection Add TFA/Scavenger Cocktail Start->Deprotection Monitoring1 Monitor by LC-MS Deprotection->Monitoring1 Workup Precipitate with cold ether Monitoring1->Workup Complete Product1 Deprotected Aminooxy-PEG11-amine Workup->Product1 Ligation Mix in buffer (pH 4.5-6.5) Add catalyst (optional) Product1->Ligation Target Aldehyde/Ketone -containing molecule Target->Ligation Monitoring2 Monitor by SDS-PAGE/LC-MS Ligation->Monitoring2 Purification Purify by SEC/Dialysis Monitoring2->Purification Complete Final_Product PEGylated Conjugate Purification->Final_Product

Caption: Experimental workflow for the two-stage process of t-Boc deprotection and subsequent oxime ligation.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield Start Low Conjugation Yield Check_Deprotection Check for complete t-Boc deprotection (LC-MS) Start->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection No Check_Ligation Check Ligation Conditions Check_Deprotection->Check_Ligation Yes Optimize_Deprotection Increase TFA concentration/time Incomplete_Deprotection->Optimize_Deprotection Suboptimal_Ligation Suboptimal Ligation Check_Ligation->Suboptimal_Ligation No Check_Reagents Check Reagent Quality Check_Ligation->Check_Reagents Yes Optimize_Ligation Adjust pH (4.5-6.5) Add catalyst (aniline) Increase reactant concentration Suboptimal_Ligation->Optimize_Ligation Degraded_Reagents Degraded Reagents Check_Reagents->Degraded_Reagents No Final_Review Review entire protocol for errors Check_Reagents->Final_Review Yes Use_Fresh_Reagents Use fresh linker and reagents Degraded_Reagents->Use_Fresh_Reagents

Caption: A logical flowchart to troubleshoot and identify the root cause of low yield in conjugation reactions.

References

troubleshooting low yield in oxime ligation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during oxime ligation reactions, particularly focusing on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my oxime ligation yield unexpectedly low?

Low yields in oxime ligation can stem from several factors. The reaction is highly pH-dependent, with optimal rates typically observed under acidic conditions (around pH 4.5).[1] Operating at neutral pH without a catalyst can lead to very slow reaction rates.[1][2][3] Other potential issues include suboptimal reactant concentrations, instability of the biomolecules under acidic conditions, low reactivity of the specific aldehyde or ketone, or the use of an inappropriate solvent.[2][3][4]

Q2: What is the optimal pH for an oxime ligation reaction?

The formation of oximes and hydrazones is generally fastest at a pH of approximately 4.5.[1] This is because the reaction mechanism involves an acid-catalyzed dehydration step. However, if the pH is too low, the aminooxy nucleophile can become protonated and unreactive.[1] For many biological applications where acidic conditions are detrimental to the sample, the reaction must be performed at a neutral pH (around 7.0), which significantly slows the reaction rate and often necessitates the use of a catalyst.[1][2]

Q3: Is a catalyst necessary for oxime ligation? If so, which one should I use?

While the reaction can proceed without a catalyst, it is often very slow, especially at neutral pH or with low reactant concentrations.[1][2][3] Aniline (B41778) and its derivatives are common nucleophilic catalysts that can significantly accelerate the reaction.[4][5]

  • Aniline: Increases reaction rates significantly, especially at acidic pH.[1]

  • p-phenylenediamine (B122844) (pPDA): Has been shown to be a superior catalyst to aniline across a pH range of 4-7.[1][2] At neutral pH, it can be up to 19-fold faster than aniline.[1][2] However, it can be prone to oxidation.[1]

  • m-phenylenediamine (B132917) (mPDA): A highly efficient catalyst, particularly notable for its high aqueous solubility, which allows it to be used at higher concentrations than aniline for significantly faster catalysis.[6]

The choice of catalyst can also depend on the specific reactants. For instance, in one study, aniline was preferred over pPDA to prevent unexpected dimerization of a peptide conjugate.[4]

Q4: My starting materials (e.g., proteins) are not stable at the optimal acidic pH. What can I do?

This is a common challenge in bioconjugation. The best approach is to perform the reaction at a neutral pH (physiologically relevant conditions) and incorporate an effective catalyst to accelerate the slow reaction rate.[1][2] Catalysts like p-phenylenediamine or m-phenylenediamine are highly effective at neutral pH and can allow for efficient ligation under milder conditions.[2][6][7]

Q5: How can I increase the reaction speed for time-sensitive applications like radiolabeling?

For applications requiring rapid ligation (e.g., within minutes), optimizing several parameters is key. This can include:

  • Using a highly efficient catalyst like pPDA.[4]

  • Increasing the temperature. A study involving a peptide conjugate used a temperature of 75°C in anhydrous DMF to achieve complete ligation within 5 minutes.[4]

  • Increasing reactant concentrations, although solubility can be a limiting factor.[4]

  • Choosing a more reactive carbonyl partner (aldehydes are generally more reactive than ketones).[8]

Troubleshooting Guide for Low Yield

Use the following section to diagnose and resolve issues with your oxime ligation reaction.

Problem 1: Reaction is slow or yield is poor at neutral pH.
Potential Cause Recommended Solution Supporting Data/Notes
No catalyst used Add a nucleophilic catalyst to the reaction mixture.At neutral pH, the uncatalyzed reaction is notoriously slow.[1] Catalysis is essential for efficient conjugation under these conditions.
Inefficient catalyst Switch to a more potent catalyst.p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated superior performance over aniline at neutral pH.[2][6]

Catalyst Performance Comparison at Neutral pH

Catalyst Fold Increase in Rate (vs. Uncatalyzed) Fold Increase in Rate (vs. Aniline) Reference
Aniline ~6x 1x [2][3]
p-phenylenediamine ~120x ~19-20x [2][3][9]

| m-phenylenediamine | - | Up to 15x |[6] |

Note: Rate enhancements are context-dependent and can vary based on substrates and exact reaction conditions.

Problem 2: Low yield despite using acidic pH.
Potential Cause Recommended Solution Supporting Data/Notes
pH is too low Increase the pH to be closer to the optimal range of 4-5.Very low pH can lead to the protonation of the aminooxy group, rendering it unreactive.[1]
Reactant degradation Verify the stability of your starting materials (especially sensitive biomolecules) at the reaction pH. If unstable, move to a milder pH and use a catalyst.Not all proteins and peptides can withstand acidic conditions for extended periods.
Low reactant concentration Increase the concentration of one or both reactants.Ligation kinetics are driven by the concentration of the reactants.[4]
Problem 3: Side reactions or product instability are observed.
Potential Cause Recommended Solution Supporting Data/Notes
Oxidative instability of catalyst If using p-phenylenediamine, ensure it is fresh and consider performing the reaction under an inert atmosphere.pPDA and similar compounds can be unstable in air, leading to the formation of byproducts.[1]
Incompatibility of reactants Certain catalysts may induce side reactions with specific substrates.In one case, pPDA caused dimerization of a peptide, which was resolved by switching to aniline.[4]
Aminooxy group reactivity The aminooxy group is highly reactive and can be incompatible with certain steps like oxidative folding of disulfide-rich peptides.Use a protected aminooxy group (e.g., Fmoc-Aoa) during synthesis and deprotect it just before the ligation step.[4][5]

Experimental Workflow & Protocols

General Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting low-yield oxime ligation reactions.

G Troubleshooting Workflow for Oxime Ligation start Low Yield Observed check_ph Is pH Optimal? (Typically ~4.5) start->check_ph use_neutral_ph Switch to Neutral pH + Add Catalyst start->use_neutral_ph Substrate Unstable at Acidic pH check_catalyst Is a Catalyst Being Used? check_ph->check_catalyst Yes adjust_ph Adjust pH to 4.5 (if substrate is stable) check_ph->adjust_ph No check_reagents Are Reagents Stable & Pure? check_catalyst->check_reagents Yes add_catalyst Add Catalyst (e.g., pPDA, mPDA) check_catalyst->add_catalyst No verify_reagents Verify Reagent Purity & Integrity (e.g., via HPLC/MS) check_reagents->verify_reagents No increase_conc Increase Reactant Concentration check_reagents->increase_conc Yes adjust_ph->check_catalyst use_neutral_ph->check_catalyst optimize_catalyst Optimize Catalyst Choice & Concentration add_catalyst->optimize_catalyst optimize_catalyst->check_reagents verify_reagents->increase_conc success Yield Improved increase_conc->success

Caption: A logical workflow for diagnosing and fixing low-yield issues.

Illustrative Reaction Mechanism with Catalysis

This diagram shows the key steps in an aniline-catalyzed oxime ligation.

G cluster_reactants Reactants cluster_intermediates Intermediates carbonyl R1-CHO (Aldehyde) schiff_base Schiff Base (Protonated) carbonyl->schiff_base + Catalyst aminooxy R2-ONH2 (Aminooxy) hemiaminal Hemiaminal aminooxy->hemiaminal catalyst Aniline (Catalyst) catalyst->schiff_base schiff_base->hemiaminal + Aminooxy (Transimination) hemiaminal->catalyst Catalyst Regenerated product R1-CH=N-OR2 (Oxime Product) hemiaminal->product - H2O (Dehydration)

Caption: Catalytic cycle of aniline in oxime formation.[5]

General Protocol for Phenylenediamine-Catalyzed Protein Labeling

This protocol is adapted from a general procedure for labeling aldehyde- or ketone-functionalized proteins.[7]

  • Reagent Preparation:

    • Prepare a stock solution of your aminooxy-containing reagent (e.g., aminooxy-biotin, aminooxy-fluorophore).

    • Prepare a 0.5 M stock solution of the catalyst (m-phenylenediamine or p-phenylenediamine) in a suitable buffer (e.g., 0.3 M phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of your aldehyde- or ketone-functionalized protein (e.g., 50 µM in 50 mM Tris•HCl, pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein and the aminooxy reagent in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

    • A typical starting point is a protein concentration of 50-100 µM and a 3-fold molar excess of the aminooxy reagent.[7]

  • Initiation and Incubation:

    • Initiate the ligation by adding the catalyst stock solution to a final concentration of 25–100 mM.[7]

    • Incubate the reaction at room temperature or 37°C. Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purification:

    • Once the reaction is complete, the final conjugate can be purified from excess reagents and catalyst using standard methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.[8]

References

how to improve solubility of PEGylated conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility of PEGylated conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the PEGylation process and with the final conjugate product.

Q1: My PEGylated conjugate is precipitating or showing poor solubility immediately after the reaction. What are the common causes and solutions?

A: Precipitation or poor solubility post-reaction is a common issue that can stem from several factors related to the conjugate itself or the reaction conditions.

  • Protein Denaturation: The PEGylation process, including pH shifts or exposure to reactive chemicals, can alter the native structure of the protein, exposing hydrophobic regions and leading to aggregation.[1]

  • Inappropriate PEG Characteristics: The molecular weight and structure of the polyethylene (B3416737) glycol (PEG) can significantly influence the final conjugate's properties. While PEGylation generally enhances the solubility of hydrophobic drugs, its effect on proteins can be complex.[2][3]

  • High Viscosity: In some cases, the addition of PEG can unexpectedly lead to a significant increase in the viscosity of the solution, which can promote aggregation and precipitation.[4][5]

  • Reaction Conditions: Parameters such as pH, temperature, protein concentration, and the molar ratio of PEG to the protein are critical.[6] Non-optimal conditions can lead to either incomplete conjugation or the formation of insoluble aggregates.

Initial Troubleshooting Steps:

  • Analyze Reaction Purity: Use Size Exclusion Chromatography (SEC) to determine if the precipitate is an aggregate of the desired conjugate or unreacted starting material.[7]

  • Review Reaction Parameters: Ensure the pH of the reaction buffer is optimal for both the stability of your protein and the reactivity of the chosen PEG derivative. For amine-reactive PEGs, a pH of 7-9 is common, but directing the reaction to the N-terminus may require a lower pH around 7.[6][8]

  • Adjust Molar Ratio: A high PEG-to-protein molar ratio can sometimes lead to over-PEGylation and aggregation. Try reducing the molar excess of the PEG reagent.[6]

Q2: How can I optimize my PEGylation strategy to prevent solubility issues from the start?

A: Proactively optimizing the PEGylation strategy is the most effective way to prevent solubility problems. This involves careful selection of the PEG reagent and precise control over the reaction environment.

  • Choice of PEG Reagent:

    • Molecular Weight: Increasing the PEG chain length can enhance the hydrophilicity and solubility of the conjugate.[9][10] However, very long PEG chains can also increase viscosity.[5]

    • Structure: Branched or forked PEGs can improve solubility and decrease viscosity compared to linear PEGs of the same molecular weight, though they may be more expensive.[5][11]

  • Site-Specific PEGylation:

    • Randomly attaching PEG to multiple sites (e.g., lysine (B10760008) residues) can sometimes cover regions of the protein that are critical for its solubility and stability.[6]

    • Site-specific PEGylation, which targets a single, predetermined site (like the N-terminus or a specific cysteine residue), can prevent this issue and results in a more homogeneous product.[6][12] Controlling the reaction pH can help target the lower-pK alpha-amino group at the N-terminus over the epsilon-amino groups of lysine.[6]

  • Control of Reaction Conditions:

    • pH: The reaction pH is critical. It affects the reactivity of both the protein's functional groups and the PEG reagent.[6]

    • Temperature: Lower temperatures (e.g., 4°C) can slow down the reaction but may be necessary to maintain the stability of a sensitive protein.[7]

    • Protein Concentration: High protein concentrations can favor intermolecular aggregation. Consider running the reaction at a lower protein concentration.[6]

Q3: My purified PEGylated conjugate is soluble initially but aggregates over time during storage. How can I improve its long-term stability?

A: Long-term instability and aggregation are often formulation challenges. The storage buffer and conditions must be optimized for the specific conjugate.

  • Formulation Buffer:

    • pH: The pH of the storage buffer should be one where the conjugate exhibits maximum stability, which may be different from the optimal pH for the PEGylation reaction.

    • Excipients: The addition of stabilizers can significantly reduce aggregation. Consider screening excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or surfactants (e.g., polysorbate 20/80).[13]

  • Storage Conditions:

    • Temperature: Store the conjugate at the recommended temperature, typically 2-8°C or frozen, to slow down degradation and aggregation processes.

    • Concentration: For some proteins, there is a concentration range where they are most stable. Both very high and very low concentrations can sometimes promote aggregation.

  • Purification: Ensure that the purification process effectively removes any small aggregates formed during the reaction, as these can act as nuclei for further aggregation.[7] Size Exclusion Chromatography (SEC) is a standard method for this.[7]

Frequently Asked Questions (FAQs)

Q1: What is the first analytical step I should take if I observe precipitation or cloudiness? A: The first step is to separate the soluble and insoluble fractions by centrifugation. Then, analyze the supernatant for the concentration of the soluble protein (e.g., by measuring UV absorbance at 280 nm).[14] The pellet can be analyzed by techniques like SDS-PAGE to identify the nature of the precipitated species (e.g., is it the protein, the conjugate, or something else?).

Q2: Can the type of chemical linkage between the PEG and the protein affect solubility? A: Yes. For example, when PEGylating Granulocyte Colony-Stimulating Factor (GCSF), conjugation via alkylation resulted in a significantly lower propensity for aggregation compared to conjugation via acylation.[14] This is because acylation neutralizes the positive charge of an amino group, which could impact the protein's surface charge distribution and solubility.

Q3: How do I definitively measure aggregation in my sample? A: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for detecting and quantifying soluble aggregates.[7] SEC separates molecules based on their hydrodynamic size, while MALS determines their absolute molar mass in solution, allowing for the precise identification of monomers, dimers, and higher-order aggregates. Dynamic Light Scattering (DLS) is another useful technique for measuring the size distribution of particles in a solution.[15]

Q4: Are there alternatives to PEGylation if solubility cannot be improved? A: Yes, while PEGylation is a widely used and effective technique, other polymers are being explored as alternatives to address some of its limitations.[16] These include polymers like polysialic acid (PolyXen), PASylation (polysarcosine), and XTEN sequences.[5] These alternatives also aim to improve stability, solubility, and circulation half-life.

Quantitative Data Summary

The following table summarizes the impact of various parameters on the solubility of PEGylated conjugates, based on trends reported in the literature.

ParameterModificationEffect on SolubilityPotential Trade-OffsCitation(s)
PEG Molecular Weight Increase PEG chain lengthGenerally increases solubility and hydrodynamic volume.Can increase viscosity; may cause steric hindrance, reducing biological activity.[5][10][17]
PEG Structure Use branched vs. linear PEGCan further increase solubility and reduce solution viscosity.May be more costly; synthesis and characterization can be more complex.[4][5]
PEGylation Site Site-specific vs. randomSite-specific PEGylation often improves stability by avoiding modification of critical residues.Requires more complex chemistry or protein engineering.[6][12]
Formulation Add excipients (e.g., surfactants)Can enhance solubilization and wettability of the conjugate.Requires extensive screening and can introduce new complexities for regulatory approval.[13]
Conjugate State Amorphous vs. crystalline formAmorphous forms have higher energy and are more soluble.Amorphous forms are thermodynamically less stable and can recrystallize over time.[13][18]

Key Experimental Protocols

Protocol 1: General Method for Amine-Reactive PEGylation using an NHS-Ester

This protocol describes a general method for conjugating an amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl Ester, mPEG-SCM) to a protein. Note: All parameters (concentrations, ratios, pH, time) must be optimized for your specific protein.

  • Protein Preparation:

    • Prepare the protein in a buffer free of primary amines (e.g., PBS, HEPES). Avoid buffers like Tris.

    • Adjust the protein concentration to 1-5 mg/mL.

    • Adjust the pH of the protein solution to 7.5 - 8.5 for reaction with lysine residues. For preferential N-terminal conjugation, a lower pH of ~7.0 may be used.[6]

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the mPEG-SCM reagent in a small amount of anhydrous organic solvent (like DMSO) before diluting it into the reaction buffer.

    • Calculate the amount of PEG reagent needed to achieve a desired molar excess over the protein (e.g., a 5:1 to 20:1 molar ratio of PEG:protein).

  • Conjugation Reaction:

    • Add the prepared PEG solution to the stirring protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification:

    • Purify the PEGylated conjugate from unreacted PEG and protein using a suitable chromatography method, such as Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC).

  • Analysis:

    • Analyze the reaction mixture and purified fractions by SDS-PAGE to visualize the increase in molecular weight and by SEC-MALS to quantify the extent of PEGylation and the presence of aggregates.[7]

Protocol 2: Analysis of Aggregation by SEC-MALS

This protocol outlines the analysis of a purified PEGylated conjugate for the presence of soluble aggregates.

  • System Preparation:

    • Equilibrate the HPLC system, including the SEC column, MALS detector, and Refractive Index (RI) detector, with a suitable mobile phase (e.g., PBS) until stable baselines are achieved for all detectors.[7]

  • Sample Preparation:

    • Filter the PEGylated conjugate sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove any large, insoluble particles.[7]

    • Determine the protein concentration accurately (e.g., using A280 or a BCA assay).

  • Data Acquisition:

    • Inject an appropriate amount of the sample onto the equilibrated SEC column. The amount will depend on the column size and detector sensitivity.

    • Collect the data from the UV, MALS, and RI detectors as the sample elutes from the column.

  • Data Analysis:

    • Use the specialized software associated with the MALS detector to analyze the data.

    • The software will use the light scattering and refractive index signals to calculate the absolute molar mass for each peak eluting from the SEC column.

    • Identify and quantify the peaks corresponding to the monomer, dimer, and any higher-order soluble aggregates based on their calculated molar mass.

Visual Guides

Troubleshooting Workflow for Poor Conjugate Solubility start Precipitate or Low Solubility Observed check_when When is the issue observed? start->check_when post_reaction Immediately Post-Reaction check_when->post_reaction During/After Reaction post_purification Post-Purification / During Storage check_when->post_purification During Storage analyze_precipitate Analyze Precipitate (SDS-PAGE, SEC) post_reaction->analyze_precipitate analyze_buffer Analyze Storage Buffer & Conditions post_purification->analyze_buffer is_aggregate Is it aggregated conjugate? analyze_precipitate->is_aggregate optimize_reaction Optimize Reaction Conditions: - Lower Protein Concentration - Adjust PEG:Protein Ratio - Optimize pH / Temp is_aggregate->optimize_reaction Yes unreacted Unreacted Protein is_aggregate->unreacted No change_peg Change PEG Strategy: - Alter MW or Structure (Branched) - Use Site-Specific PEGylation optimize_reaction->change_peg increase_eff Increase Reaction Efficiency: - Increase PEG:Protein Ratio - Adjust pH for optimal reactivity unreacted->increase_eff optimize_formulation Optimize Formulation: - Screen pH & Buffers - Add Stabilizing Excipients - Optimize Protein Concentration analyze_buffer->optimize_formulation optimize_storage Optimize Storage: - Test Temperatures (4°C, -20°C, -80°C) - Evaluate Freeze-Thaw Stability analyze_buffer->optimize_storage repurify Repurify to remove aggregate nuclei (SEC) optimize_formulation->repurify

Caption: A decision tree for troubleshooting solubility issues.

Experimental Workflow for Optimizing PEGylation start Define Target Product Profile (e.g., mono-PEGylated, soluble) prep_protein Prepare Protein Stock (Amine-free buffer, known conc.) start->prep_protein screen_peg Screen PEG Reagents - MW (5, 10, 20 kDa) - Structure (Linear, Branched) prep_protein->screen_peg screen_conditions Screen Reaction Conditions (DoE) - pH (e.g., 7.0, 7.5, 8.0) - Molar Ratio (e.g., 2:1, 5:1, 10:1) - Time & Temperature screen_peg->screen_conditions run_reactions Run Small-Scale Parallel Reactions screen_conditions->run_reactions analysis Analyze Crude Reaction Mix (SDS-PAGE, SEC) run_reactions->analysis decision Select Optimal Conditions (Best yield, lowest aggregation) analysis->decision decision->screen_conditions Re-optimize scaleup Scale-Up Reaction decision->scaleup Optimum Found purify Purify Conjugate (IEX and/or SEC) scaleup->purify characterize Characterize Final Product (SEC-MALS, Activity Assay, etc.) purify->characterize end Stable, Soluble Conjugate characterize->end

Caption: A workflow for developing a robust PEGylation process.

Analytical Workflow for Conjugate Characterization start Purified PEGylated Conjugate check_identity Identity & Purity start->check_identity check_solubility Solubility & Aggregation start->check_solubility check_activity Potency & Activity start->check_activity sds_page SDS-PAGE (Confirms MW shift) check_identity->sds_page rp_hplc RP-HPLC (Purity, Heterogeneity) check_identity->rp_hplc mass_spec Mass Spectrometry (Confirms mass of conjugate) check_identity->mass_spec sec_mals SEC-MALS (Quantifies aggregates) check_solubility->sec_mals dls DLS (Measures particle size) check_solubility->dls visual Visual Inspection (Clarity, precipitation) check_solubility->visual binding_assay Binding Assay (e.g., ELISA, SPR) check_activity->binding_assay cell_assay Cell-Based Assay (Functional activity) check_activity->cell_assay

Caption: Key analytical tests for characterizing PEG-conjugates.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]

  • Hydrophobicity of the PEG Reagent: Some PEG reagents, particularly those containing hydrophobic linkers, can increase the overall hydrophobicity of the protein surface, leading to aggregation.

  • Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[3]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitation in the solution.[3]

  • UV-Vis Spectrophotometry: An increase in turbidity can be measured by monitoring the absorbance at wavelengths such as 350 nm or 700 nm.[4][5]

  • Size Exclusion Chromatography (SEC): This is a widely used technique that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][5][6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1][2]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.[1]

  • Nanoparticle Tracking Analysis (NTA): This technique monitors the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.[5]

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimization of Reaction Conditions

The initial step in troubleshooting is to systematically evaluate and optimize the reaction conditions.

  • Protein Preparation: Prepare your protein in a suitable, amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.[3]

  • Parameter Screening: Set up a series of small-scale reactions to test a range of parameters.

    • Protein Concentration: Test concentrations from 0.5 to 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate molar excess of PEG from 1:1 to 20:1.[1]

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0), keeping in mind the stability of your protein and the reactivity of the PEG reagent.[1][3] NHS ester reactions are generally more efficient at a slightly alkaline pH (7.2-8.5).[3]

    • Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[1] Lowering the temperature can slow down the reaction rate and potentially reduce aggregation.[3]

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: Analyze the extent of aggregation in each reaction using one of the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or SEC).[1]

Table 1: Recommended Starting Conditions for PEGylation Optimization

ParameterRecommended RangeRationale
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the concentration.[2]
PEG:Protein Molar Ratio1:1 to 20:1A titration is necessary to find the optimal ratio that maximizes PEGylation while minimizing aggregation.[1]
pH7.2-8.5 (for NHS esters)Balances reaction efficiency with protein stability. Some proteins may require a pH closer to physiological (7.4).[3]
Temperature4°C to Room TemperatureLower temperatures slow the reaction rate, which can favor intramolecular modification and reduce aggregation.[1]
Reaction Time1-12 hoursShorter times may be sufficient at room temperature, while reactions at 4°C may require longer incubation.[2]
Step 2: Modifying Reagent Addition

If optimizing the primary reaction conditions is insufficient, altering the way the PEG reagent is introduced can be beneficial.

  • Stepwise Addition: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time. This can help to avoid localized high concentrations of the reagent.[1][3]

  • Reagent Solubility: Ensure the PEG reagent is fully dissolved before adding it to the protein solution. Some PEG reagents have limited aqueous solubility and may need to be dissolved in a small amount of an organic co-solvent like DMSO or DMF first.[3]

Step 3: Incorporating Stabilizing Excipients

The addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients.

  • Add to Reaction: Add the excipients to your optimized reaction buffer from Step 1 to the final desired concentration.

  • Perform PEGylation: Carry out the PEGylation reaction as previously optimized.

  • Analyze Aggregation: Compare the level of aggregation with and without the excipient.

Table 2: Common Stabilizing Excipients for Preventing Aggregation

Excipient CategoryExampleRecommended ConcentrationMechanism of Action
Sugars and PolyolsSucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugarsPreferential exclusion, increases protein stability.[1]
Amino AcidsArginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[1]
SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[1][7]
Reducing AgentsTCEP, DTT1-5 mMPrevents the formation of non-native disulfide bonds.[2]
Step 4: Consider Site-Specific PEGylation

If random PEGylation of surface amines (e.g., lysines) leads to aggregation, consider a site-specific approach. This can involve engineering a specific site, such as a single cysteine or an unnatural amino acid, for controlled conjugation. This can lead to a more homogeneous product with a lower propensity for aggregation.[2][8]

Visualization of Troubleshooting Workflow

Below is a logical workflow to guide the troubleshooting process for protein aggregation during PEGylation.

Troubleshooting_Workflow start Start: Protein Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (Concentration, PEG:Protein Ratio, pH, Temp) start->optimize_conditions analyze_aggregation1 Analyze Aggregation (SEC, DLS, SDS-PAGE) optimize_conditions->analyze_aggregation1 modify_addition Step 2: Modify Reagent Addition (Stepwise addition, ensure solubility) analyze_aggregation1->modify_addition Aggregation still present success Aggregation Minimized analyze_aggregation1->success Aggregation resolved analyze_aggregation2 Analyze Aggregation modify_addition->analyze_aggregation2 add_excipients Step 3: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) analyze_aggregation2->add_excipients Aggregation still present analyze_aggregation2->success Aggregation resolved analyze_aggregation3 Analyze Aggregation add_excipients->analyze_aggregation3 site_specific Step 4: Consider Site-Specific PEGylation analyze_aggregation3->site_specific Aggregation still present analyze_aggregation3->success Aggregation resolved site_specific->success fail Aggregation Persists (Consult Specialist) site_specific->fail

Caption: Troubleshooting decision tree for protein aggregation during PEGylation.

Signaling Pathway and Logical Relationships

The decision-making process for optimizing PEGylation to prevent aggregation can be visualized as a logical flow.

PEGylation_Optimization_Logic cluster_input Input Parameters cluster_process Process Variables cluster_output Outputs protein Protein Properties (pI, Stability) concentration Protein & PEG Concentration protein->concentration buffer Buffer Conditions (pH, Ionic Strength) protein->buffer peg PEG Reagent (Chemistry, Purity) peg->concentration peg->buffer pegylated_protein Soluble PEGylated Protein concentration->pegylated_protein aggregates Aggregated Protein concentration->aggregates buffer->pegylated_protein buffer->aggregates excipients Excipients excipients->pegylated_protein temp_time Temperature & Time temp_time->pegylated_protein temp_time->aggregates

Caption: Logical relationships in PEGylation optimization to minimize aggregation.

References

Technical Support Center: t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-PEG11-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and handling of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C. Once the vial is opened, it is crucial to minimize exposure to moisture and air. It is advisable to blanket the product with an inert gas like argon or nitrogen before sealing and returning to -20°C storage.

Q2: Is this compound sensitive to acidic conditions?

A2: Yes, the t-Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic conditions and can be readily cleaved.[1][2][3] Exposure to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the deprotection of the aminooxy group.[1][3] Even prolonged exposure to mildly acidic conditions (pH 4-5) during aqueous work-ups can lead to partial or complete deprotection.[2]

Q3: How stable is the aminooxy group and the resulting oxime bond?

A3: The aminooxy group itself is a stable functional group. When reacted with an aldehyde or a ketone, it forms a stable oxime linkage.[4] This oxime bond is significantly more stable than imine or hydrazone bonds formed from similar reactions.[5]

Q4: Can the PEG linker itself degrade?

A4: Polyethylene glycol (PEG) linkers are generally stable. However, the ether backbone of the PEG chain can be susceptible to oxidative degradation under certain conditions, which may be initiated by factors such as exposure to transition metals or strong oxidizing agents.

Q5: The compound appears sticky and difficult to handle. Is this normal?

A5: Yes, PEGylated compounds, including this compound, are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can cause the solid to become tacky and difficult to handle. To mitigate this, always allow the container to warm to room temperature before opening to prevent condensation, and handle the compound in a dry environment, preferably under an inert atmosphere.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or Low Yield in Conjugation Reactions
Possible Cause Explanation Recommended Solution
Premature deprotection of the t-Boc group The t-Boc group may have been unintentionally removed due to exposure to acidic conditions during storage, handling, or a previous reaction step. This would lead to unintended reactions of the aminooxy group.Verify the integrity of the starting material using analytical methods such as HPLC or NMR. Ensure all solvents and reagents used are free from acidic impurities. If necessary, purify solvents before use.
Degradation of the PEG chain Oxidative degradation of the PEG linker can lead to cleavage of the molecule, resulting in a lower concentration of the active bifunctional linker.Avoid exposure of the compound to strong oxidizing agents and transition metal contaminants. Use high-purity solvents and reagents.
Suboptimal reaction conditions for oxime ligation The formation of the oxime bond is pH-dependent, with optimal conditions typically between pH 6.5 and 7.5.[5] Deviations from this range can lead to lower reaction efficiency.Buffer the reaction mixture to the optimal pH range. The reaction can also be accelerated by the addition of a catalyst, such as aniline.[4][5]
Steric hindrance The bulky nature of the molecules being conjugated can hinder the reaction between the aminooxy and carbonyl groups.Increase the reaction time or temperature. Consider using a longer PEG linker to provide more flexibility and reduce steric hindrance.
Issue 2: Appearance of Unexpected Byproducts in Analytical Characterization (e.g., NMR, Mass Spectrometry)
Possible Cause Explanation Recommended Solution
Alkylation from t-Boc deprotection During acidic deprotection of the t-Boc group, the resulting t-butyl cation can alkylate other nucleophilic sites on your molecule of interest.If intentional deprotection is being performed, consider adding a scavenger such as anisole (B1667542) or thioanisole (B89551) to the reaction mixture to trap the t-butyl cation.
Presence of rotamers In NMR analysis, particularly in certain solvents, molecules with rotatable bonds like carbamates can exist as a mixture of conformers (rotamers), leading to the appearance of multiple, smaller peaks than expected.Acquire NMR spectra at an elevated temperature to promote faster bond rotation, which can lead to the coalescence of rotameric peaks into a single, averaged signal.
Oxidative degradation products of the PEG chain Mass spectrometry may reveal a distribution of masses corresponding to PEG fragments resulting from oxidative cleavage.Handle the compound under an inert atmosphere and use peroxide-free solvents to minimize oxidation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV exposure of 200 watt hours/square meter).

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, by a suitable stability-indicating method such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the parent compound from its degradation products. A UV detector can be used if the degradation products contain a chromophore, or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for universal detection.[2][6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the degradation products and elucidate their structures.[7][8]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

  • Determine the percentage of degradation for each stress condition.

  • Use the mass spectrometry data to propose degradation pathways.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal (80°C) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc RP-HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS Analysis hplc->lcms For peak identification interpret Compare chromatograms, quantify degradation, propose pathways lcms->interpret

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield deprotection Premature t-Boc Deprotection start->deprotection degradation PEG Chain Degradation start->degradation conditions Suboptimal Reaction Conditions start->conditions verify Verify Starting Material (HPLC, NMR) deprotection->verify protect Use High-Purity Solvents & Inert Atmosphere degradation->protect optimize Optimize pH (6.5-7.5) & Consider Catalyst conditions->optimize

Caption: Troubleshooting logic for low yield in conjugation reactions.

References

Technical Support Center: Oxime Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxime linkages. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving oxime chemistry, with a focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is an oxime linkage and why is it used in my field?

An oxime linkage is a covalent bond formed between a carbonyl group (from an aldehyde or a ketone) and a hydroxylamine (B1172632). This type of linkage is widely used in bioconjugation, drug delivery, and materials science due to its relatively high stability, particularly when compared to other imine-based linkages like hydrazones. The formation of an oxime bond is a chemoselective reaction that can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.

Q2: What are the primary factors that lead to the hydrolysis of an oxime linkage?

Oxime hydrolysis, the cleavage of the C=N bond to regenerate the carbonyl and hydroxylamine, is primarily catalyzed by acid.[1][2] The rate of hydrolysis is significantly influenced by several factors:

  • pH: Lower pH (acidic conditions) accelerates the rate of hydrolysis.[1][2] Oximes are generally most stable in neutral to slightly basic conditions.

  • Temperature: Elevated temperatures can increase the rate of hydrolysis.

  • Structure of the Carbonyl Precursor: Oximes derived from ketones (ketoximes) are generally more stable than those derived from aldehydes (aldoximes).[3]

  • Electronic Effects: The electronic properties of substituents near the oxime bond can influence its stability. Electron-withdrawing groups can impact stability.

  • Presence of Catalysts: While some catalysts, like aniline (B41778), are used to accelerate oxime formation, they can also influence the reverse hydrolysis reaction under certain conditions.[4]

Q3: How much more stable is an oxime linkage compared to a hydrazone linkage?

Oximes are significantly more stable towards hydrolysis than analogous hydrazones.[3] In aqueous solutions, aliphatic oximes are reported to be 100 to 1000-fold more resistant to hydrolysis than hydrazones.[3] One study found the first-order rate constant for the hydrolysis of a specific oxime at pD 7.0 to be approximately 600-fold lower than that of a comparable methylhydrazone.[1][2]

Troubleshooting Guide: Preventing Oxime Hydrolysis

This guide addresses common issues related to oxime linkage instability and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected cleavage of my oxime-linked conjugate during an experiment. Acidic Conditions: The reaction buffer or subsequent processing steps might be too acidic.- Maintain the pH of your solution between 6.5 and 7.5. - If acidic conditions are necessary for other reasons, minimize the exposure time and temperature. - Consider using a buffer with a higher buffering capacity to resist pH changes.
Elevated Temperature: The experiment is being conducted at a high temperature, accelerating hydrolysis.- Whenever possible, perform reactions and purifications at room temperature or on ice. - If heating is required, use the lowest effective temperature for the shortest possible duration.
Inappropriate Carbonyl Precursor: The oxime was formed from an aldehyde, which is inherently less stable than a ketoxime.- If your experimental design allows, synthesize the oxime from a ketone instead of an aldehyde to increase stability.
Low yield of the desired oxime-linked product. Hydrolysis during reaction/purification: The newly formed oxime is hydrolyzing back to the starting materials.- Optimize the reaction pH to be slightly acidic (around 4.5-6) to favor formation, then immediately adjust to neutral or slightly basic pH for storage and subsequent steps.[5] - Use a catalyst like aniline or its derivatives to accelerate the forward reaction, potentially outcompeting the hydrolysis reaction.[4] Note that some catalysts can also promote the reverse reaction under certain conditions.
My oxime-linked product degrades during storage. Improper Storage Conditions: The storage buffer is acidic, or the storage temperature is too high.- Store purified oxime conjugates in a neutral or slightly basic buffer (pH 7.0-7.5). - For long-term storage, consider freezing the sample at -20°C or -80°C.
Need for an essentially irreversible linkage. Inherent Reversibility of the Oxime Bond: For some applications, even the slow hydrolysis of an oxime is unacceptable.- Chemically reduce the oxime (C=N) bond to a hydroxylamine (CH-NH) linkage. This single bond is highly resistant to hydrolysis under a wide range of conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or diborane.

Quantitative Data on Oxime Stability

The stability of an oxime linkage is highly dependent on its specific chemical structure and the experimental conditions. The following table summarizes comparative stability data for an oxime versus various hydrazones.

ConjugateHalf-life (t1/2) at pD 5.0Half-life (t1/2) at pD 7.0Half-life (t1/2) at pD 9.0
Oxime 1.1 days25 days> 200 days
Methylhydrazone 1.5 hours1 hour1 hour
Acetylhydrazone 11 hours2 hours2 hours
Semicarbazone 1.5 days4 hours4 hours

Data extracted from a study on isostructural conjugates derived from pivalaldehyde. The hydrolysis of the oxime at pD > 7.0 was too slow to obtain a complete kinetic trace within a reasonable timeframe.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for forming an oxime linkage between a carbonyl-containing molecule and a hydroxylamine-containing molecule.

Materials:

  • Carbonyl-containing molecule (aldehyde or ketone)

  • Hydroxylamine-containing molecule

  • Reaction Buffer: e.g., Phosphate (B84403) buffer (100 mM, pH 4.5-7.0) or Acetate buffer.

  • (Optional) Catalyst: Aniline or aniline derivatives (e.g., m-phenylenediamine).[6]

  • Quenching reagent (e.g., acetone, if desired to consume excess hydroxylamine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the carbonyl-containing molecule and the hydroxylamine-containing molecule in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the hydroxylamine is often used.

  • (Optional) If using a catalyst, add it to the reaction mixture. Aniline is typically used at a concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the presence of a catalyst.

  • Monitor the reaction progress by a suitable analytical technique, such as HPLC or LC-MS.

  • Once the reaction is complete, the product can be purified from unreacted starting materials and byproducts using an appropriate chromatographic method.

Protocol 2: Monitoring Oxime Hydrolysis by 1H NMR Spectroscopy

This protocol provides a method for quantifying the rate of oxime hydrolysis.

Materials:

  • Purified oxime conjugate

  • Deuterated buffers (e.g., phosphate or acetate) at various pD values (e.g., 5.0, 7.0, 9.0).

  • NMR spectrometer

  • Internal standard (optional, for precise quantification)

Procedure:

  • Dissolve a known concentration of the oxime conjugate in a deuterated buffer of the desired pD.

  • Acquire a 1H NMR spectrum at time zero (t=0).

  • Incubate the NMR tube at a constant temperature.

  • Acquire subsequent 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton on the oxime conjugate and a characteristic proton on one of the hydrolysis products (e.g., the aldehyde proton).

  • Calculate the percentage of hydrolysis at each time point by comparing the integrals of the starting material and product signals.

  • Plot the concentration of the oxime conjugate versus time and fit the data to a first-order decay curve to determine the half-life of the linkage under those conditions.[1]

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation Oxime R-C(R')=N-OH Protonated_Oxime R-C(R')=N⁺H-OH Oxime->Protonated_Oxime + H⁺ H3O+ H₃O⁺ H2O_1 H₂O H2O_2 H₂O Carbinolamine_Intermediate R-C(R')(O⁺H₂) -NH-OH Protonated_Oxime->Carbinolamine_Intermediate + H₂O Protonated_Carbinolamine R-C(R')(OH) -N⁺H₂-OH Carbinolamine_Intermediate->Protonated_Carbinolamine Proton Transfer Protonated_Carbonyl R-C(R')=O⁺H Protonated_Carbinolamine->Protonated_Carbonyl - NH₂OH Hydroxylamine NH₂OH Carbonyl R-C(R')=O Protonated_Carbonyl->Carbonyl - H⁺ H3O+_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis mechanism of an oxime linkage.

Experimental_Workflow cluster_ligation Oxime Ligation cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_stability Stability Testing A 1. Mix Carbonyl and Hydroxylamine in Buffer B 2. (Optional) Add Catalyst (e.g., Aniline) A->B C 3. React at Room Temperature B->C D 4. Monitor by HPLC or LC-MS C->D E 5. Purify Product (e.g., HPLC) D->E F 6. Dissolve in Deuterated Buffer at desired pD E->F G 7. Acquire NMR Spectra over Time F->G H 8. Analyze Data to Determine Half-life G->H

Caption: General experimental workflow for oxime ligation and stability analysis.

References

Technical Support Center: Purification Challenges with PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated molecules?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[1][] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.[1]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][]

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1][]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity.[1][][3] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful polishing step after IEX.[][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique often used for analytical purposes and for separating positional isomers.[1][]

Q3: How does the size of the PEG chain affect purification?

Increasing the size of the attached PEG chain generally leads to:

  • Improved resolution in SEC: The larger hydrodynamic radius of the PEGylated protein results in better separation from the unreacted protein.[5]

  • Weaker interaction in IEX: The increased steric hindrance from a larger PEG chain can reduce the protein's interaction with the ion exchange resin.[5]

  • Enhanced hydrophobic interactions in HIC: For PEG molecules with a molecular weight greater than 20 kDa, the hydrophobicity difference between PEGylated species can be large enough for efficient separation.[3]

Q4: Can non-chromatographic techniques be used for purification?

Yes, non-chromatographic techniques like membrane separation (ultrafiltration, diafiltration) and aqueous two-phase systems (ATPS) can be employed.[] These methods are often cost-effective but may not provide the high resolution needed to separate isomers.[]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

General Workflow for Chromatographic Purification

Purification Workflow General Chromatographic Purification Workflow for PEGylated Molecules reaction PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) (Bulk Separation) reaction->sec Remove unreacted PEG and protein iex Ion Exchange Chromatography (IEX) (Fine Separation) sec->iex Separate by degree of PEGylation hic Hydrophobic Interaction Chromatography (HIC) (Polishing Step) iex->hic Separate positional isomers/further purify analysis Purity Analysis (SDS-PAGE, HPLC, MS) hic->analysis product Purified PEGylated Molecule analysis->product

Caption: A general workflow for the chromatographic purification of PEGylated molecules.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[6]
Flow rate is too high.Reduce the flow rate to increase resolution.[7][8]
Low recovery of PEGylated compound Non-specific binding to the column matrix.Add modifiers like arginine to the mobile phase to suppress hydrophobic interactions.[7]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.
Distorted peak shapes Unwanted interactions with the stationary phase.Consider using a different mobile phase or a column with a different stationary phase chemistry.
Ion Exchange Chromatography (IEX) Troubleshooting
Problem Possible Cause Solution
Poor separation of PEGylated species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.
Low binding capacity Steric hindrance from the PEG chain.Consider using a resin with a larger pore size.
Protein elutes in the flow-through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Problem Possible Cause Solution
Poor resolution Inappropriate salt concentration.The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.
Low recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.
Irreversible binding to the column.If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Problem Possible Cause Solution
Broad peaks Heterogeneity of the attached PEG.The polydispersity of the PEG chain itself can lead to peak broadening.
Slow mass transfer.Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.[9]
Poor separation of positional isomers Insufficient column resolving power.Use a column with a C4 or C18 stationary phase. Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[9]

Data Presentation

The following tables summarize representative quantitative data for the purification of PEGylated proteins using different chromatographic methods.

Table 1: IEX Purification of PEGylated Consensus Interferon (cIFN)

IEX Resin Yield of mono-PEGylated cIFN (%) Purity of mono-PEGylated cIFN (%)
Macro cap Q7599
DEAE Fracto gel5085
DEAE Sepharose4560
(Data from Bajwa et al., 2020)[10]

Table 2: RP-HPLC Resolution of mono-PEGylated Octreotide Isomers

PEG Size (kDa) Resolution
27.6
56.6
203.1
(Data from Lee et al., 2008)[11]

Table 3: HIC Resolution of PEGylated Lysozyme (B549824)

Separation Resolution
Native from mono-PEGylated0.93
Mono-PEGylated from di-PEGylated1.92
(Data from Magaña-Gómez et al., 2020)[12]

Experimental Protocols

General Sample Preparation for Chromatography
  • Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) to consume excess reactive PEG.

  • Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the appropriate loading buffer for the chosen chromatographic method. This can be done using dialysis or a desalting column.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for the initial bulk separation of PEGylated proteins from unreacted protein and free PEG.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should be small relative to the column volume (typically <5%).[6]

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The larger PEGylated protein will elute before the smaller unreacted protein and free PEG.[6][10]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[6][10]

Protocol 2: Ion Exchange Chromatography (IEX)

This protocol is suitable for separating PEGylated species based on their degree of PEGylation.

  • Column and Buffer Selection: Choose an appropriate IEX column (anion or cation exchange) based on the pI of your protein. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Column Equilibration: Equilibrate the column with the binding buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with several column volumes of binding buffer to remove unbound molecules.

  • Elution: Apply a salt gradient (linear or step) by mixing the binding and elution buffers to elute the bound molecules. Species with a lower degree of PEGylation (and thus more charge interaction) will typically elute at a higher salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or RP-HPLC to identify the desired PEGylated species.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This analytical-scale protocol is suitable for assessing purity and separating positional isomers.

  • Column Selection: Use a C4 or C18 reversed-phase column suitable for protein separations.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

  • System Setup: Set the column temperature to 45°C.[9]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the prepared sample.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[10]

  • Detection: Monitor the elution profile using a UV detector at 214 or 280 nm.

Logical Troubleshooting Diagram

Troubleshooting Logic Troubleshooting Common Purification Issues start Start: Impure Product or Low Yield check_purity Assess Purity (HPLC, SDS-PAGE) start->check_purity check_yield Assess Yield start->check_yield poor_resolution Poor Resolution? check_purity->poor_resolution If Impure low_recovery Low Recovery? check_yield->low_recovery If Low Yield optimize_gradient Optimize Gradient/Mobile Phase poor_resolution->optimize_gradient Yes change_column Change Column Chemistry/Pore Size poor_resolution->change_column If still poor orthogonal_method Add Orthogonal Purification Step (e.g., HIC) poor_resolution->orthogonal_method Consider end_pure Pure Product poor_resolution->end_pure No optimize_gradient->poor_resolution Re-assess change_column->poor_resolution Re-assess orthogonal_method->end_pure check_binding Check Binding/Elution Conditions low_recovery->check_binding Yes reduce_precipitation Modify Buffer to Reduce Precipitation low_recovery->reduce_precipitation If still low check_sample_load Reduce Sample Load low_recovery->check_sample_load Consider end_yield Improved Yield low_recovery->end_yield No check_binding->low_recovery Re-assess reduce_precipitation->low_recovery Re-assess check_sample_load->end_yield

Caption: A logical workflow for troubleshooting common issues in PEGylated molecule purification.

References

Technical Support Center: Optimizing Oxime Ligation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing oxime ligation reactions involving PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation is dependent on whether a catalyst is used.

  • Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH of approximately 4.5 is typically most effective.[1] The reaction rate is significantly slower at neutral pH.[1]

  • Catalyzed Reactions: With the use of nucleophilic catalysts like aniline (B41778) and its derivatives, the reaction can be efficiently performed at a neutral pH of 7.0.[1][2] Some catalysts, such as p-phenylenediamine (B122844), are effective across a pH range of 4-7.[2]

Q2: Why is the oxime ligation reaction often slow at neutral pH?

The rate-determining step in oxime formation is the acid-catalyzed dehydration of a tetrahedral intermediate.[1] At neutral pH, the concentration of protons is low, leading to a slower dehydration step and consequently, a slower overall reaction rate.[1] This is a common challenge for biological applications that require physiological conditions.[1]

Q3: What are the benefits of using a catalyst for oxime ligation?

Catalysts like aniline and its derivatives significantly accelerate the rate of oxime bond formation, especially at neutral pH.[3][4] This allows for efficient conjugation under biologically relevant conditions. For example, aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH.[3][4] Substituted anilines, such as p-phenylenediamine, can be even more effective, leading to a 120-fold faster rate of protein PEGylation at pH 7 compared to the uncatalyzed reaction.[2]

Q4: Which catalyst is most effective for oxime ligation at neutral pH?

Several aniline derivatives have been shown to be effective catalysts. p-Phenylenediamine and m-phenylenediamine (B132917) are often more efficient than aniline at neutral pH.[2][5][6] p-Phenylenediamine was found to be 19-fold faster than aniline in a model oxime ligation at pH 7.[2] m-Phenylenediamine is also a highly efficient catalyst, in part due to its high aqueous solubility, which allows for its use at higher concentrations.[6][7]

Troubleshooting Guide

Issue 1: Slow or incomplete reaction at neutral pH.

  • Cause: The uncatalyzed oxime ligation is inherently slow at neutral pH due to the mechanism requiring acid catalysis for the dehydration step.[1]

  • Solution:

    • Introduce a Catalyst: Add a nucleophilic catalyst such as aniline, p-phenylenediamine, or m-phenylenediamine to the reaction mixture.[2][5][6]

    • Optimize Catalyst Concentration: The reaction rate is dependent on the catalyst concentration. For instance, increasing the concentration of aniline can lead to a significant increase in reaction rate.[1] m-Phenylenediamine's high water solubility allows for its use at high concentrations, resulting in greater acceleration.[4][6]

    • Consider Boronic Acid Assistance: In specific cases, boronic acids have been shown to facilitate rapid oxime condensations at neutral pH.[8]

Issue 2: Low yield of the desired PEGylated product.

  • Cause: This could be due to several factors including suboptimal pH, insufficient reaction time, or low reactant concentrations.

  • Solution:

    • Verify pH: Ensure the reaction buffer is at the optimal pH for your chosen conditions (acidic for uncatalyzed, neutral for catalyzed).

    • Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

    • Increase Reactant Concentration: The kinetics of the ligation are driven by the concentration of the reactants.[9] Increasing the concentration of the PEG-linker or the biomolecule may improve yields.

    • Switch to a More Reactive Carbonyl: Aldehydes are generally more reactive than ketones in oxime ligation.[10] If possible, using an aldehyde-functionalized molecule will result in faster kinetics.

Issue 3: Catalyst instability or side reactions.

  • Cause: Some catalysts, like p-phenylenediamine, can be prone to oxidation.[1] Other side reactions can also occur depending on the specific reactants and conditions.

  • Solution:

    • Freshly Prepare Catalyst Solutions: To minimize issues with catalyst degradation, prepare solutions of catalysts like p-phenylenediamine immediately before use.

    • Use High-Grade Solvents: To avoid side reactions, it is recommended to use high-grade solvents.[3]

    • Minimize Exposure to Air: For oxygen-sensitive catalysts, consider degassing the reaction buffer and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of pH and Catalysts on Oxime Ligation Rate

pHCatalystCatalyst ConcentrationRate Enhancement (compared to uncatalyzed at neutral pH)Reference
4.5None-Faster than at neutral pH[1]
7.0None-Baseline[1]
7.0Aniline100 mMUp to 40-fold[3][4]
7.0p-Phenylenediamine10 mM120-fold (19-fold faster than aniline)[2]
7.0m-Phenylenediamine750 mMSignificantly faster than aniline[4][5]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

  • Prepare Stock Solutions:

    • Prepare a stock solution of your aldehyde or ketone-functionalized biomolecule in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of the aminooxy-functionalized PEG linker in the same buffer.

    • Freshly prepare a stock solution of aniline (e.g., 1 M in DMSO or the reaction buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule and the PEG linker to the desired final concentrations (e.g., 10 µM each).

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, SDS-PAGE).

    • Once the reaction is complete, purify the PEGylated product using an appropriate chromatography technique (e.g., size-exclusion or reversed-phase chromatography) to remove excess reagents and the catalyst.[10]

Visualizations

OximeLigationMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) Carbonyl R-C(=O)-R' Tetrahedral_Intermediate R-C(OH)(NH-O-PEG)-R' Carbonyl->Tetrahedral_Intermediate + H₂N-O-PEG Aminooxy H₂N-O-PEG Protonated_Intermediate R-C(OH₂⁺)(NH-O-PEG)-R' Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Oxime R-C(=N-O-PEG)-R' Protonated_Intermediate->Oxime - H₂O, - H⁺

Caption: Mechanism of uncatalyzed oxime ligation.

AnilineCatalysis Carbonyl Aldehyde/Ketone (R-C(=O)-R') SchiffBase Protonated Aniline Schiff Base (R-C(=N⁺H-Ph)-R') Carbonyl->SchiffBase + Aniline, + H⁺ - H₂O Aniline Aniline Aniline->Carbonyl Oxime Oxime Product (R-C(=N-O-PEG)-R') SchiffBase->Oxime + Aminooxy-PEG Aminooxy Aminooxy-PEG (H₂N-O-PEG) Aniline_Regen Aniline (Regenerated) Oxime->Aniline_Regen - H⁺ Aniline_Regen->Carbonyl Catalytic Cycle

Caption: Catalytic cycle of aniline in oxime ligation.

References

Technical Support Center: Efficient Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient oxime bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to oxime ligation experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Slow or Incomplete Reaction

Q: My oxime ligation is extremely slow or appears to have stalled. What are the potential causes and how can I accelerate it?

A: Slow or incomplete oxime formation is a common issue. Several factors can contribute to this, primarily related to reaction conditions and the choice of reactants and catalyst.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal pH Oxime formation is pH-dependent. The reaction is often fastest in slightly acidic conditions (around pH 4.5) because it requires a balance between the protonation of the carbonyl group to increase its electrophilicity and the availability of the neutral nucleophilic hydroxylamine (B1172632).[1][2] At neutral or basic pH, the reaction rate can be significantly slower.[1][3]Adjust the reaction pH to a range of 4.5-6.0.[1][3] Use a suitable buffer to maintain the desired pH throughout the reaction. For applications requiring physiological pH, consider using a more efficient catalyst.[1]
Inefficient Catalyst While aniline (B41778) is a commonly used catalyst, its efficiency can be limited, especially at neutral pH or with less reactive ketone substrates.[4][5]Consider using more potent catalysts like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA).[4][6] p-Phenylenediamine has been shown to be up to 19-fold more efficient than aniline at neutral pH.[2][6] m-Phenylenediamine is also highly efficient and has greater aqueous solubility than aniline, allowing for its use at higher concentrations for significant rate acceleration.[4][5]
Low Reactant Concentration The rate of a bimolecular reaction like oxime ligation is dependent on the concentration of the reactants. Low concentrations will inherently lead to slower reaction rates.[2]If possible, increase the concentration of your carbonyl-containing molecule and your aminooxy-functionalized reagent. Be mindful of potential solubility issues.
Steric Hindrance Sterically hindered ketones or aldehydes react much slower than their unhindered counterparts.[5]Increase the reaction temperature to provide more energy to overcome the steric barrier. Prolong the reaction time. Use a more active catalyst system, such as mPDA at a higher concentration.[4]
Low Temperature Lower temperatures decrease the kinetic energy of molecules, leading to a slower reaction rate.If your biomolecules are stable at higher temperatures, consider running the reaction at a moderately elevated temperature (e.g., 37°C).

Issue 2: Low Product Yield

Q: I'm observing a very low yield of my desired oxime conjugate. What could be the reasons and how can I improve it?

A: Low yields can be frustrating and can stem from a variety of issues, including side reactions, reactant instability, or an incomplete reaction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions The primary competing reaction is often the Beckmann rearrangement, especially with ketoximes under acidic conditions and/or at elevated temperatures.[7] Dimerization of peptide conjugates has also been observed under certain conditions.[8]To minimize the Beckmann rearrangement, avoid harsh acidic conditions and high temperatures.[7] If dimerization is an issue, consider using aniline instead of catalysts with two amino groups like p-phenylenediamine.[8]
Reactant Degradation The aminooxy group can be unstable and reactive towards common laboratory solvents like acetone (B3395972).[9] Aldehydes can be susceptible to oxidation to carboxylic acids.Use high-purity, fresh reagents. Avoid using acetone in the vicinity of your aminooxy-containing compounds.[9] If possible, purify aldehydes by distillation before use.
Hydrolysis of the Oxime Bond While oxime bonds are generally more stable than hydrazones, they can still undergo hydrolysis, especially under acidic conditions, shifting the equilibrium back towards the starting materials.[10]Perform the reaction at a pH where the oxime bond is more stable (closer to neutral if the forward reaction is efficient enough). Once the reaction is complete, adjust the pH of the storage buffer to neutral or slightly basic to minimize hydrolysis.
Incomplete Reaction The low yield may simply be a result of an incomplete reaction.Refer to the troubleshooting section on "Slow or Incomplete Reaction" to ensure your reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) until no further product formation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in oxime bond formation?

A1: Catalysts, particularly nucleophilic catalysts like aniline and its derivatives, accelerate oxime formation by providing an alternative, lower-energy reaction pathway. The catalyst first reacts with the carbonyl compound to form a more reactive intermediate, a protonated Schiff base. This intermediate is more susceptible to attack by the hydroxylamine than the original carbonyl compound, thus increasing the overall reaction rate.[3][9] This is especially beneficial at neutral pH where the concentration of the protonated carbonyl species is low.[11]

Q2: Which catalyst should I choose for my experiment?

A2: The optimal catalyst depends on your specific experimental conditions and substrates.

  • Aniline: A good starting point and effective under slightly acidic conditions.[3] However, its catalytic activity is modest at neutral pH.[2]

  • p-Phenylenediamine (pPDA): Significantly more active than aniline at neutral pH (up to 19-fold faster).[2][6] It is a good choice for reactions at or near physiological pH.

  • m-Phenylenediamine (mPDA): A highly efficient catalyst with the added advantage of high aqueous solubility, allowing for its use at concentrations that can accelerate the reaction up to 15-fold compared to aniline.[4][5]

Q3: How does pH affect oxime ligation?

A3: The pH of the reaction medium has a significant impact on the rate of oxime formation. The reaction is generally fastest at a slightly acidic pH of approximately 4.5.[1] This is because the reaction mechanism involves a proton-catalyzed dehydration of a hemiaminal intermediate. However, at very low pH, the hydroxylamine nucleophile can be protonated, rendering it unreactive.[1] Therefore, a balance must be struck to achieve the optimal reaction rate.

Q4: Are there any alternatives to aniline-based catalysts?

A4: Yes, other catalyst systems have been explored. For instance, carboxylates have been shown to act as activating agents that can promote oxime formation with both aldehydes and ketones at physiological pH.[12] In some cases, solvent-free methods using inorganic catalysts like Bi₂O₃ have been developed for the synthesis of small molecule oximes.[13]

Q5: My reaction involves a ketone, which is known to be less reactive. What specific considerations should I have?

A5: Ketones are sterically more hindered and electronically less electrophilic than aldehydes, leading to slower reaction rates in oxime ligations.[5] To improve the efficiency of oxime formation with ketones:

  • Use a more active catalyst system, such as a high concentration of m-phenylenediamine.[4]

  • Increase the reaction temperature if your substrates are stable.

  • Prolong the reaction time and monitor for completion.

  • Ensure the pH is optimized for the reaction.

Data Presentation

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Efficiency (Compared to Aniline)Optimal pH RangeKey AdvantagesKey Disadvantages
Aniline 1x (baseline)4.5 - 6.0[3]Readily available, well-established.Modest activity at neutral pH, limited aqueous solubility.[5]
p-Phenylenediamine (pPDA) ~19x faster at pH 7[2][6]4.0 - 7.0[2]High catalytic activity at neutral pH.[2]Can be prone to oxidation.[14]
m-Phenylenediamine (mPDA) ~2x faster at equal concentration, up to 15x faster at higher concentrations[4]~7.0[4]High efficiency and excellent aqueous solubility.[4][5]Can form a stable Schiff base at very high concentrations, potentially inhibiting the reaction.[15]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation of a Protein

This protocol is a general guideline and may require optimization for your specific protein and labeling reagent.

Materials:

  • Aldehyde or ketone-functionalized protein in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Aminooxy-functionalized labeling reagent (e.g., aminooxy-PEG, aminooxy-fluorophore).

  • Aniline stock solution (e.g., 1 M in DMSO or a suitable aqueous buffer).

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

Procedure:

  • Prepare a solution of your aldehyde or ketone-functionalized protein in the reaction buffer to a final concentration typically in the range of 10-100 µM.

  • Add the aminooxy-functionalized labeling reagent to the protein solution. A 3 to 10-fold molar excess of the labeling reagent over the protein is commonly used.

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[1]

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., SDS-PAGE, LC-MS, HPLC).

  • Once the reaction is complete, the excess labeling reagent and catalyst can be removed by size-exclusion chromatography, dialysis, or another appropriate purification method.

Protocol 2: High-Efficiency Oxime Ligation using m-Phenylenediamine (mPDA)

This protocol is adapted for reactions where high efficiency and rapid kinetics are desired.

Materials:

  • Aldehyde or ketone-functionalized protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Aminooxy-functionalized labeling reagent.

  • m-Phenylenediamine (mPDA) stock solution (e.g., 0.5 M in 0.3 M phosphate buffer, pH 7.0).[15]

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

Procedure:

  • In the reaction buffer, combine the aldehyde or ketone-functionalized protein (final concentration typically 5-50 µM) and the aminooxy-functionalized labeling reagent (typically a 3-fold molar excess).[15]

  • Initiate the ligation by adding the mPDA stock solution to the desired final concentration (e.g., 50-100 mM). Due to its high solubility, higher concentrations can be used to accelerate the reaction.[4]

  • Incubate the reaction at room temperature. Reactions with mPDA are often significantly faster than with aniline.

  • Monitor the reaction for completion.

  • Purify the resulting protein conjugate to remove unreacted reagents and the catalyst.

Visualizations

Aniline_Catalysis_Mechanism Reactants Carbonyl (Aldehyde/Ketone) + Aniline Schiff_Base_Formation Formation of Protonated Schiff Base Intermediate Reactants->Schiff_Base_Formation Step 1: Catalyst Activation Transimination Nucleophilic Attack by Hydroxylamine Schiff_Base_Formation->Transimination Step 2: Reaction with Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate Transimination->Tetrahedral_Intermediate Oxime_Formation Catalyst Regeneration & Oxime Product Formation Tetrahedral_Intermediate->Oxime_Formation Products Oxime Product + Aniline (Regenerated) Oxime_Formation->Products Final Products

Caption: Aniline-catalyzed oxime formation mechanism.

Troubleshooting_Workflow Start Start: Low Oxime Yield or Slow Reaction Check_pH Is the pH optimal (typically 4.5-6.0)? Start->Check_pH Adjust_pH Adjust pH with a suitable buffer. Check_pH->Adjust_pH No Check_Catalyst Is the catalyst efficient for the given pH and substrate? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Change_Catalyst Switch to a more active catalyst (e.g., pPDA or mPDA). Check_Catalyst->Change_Catalyst No Check_Concentration Are reactant concentrations sufficiently high? Check_Catalyst->Check_Concentration Yes Change_Catalyst->Check_Concentration Increase_Concentration Increase reactant concentrations if possible. Check_Concentration->Increase_Concentration No Check_Substrate Is the carbonyl sterically hindered (ketone)? Check_Concentration->Check_Substrate Yes Increase_Concentration->Check_Substrate Optimize_for_Ketone Increase temperature, prolong reaction time, or use a highly active catalyst. Check_Substrate->Optimize_for_Ketone Yes End Re-evaluate Reaction Check_Substrate->End No Optimize_for_Ketone->End

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation of t-Boc-Aminooxy-PEG11-amine and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules to biologics is a critical step in the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs. This guide provides an objective comparison of analytical methods to confirm the conjugation of t-Boc-Aminooxy-PEG11-amine and presents a performance comparison with common alternative linker chemistries, supported by experimental protocols and data.

Confirming Conjugation: A Multi-Faceted Approach

Confirmation of a successful conjugation reaction requires a suite of analytical techniques to verify the formation of the desired covalent bond and to characterize the final product. The primary methods for analyzing PEGylated biomolecules are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[1][2]

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight of the conjugate. An increase in mass corresponding to the addition of the this compound linker confirms a successful reaction. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can also determine the degree of PEGylation (the number of PEG chains attached to the biomolecule).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. For this compound, ¹H NMR can confirm the presence of the characteristic signals from the PEG backbone and the t-Boc protecting group, providing unambiguous evidence of conjugation.[5][6]

High-Performance Liquid Chromatography (HPLC) , particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), is essential for separating the conjugated product from unreacted starting materials and for assessing the purity of the final conjugate.[7][8]

Comparison of Bifunctional Linkers

The choice of a bifunctional linker is dictated by the functional groups available on the target molecule and the desired stability of the resulting linkage. Here, we compare this compound with two widely used alternatives: NHS-ester-PEG and Maleimide-PEG linkers.

Featuret-Boc-Aminooxy-PEG-AmineNHS-Ester-PEGMaleimide-PEG
Target Functional Group Aldehyde or Ketone (after Boc deprotection)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Resulting Covalent Bond OximeAmideThioether
Reaction pH 6.5 - 7.5[9]7.2 - 8.5[10]6.5 - 7.5[11]
Reaction Time 2 - 24 hours0.5 - 4 hours[10]2 - 4 hours[11]
Bond Stability High hydrolytic stability, more stable than hydrazones.[12][13]Highly stable.[14]Stable, but can undergo retro-Michael addition.[15]
Specificity High, as aldehydes and ketones are less common in native proteins.[16]Reacts with multiple lysine (B10760008) residues, potentially leading to a heterogeneous product.[3]Highly specific for free thiols, which are less abundant than amines.[11]

Experimental Protocols

Detailed methodologies for confirming conjugation are crucial for reproducible results. The following are generalized protocols for key analytical techniques.

Protocol 1: General Protein Conjugation with this compound (via Amine)

This protocol is a two-step process involving the initial conjugation to an amine on a target molecule, followed by the deprotection of the t-Boc group to reveal the aminooxy functionality for subsequent ligation.

Materials:

  • This compound

  • Amine-containing target molecule

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the amine-containing target molecule in the Reaction Buffer.

  • Dissolve this compound in a minimal amount of DMF or DMSO and add it to the target molecule solution at a 10- to 20-fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Quench the reaction by adding the Quenching Solution.

  • Purify the conjugate using Size-Exclusion Chromatography (SEC).

  • For deprotection, dissolve the purified conjugate in the Deprotection Solution and incubate for 1 hour at room temperature.

  • Remove the TFA and scavengers by precipitation with cold diethyl ether or by dialysis.

Protocol 2: Protein Conjugation with NHS-Ester-PEG

Materials:

  • NHS-Ester-PEG

  • Protein with accessible primary amines

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the protein in the Reaction Buffer.

  • Immediately before use, dissolve the NHS-Ester-PEG in DMF or DMSO and add it to the protein solution at a 10- to 50-fold molar excess.[3]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.[3][17]

  • Quench the reaction by adding the Quenching Solution.

  • Purify the conjugate using SEC or dialysis to remove unreacted PEG reagent and quenching buffer.[17]

Protocol 3: Protein Conjugation with Maleimide-PEG

Materials:

  • Maleimide-PEG

  • Protein with accessible thiol groups (may require prior reduction of disulfide bonds)

  • Reaction Buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.5

  • Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 100 mM N-ethylmaleimide or cysteine in reaction buffer

Procedure:

  • If necessary, reduce the protein's disulfide bonds with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent by dialysis or a desalting column.

  • Dissolve the thiol-containing protein in the Reaction Buffer.

  • Dissolve the Maleimide-PEG in the Reaction Buffer and add it to the protein solution at a 10- to 20-fold molar excess.[11]

  • Incubate the reaction for 2-4 hours at room temperature.[8]

  • Quench the reaction by adding the Quenching Solution.

  • Purify the conjugate using SEC to remove excess PEG reagent and quenching agent.[8]

Visualization of Workflows and Pathways

Diagrams illustrating the experimental workflows provide a clear overview of the conjugation processes.

Conjugation_Confirmation_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Target_Molecule Target Molecule (Protein, Peptide, etc.) Reaction Conjugation Target_Molecule->Reaction Linker Bifunctional Linker (this compound) Linker->Reaction Purification Purification (SEC/HPLC) Reaction->Purification Crude Product MS Mass Spectrometry (Molecular Weight, Degree of PEGylation) Purification->MS Purified Conjugate NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC Linker_Comparison cluster_aminooxy t-Boc-Aminooxy-PEG-Amine cluster_nhs NHS-Ester-PEG cluster_maleimide Maleimide-PEG Aminooxy_Start Protein-CHO (Aldehyde/Ketone) Oxime_Bond Protein-CH=N-O-PEG-Amine (Stable Oxime Bond) Aminooxy_Start->Oxime_Bond Aminooxy_Linker H2N-O-PEG-Amine (after deprotection) Aminooxy_Linker->Oxime_Bond NHS_Start Protein-NH2 (Amine) Amide_Bond Protein-NH-CO-PEG (Stable Amide Bond) NHS_Start->Amide_Bond NHS_Linker NHS-O-CO-PEG NHS_Linker->Amide_Bond Maleimide_Start Protein-SH (Thiol) Thioether_Bond Protein-S-Maleimide-PEG (Thioether Bond) Maleimide_Start->Thioether_Bond Maleimide_Linker Maleimide-PEG Maleimide_Linker->Thioether_Bond

References

Verifying t-Boc Deprotection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The removal of the tert-butoxycarbonyl (t-Boc) protecting group is a critical step in multi-step organic synthesis, particularly in peptide and pharmaceutical drug development. Ensuring the complete and efficient cleavage of the t-Boc group is paramount for the success of subsequent reactions and the purity of the final product. This guide provides a comparative overview of common analytical methods used to verify t-Boc deprotection, complete with experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to monitor the progress and confirm the completion of a t-Boc deprotection reaction. The choice of method often depends on the available instrumentation, the nature of the substrate, and the level of quantitative detail required. The following table summarizes the key performance characteristics of the most widely used methods.

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons. The disappearance of the singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group provides unambiguous evidence of deprotection.[1][2]- Provides definitive structural confirmation.- Quantitative, allowing for the determination of reaction conversion.[1]- Can monitor the appearance of the free amine proton signal.- Requires a relatively pure sample for clear analysis.[1]- The N-H proton signal can be broad or difficult to observe.[1]
Thin-Layer Chromatography (TLC) Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The appearance of a new spot corresponding to the more polar free amine and the disappearance of the starting material spot indicates reaction progress.[3][4]- Simple, rapid, and inexpensive.- Excellent for quick reaction monitoring.[4][5]- Not quantitative.- Does not provide structural confirmation.[1]- Co-elution of starting material and product can be misleading.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique. The disappearance of the peak for the t-Boc protected starting material and the appearance of a new peak for the deprotected product are monitored.[6][7]- Highly sensitive and quantitative.- Can separate complex mixtures and identify byproducts.- Method can be validated for purity and impurity analysis.[8]- Requires method development for each specific compound.- More time-consuming and expensive than TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. Confirms the mass of the deprotected product.- Provides both retention time and mass-to-charge ratio, offering high confidence in product identity.- Extremely sensitive, capable of detecting trace impurities.- Can be used to elucidate the structure of byproducts.[9]- The t-Boc group can be unstable under certain MS conditions, potentially leading to in-source fragmentation and misinterpretation of results.[10][11]- Higher operational cost and complexity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific substrate and reaction conditions.

¹H NMR Spectroscopy

Objective: To quantitatively determine the extent of t-Boc deprotection by monitoring the disappearance of the tert-butyl signal.

Protocol:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a weak base for an acidic deprotection). Remove the solvent in vacuo.

  • Dissolution: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.[1]

  • Data Analysis: Integrate the characteristic singlet of the t-Boc group (typically around 1.5 ppm) and a well-resolved signal from the starting material that remains unchanged in the product.[1] The ratio of these integrals will give the extent of reaction completion. The appearance of a new signal for the protons adjacent to the newly formed amine can also be monitored.[1]

Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of the deprotection reaction.

Protocol:

  • Spotting: On a TLC plate, spot the starting t-Boc protected material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).

  • Elution: Develop the TLC plate in an appropriate solvent system (eluent). A common starting point is a mixture of ethyl acetate (B1210297) and hexane.[3] The polarity of the eluent should be adjusted so that the starting material has an Rf value of approximately 0.4-0.6.

  • Visualization: Visualize the spots under UV light if the compounds are UV active.[3] Alternatively, use a staining solution such as potassium permanganate (B83412) or ninhydrin (B49086) to visualize the spots.[3][12] Ninhydrin is particularly useful as it reacts with the newly formed primary or secondary amine to give a distinct color.

  • Analysis: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot corresponding to the free amine indicates the progress of the reaction.[4][5]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively monitor the reaction progress and determine the purity of the final product.

Protocol:

  • Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[13]

  • Sample Preparation: Prepare a calibration curve using known concentrations of the starting material and the purified product. Prepare samples of the reaction mixture at different time points by diluting an aliquot in the mobile phase.

  • Analysis: Inject the samples onto the HPLC system. Monitor the chromatogram at a suitable wavelength.

  • Quantification: The concentration of the starting material and product in the reaction mixture can be determined by comparing their peak areas to the calibration curves. This allows for accurate determination of reaction conversion and yield.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of the deprotected product and identify any byproducts.

Protocol:

  • LC Separation: Utilize an HPLC method similar to the one described above to separate the components of the reaction mixture.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Set the mass spectrometer to scan for the expected mass-to-charge ratio (m/z) of the deprotected product.

  • Data Analysis: The resulting data will show a chromatogram with peaks corresponding to different components. The mass spectrum of each peak can be analyzed to confirm the molecular weight of the compound. Be aware that the t-Boc group can undergo facile McLafferty rearrangement in the ion source, which may complicate the interpretation of the mass spectra.[11]

Visualization of the Deprotection and Analysis Workflow

The following diagram illustrates the general workflow for a t-Boc deprotection reaction followed by analytical verification.

G cluster_reaction t-Boc Deprotection Reaction cluster_analysis Analytical Verification cluster_outcome Outcome start t-Boc Protected Amine reaction Reaction Mixture start->reaction reagents Deprotection Reagent (e.g., TFA, HCl) reagents->reaction tlc TLC Analysis reaction->tlc Monitor Progress nmr NMR Analysis reaction->nmr Confirm Structure & Quantify hplc HPLC Analysis reaction->hplc Quantify & Purity lcms LC-MS Analysis reaction->lcms Confirm Mass complete Complete Deprotection tlc->complete incomplete Incomplete Deprotection tlc->incomplete nmr->complete nmr->incomplete hplc->complete hplc->incomplete lcms->complete lcms->incomplete

Caption: Workflow for t-Boc deprotection and analytical verification.

By understanding the principles, advantages, and limitations of each analytical method, researchers can confidently select the most suitable approach to verify the successful deprotection of t-Boc groups in their synthetic endeavors, ensuring the integrity and purity of their target molecules.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of PEGylated proteins is a critical yet challenging task. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, enhances its therapeutic properties by increasing solubility, stability, and circulation half-life. However, the inherent heterogeneity of PEG polymers in both size and attachment sites complicates analysis. This guide provides an objective comparison of mass spectrometry (MS) techniques for analyzing PEGylated proteins, supported by experimental data and detailed protocols to aid in selecting the most appropriate analytical strategy.

The polydispersity of PEG and the multiple potential conjugation sites on a protein result in a complex mixture of products, making comprehensive characterization a formidable analytical challenge.[1][2] Mass spectrometry has emerged as a powerful tool for unraveling this complexity, offering insights into the average molecular weight, degree of PEGylation, and site-specific modifications.[1]

Comparing the Titans: MALDI-TOF vs. ESI-MS

Two of the most common ionization techniques in mass spectrometry are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). For decades, MALDI-Time of Flight (TOF) MS has been a primary method for determining the average molecular weight and degree of PEGylation.[1] However, the trend is shifting towards liquid chromatography coupled with ESI-MS for more in-depth quantitative and conformational studies.[1]

FeatureMALDI-TOF MSESI-MS
Primary Application Average molecular weight and degree of PEGylation determination.[1]Quantitative analysis, conformational studies, and identification of PEGylation sites.[1][3]
Ionization Produces predominantly singly charged ions.Produces multiply charged ions, leading to complex spectra.[1]
Sample Throughput Generally higher throughput.Can be automated for higher throughput when coupled with LC.[1]
Sample Preparation Requires co-crystallization with a matrix.Solution-based, amenable to coupling with liquid chromatography (LC).[1]
Data Complexity Simpler spectra, easier to interpret for average mass.Complex spectra due to multiple charge states and PEG heterogeneity, often requiring deconvolution.[1]
Mass Accuracy Good for average molecular weight.High mass accuracy, especially with high-resolution analyzers.
Resolution Can be limited for heterogeneous samples.High resolution can resolve individual PEGylated species.
Sensitivity High sensitivity, can detect low concentration samples.[4]High sensitivity, especially when coupled with LC.[5]
Quantitative Analysis Can be challenging to achieve high precision.[5]More amenable to precise quantification, especially with internal standards.[1]

A Deeper Dive: Top-Down, Middle-Down, and Bottom-Up Proteomics

Beyond the ionization method, the overall analytical strategy plays a crucial role in the depth of information obtained. The three main proteomics approaches—top-down, middle-down, and bottom-up—each offer unique advantages and disadvantages for the analysis of PEGylated proteins.

ApproachDescriptionProsCons
Top-Down Analysis of the intact PEGylated protein.[6][7]Provides a complete view of the intact molecule, including all modifications. Preserves information about co-occurring modifications.[7][8]Technically challenging for large, heterogeneous PEGylated proteins. Requires high-resolution mass spectrometers. Lower throughput.[6]
Middle-Down Analysis of large peptide fragments generated by limited proteolysis.[9]Reduces complexity compared to top-down while retaining information about modification sites within a larger fragment. Improved sequence coverage over top-down for larger proteins.Requires specific enzymes for limited digestion. Data analysis can be complex.
Bottom-Up Analysis of small peptides generated by complete enzymatic digestion (e.g., with trypsin).[6][7]Well-established workflows and robust instrumentation. High throughput and sensitivity. Good for identifying PEGylation sites.Information about the intact protein and co-occurring modifications is lost. Incomplete sequence coverage can miss some modification sites.[8]

Experimental Workflows

To provide a clearer understanding of these analytical strategies, the following diagrams illustrate the typical experimental workflows.

Top_Down_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Intact_Protein Intact PEGylated Protein ESI_MS High-Resolution ESI-MS Intact_Protein->ESI_MS Direct Infusion or LC Fragmentation MS/MS Fragmentation (ETD/CID) ESI_MS->Fragmentation Deconvolution Deconvolution Fragmentation->Deconvolution Sequence_Analysis Sequence Analysis & PTM Localization Deconvolution->Sequence_Analysis

Top-Down Proteomics Workflow for PEGylated Proteins.

Middle_Down_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Intact_Protein Intact PEGylated Protein Limited_Digestion Limited Enzymatic Digestion (e.g., Lys-C) Intact_Protein->Limited_Digestion LC LC Separation Limited_Digestion->LC ESI_MS ESI-MS LC->ESI_MS Fragmentation MS/MS Fragmentation ESI_MS->Fragmentation Peptide_Mapping Peptide Mapping & PTM Analysis Fragmentation->Peptide_Mapping

Middle-Down Proteomics Workflow for PEGylated Proteins.

Bottom_Up_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Intact_Protein Intact PEGylated Protein Digestion Enzymatic Digestion (e.g., Trypsin) Intact_Protein->Digestion LC LC Separation Digestion->LC ESI_MS ESI-MS LC->ESI_MS Fragmentation MS/MS Fragmentation ESI_MS->Fragmentation Database_Search Database Search & Peptide Identification Fragmentation->Database_Search Site_Localization PEGylation Site Localization Database_Search->Site_Localization

Bottom-Up Proteomics Workflow for PEGylated Proteins.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common procedures in the mass spectrometry analysis of PEGylated proteins.

In-Gel Digestion for Bottom-Up Analysis

This protocol is adapted for the analysis of PEGylated proteins separated by SDS-PAGE.

Materials:

  • Excised gel band containing the PEGylated protein

  • Destaining solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate

  • Reduction solution: 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM iodoacetamide (B48618) (IAA) in 100 mM ammonium bicarbonate

  • Digestion buffer: 50 mM ammonium bicarbonate

  • Trypsin solution (sequencing grade)

  • Extraction solution: 50% ACN with 5% formic acid

Protocol:

  • Excise and Destain: Excise the protein band from the Coomassie-stained gel. Cut the band into small pieces (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the gel pieces are colorless.

  • Reduction and Alkylation:

    • Reduce the protein by incubating the gel pieces in the reduction solution at 56°C for 1 hour.

    • Cool to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

    • Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with ACN.

  • Digestion:

    • Dry the gel pieces completely in a vacuum centrifuge.

    • Rehydrate the gel pieces in trypsin solution on ice for 45-60 minutes.

    • Add enough digestion buffer to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides by adding the extraction solution and sonicating for 15 minutes.

    • Collect the supernatant. Repeat the extraction step twice.

    • Pool the supernatants and dry them in a vacuum centrifuge.

  • Sample Preparation for MS: Reconstitute the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis with Post-Column Addition of Triethylamine (TEA)

This method is particularly useful for reducing charge state complexity in ESI-MS of intact or large fragments of PEGylated proteins.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Syringe pump for post-column addition

LC Method:

  • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic solvent to elute the PEGylated protein.

  • Flow Rate: Dependent on the column dimensions.

Post-Column Addition:

  • Reagent: 0.2% to 1% Triethylamine (TEA) in a suitable solvent (e.g., isopropanol (B130326) or acetonitrile).[10]

  • Delivery: Use a syringe pump to deliver the TEA solution at a low flow rate (e.g., 5-10 µL/min) into the LC eluent stream via a T-junction just before the ESI source.

MS Parameters:

  • Ionization Mode: Positive ion ESI.

  • Mass Range: Set to cover the expected m/z range of the charge-reduced PEGylated protein ions.

  • Data Acquisition: Acquire full scan MS data. For fragmentation, use appropriate methods like collision-induced dissociation (CID) or electron-transfer dissociation (ETD).

Conclusion

The selection of a mass spectrometry strategy for analyzing PEGylated proteins depends heavily on the specific analytical question. For routine determination of average molecular weight and degree of PEGylation, MALDI-TOF MS remains a viable option. For detailed characterization, including site-specific analysis and quantification, LC-ESI-MS is the preferred method. The choice between top-down, middle-down, and bottom-up approaches will be dictated by the size and complexity of the PEGylated protein and the desired level of structural detail. By carefully considering the strengths and limitations of each technique and employing optimized experimental protocols, researchers can successfully navigate the analytical challenges posed by PEGylated proteins and gain the critical insights needed for drug development and quality control.

References

A Comparative Guide to HPLC Methods for Purity Assessment of PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification improves drug solubility, stability, and circulation half-life while reducing immunogenicity. However, the inherent complexity of the PEGylation reaction often results in a heterogeneous mixture of products, including the desired PEG conjugate, unreacted protein, free PEG, and various positional and multi-PEGylated isomers.[1][2] Consequently, robust and reliable analytical methods are crucial for the accurate assessment of purity and quality control of these drug products.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the characterization of PEG conjugates, offering a suite of techniques capable of separating these complex mixtures.[1][] This guide provides an objective comparison of the four most commonly employed HPLC methods for the purity assessment of PEG conjugates: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific analytical challenges.

Comparison of HPLC Methods for PEG Conjugate Analysis

The choice of an optimal HPLC method depends on the specific characteristics of the PEG conjugate and the impurities to be detected and quantified. Each technique operates on a different separation principle, offering unique advantages and limitations.

FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic volume (size)HydrophobicityNet surface chargeSurface hydrophobicity under non-denaturing conditions
Primary Application Separation of aggregates, conjugates, and free protein/PEG.Separation of positional isomers, free PEG, and protein.Separation of positional isomers and species with different degrees of PEGylation.Separation of PEGylated species from unreacted protein and positional isomers.
Resolution Good for large size differences (e.g., aggregates vs. monomer). Limited resolution for species of similar hydrodynamic radii.[4]High resolution for positional isomers and different degrees of PEGylation.[5][6]High resolution for positional isomers due to charge shielding by PEG.[7][8]Good resolution for species with differing surface hydrophobicity.[9]
Sensitivity (LOD/LOQ) LOD: ~3.125 µg/mL, LOQ: ~12.5 µg/mL for PEG GCSF.[10]High sensitivity, dependent on detector. LOD and LOQ can be in the low µg/mL range.[11]High sensitivity, capable of detecting minor charge variants.Moderate to high sensitivity.
Accuracy (% Recovery) Typically >95%Generally high, but can be affected by protein adsorption.High, with minimal sample loss.High, as it is a non-denaturing technique.
Precision (%RSD) Intra- and inter-day precision typically <3%.[12]High reproducibility with RSD values often below 2%.[11]High precision for retention times and peak areas.Good precision with RSD < 2% demonstrated for run-to-run repeatability.[13]
Advantages Robust and easy to develop, good for aggregate analysis.Excellent for resolving isomers, compatible with mass spectrometry.[14]Excellent for separating charged isoforms, non-denaturing conditions.[7]Non-denaturing, orthogonal to IEX and SEC.[15]
Limitations May not resolve free PEG from the conjugate if sizes are similar.[4]Can cause protein denaturation, requires organic solvents.Not suitable for all proteins, dependent on pI.High salt concentrations may cause protein precipitation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these HPLC techniques. Below are representative protocols for each method.

Size-Exclusion Chromatography (SEC-HPLC)

This method is ideal for separating components based on their size in solution. It is particularly effective for quantifying high molecular weight aggregates and separating the PEG conjugate from the smaller, unreacted protein.

Experimental Workflow:

SEC_Workflow prep Sample Preparation (Dilute in Mobile Phase) inject Injection (10-20 µL) prep->inject sep SEC Separation (Isocratic Elution) inject->sep detect Detection (UV @ 280 nm) sep->detect analyze Data Analysis (Peak Integration) detect->analyze RP_HPLC_Workflow prep Sample Preparation (Dilute in Aqueous Mobile Phase) inject Injection (4-20 µL) prep->inject sep RP-HPLC Separation (Gradient Elution) inject->sep detect Detection (UV @ 220/280 nm) sep->detect analyze Data Analysis (Isomer Quantification) detect->analyze IEX_HPLC_Workflow prep Sample Preparation (Dilute in Low Salt Buffer) inject Injection (Diluted Sample) prep->inject sep IEX Separation (Salt Gradient Elution) inject->sep detect Detection (UV @ 280 nm) sep->detect analyze Data Analysis (Isoform Profiling) detect->analyze HIC_HPLC_Workflow prep Sample Preparation (Add High Salt Buffer) inject Injection (High Salt Sample) prep->inject sep HIC Separation (Inverse Salt Gradient) inject->sep detect Detection (UV @ 280 nm) sep->detect analyze Data Analysis (Purity Assessment) detect->analyze

References

A Comparative Guide to t-Boc-Aminooxy-PEG11-amine and NHS-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is paramount to the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison of two prominent classes of PEGylated linkers: t-Boc-Aminooxy-PEG11-amine and N-Hydroxysuccinimide (NHS)-PEG linkers. We will delve into their reactive properties, conjugation efficiencies, and the stability of the resulting bonds, supported by experimental data and detailed protocols to inform your selection process.

Chemical Properties and Reaction Mechanisms

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal primary amine, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The conjugation strategy involves two key steps: the deprotection of the Boc group under mild acidic conditions to reveal the reactive aminooxy group, followed by the reaction of the aminooxy group with an aldehyde or ketone to form a stable oxime bond. The terminal amine can be used for further modifications.

NHS-PEG linkers are amine-reactive homobifunctional or heterobifunctional linkers. They possess one or more N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as the ε-amino groups of lysine (B10760008) residues on proteins. This reaction proceeds efficiently at a physiological to slightly basic pH (7.2-8.5) and results in the formation of a stable amide bond.

FeatureThis compoundNHS-PEG Linkers
Reactive Group(s) Aminooxy (after deprotection), AmineN-Hydroxysuccinimide (NHS) ester
Target Functional Group Aldehydes, KetonesPrimary Amines
Resulting Linkage OximeAmide
Reaction pH Oxime Ligation: ~4.5-7.0Amine Acylation: 7.2-8.5
Key Characteristics Bioorthogonal conjugation, requires deprotection step, forms highly stable bond.Highly reactive, prone to hydrolysis, widely used for protein modification.

Performance Comparison: A Data-Driven Analysis

The performance of these linkers can be evaluated based on their conjugation efficiency, the stability of the resulting linkage, and the characteristics of the final bioconjugate, such as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).

Conjugation Efficiency and Reaction Kinetics

Direct head-to-head quantitative comparisons of conjugation efficiency under identical conditions are scarce in the literature. However, we can infer performance from individual studies.

  • NHS-PEG Linkers: The reaction of NHS esters with amines is generally rapid, often reaching completion within 30-60 minutes at room temperature.[1] However, a significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which reduces the overall efficiency. The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 8.6.

  • This compound: Oxime ligation is known for its high chemoselectivity. The reaction rate is typically slower than NHS ester reactions at neutral pH but can be accelerated by catalysts such as aniline (B41778) or its derivatives.[2][3] Studies have shown that with an efficient catalyst, oxime ligation can be completed in minutes.[2] The requirement of a pre-conjugation deprotection step adds to the overall workflow time.

Stability of the Resulting Linkage

The stability of the formed bond is a critical factor, especially for in vivo applications.

Linkage TypeEnvironmentStabilitySupporting Data
Oxime Aqueous solution (pH 5.0-9.0)Highly stableThe rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that of simple hydrazones.[4]
Amide Physiological conditionsHighly stableThe amide bond is generally considered one of the most stable covalent linkages in bioconjugation.
Drug-to-Antibody Ratio (DAR) in ADCs

The DAR is a critical quality attribute of ADCs, influencing their efficacy and toxicity.

Linker TypeConjugation StrategyAchieved DARReference
NHS-PEGLysine conjugationAverage of 3-4[5]
Aminooxy-PEGSite-specific via oxidized glycans~2[6]
NHS-PEGSite-specific via engineered cysteines2[7]

Note: The achieved DAR is highly dependent on the specific antibody, linker, payload, and reaction conditions. Site-specific conjugation methods, often employed with aminooxy linkers, generally lead to more homogeneous DAR values compared to the stochastic lysine conjugation with NHS esters.

Experimental Protocols

Protocol for t-Boc Deprotection and Oxime Ligation

This protocol describes the deprotection of the t-Boc group from this compound and subsequent conjugation to an aldehyde-containing protein.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0)

  • Aniline catalyst solution (e.g., 100 mM in reaction buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in DCM.

    • Add a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Evaporate the solvent and TFA under reduced pressure.

    • Dissolve the resulting aminooxy-PEG11-amine in the reaction buffer.

  • Oxime Ligation:

    • To the aldehyde-modified protein solution, add the deprotected aminooxy-PEG11-amine to achieve a desired molar excess (e.g., 10-20 fold).

    • Add the aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

    • Monitor the conjugation by SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove excess linker and catalyst.

Protocol for Protein Conjugation using NHS-PEG Linker

This protocol describes the conjugation of an NHS-PEG linker to a protein via primary amines.

Materials:

  • NHS-PEG linker

  • Protein to be conjugated in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the NHS-PEG linker to room temperature before opening.

    • Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the NHS-PEG linker stock solution to the protein solution to achieve a desired molar excess (e.g., 10-50 fold). The final concentration of the organic solvent should be less than 10% (v/v).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

Mandatory Visualizations

experimental_workflow cluster_aminooxy This compound Workflow cluster_nhs NHS-PEG Linker Workflow A1 This compound A2 Deprotection (TFA/DCM) A1->A2 A3 Aminooxy-PEG11-amine A2->A3 A5 Oxime Ligation (pH 4.5-7.0, Aniline) A3->A5 A4 Aldehyde/Ketone -containing Biomolecule A4->A5 A6 Purification (SEC) A5->A6 A7 Oxime-linked Conjugate A6->A7 B1 NHS-PEG Linker B3 Amine Acylation (pH 7.2-8.5) B1->B3 B2 Amine-containing Biomolecule B2->B3 B4 Quenching (e.g., Tris) B3->B4 B5 Purification (Dialysis/SEC) B4->B5 B6 Amide-linked Conjugate B5->B6

Caption: Comparative experimental workflows for bioconjugation.

signaling_pathway cluster_aminooxy_reaction Oxime Ligation cluster_nhs_reaction NHS Ester Aminolysis R_NH2O R1-O-NH2 (Aminooxy) Oxime R1-O-N=CH-R2 (Oxime) R_NH2O->Oxime + R_CHO R2-CHO (Aldehyde) R_CHO->Oxime + R_NHS R1-CO-NHS (NHS Ester) Amide R1-CO-NH-R2 (Amide) R_NHS->Amide + R_NH2 R2-NH2 (Primary Amine) R_NH2->Amide +

Caption: Chemical reactions of the linkers.

Conclusion

The choice between this compound and NHS-PEG linkers is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

Choose this compound when:

  • Site-specific, bioorthogonal conjugation is required.

  • The target biomolecule contains an aldehyde or ketone group (or can be modified to contain one).

  • High stability of the final linkage is critical.

  • A more homogeneous product is desired.

Choose NHS-PEG linkers when:

  • The target biomolecule has accessible primary amines.

  • Rapid and straightforward conjugation is a priority.

  • A well-established and widely used method is preferred.

  • Potential for product heterogeneity is acceptable or can be managed.

This guide provides a foundational understanding to aid in your decision-making process. It is crucial to empirically optimize the reaction conditions for each specific bioconjugation to achieve the desired outcome.

References

A Comparative Guide to Oxime Ligation and Other Bioconjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to covalently link molecules to proteins, peptides, and other biomolecules with high specificity and efficiency is paramount for the development of therapeutics, diagnostics, and research tools. Among the array of chemical strategies available, oxime ligation has emerged as a robust and versatile method. This guide provides a detailed comparison of oxime ligation with other prevalent bioconjugation techniques, namely maleimide-thiol coupling, N-hydroxysuccinimide (NHS) ester chemistry, and "click chemistry," focusing on their advantages, limitations, and practical applications for researchers, scientists, and drug development professionals.

Introduction to Bioconjugation Chemistries

Oxime Ligation: This method involves the reaction of an aminooxy-functionalized molecule with a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1] The reaction is highly chemoselective, proceeding under mild, aqueous conditions, and does not require a metal catalyst.[1] The stability of the resulting oxime linkage is a key advantage, being significantly more resistant to hydrolysis over a wide pH range compared to other linkages like hydrazones.[2][3][4][5] The reaction kinetics can be accelerated by the use of aniline-based catalysts.[2]

Maleimide-Thiol Coupling: This popular technique relies on the Michael addition reaction between a maleimide (B117702) and a sulfhydryl group (from a cysteine residue) to form a stable thioether bond.[6][7] It is known for its high selectivity for thiols and relatively fast reaction rates at physiological pH.[7][8] However, the stability of the resulting succinimidyl thioether linkage can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols, and hydrolysis at higher pH.[6]

NHS Ester Chemistry: NHS esters are widely used for the acylation of primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. This method is straightforward and results in a very stable linkage. A significant drawback is the potential for lack of site-specificity in proteins containing multiple lysine residues, which can lead to heterogeneous products.

Click Chemistry: This category encompasses a range of highly efficient and specific reactions, with the most common in bioconjugation being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage. SPAAC is particularly advantageous for in vivo applications as it obviates the need for a potentially cytotoxic copper catalyst. Click chemistry is renowned for its exceptional speed and orthogonality.

Quantitative Comparison of Bioconjugation Methods

The choice of a bioconjugation strategy often depends on a balance between reaction speed, stability of the resulting linkage, and the specific requirements of the application. The following tables summarize key quantitative data for these methods.

Table 1: Comparison of Second-Order Rate Constants
Bioconjugation MethodTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsNotes
Oxime Ligation 10⁻³ - 10⁰ (uncatalyzed) 10¹ - 10³ (aniline-catalyzed)Aqueous buffer, pH 4-7Reaction rate is highly dependent on pH and the presence of catalysts.
Maleimide-Thiol Coupling 10² - 10³Aqueous buffer, pH 6.5-7.5Fast reaction rates at physiological pH.[8]
NHS Ester Acylation ~10¹ - 10²Aqueous buffer, pH 7-9Rate is dependent on the reactivity of the specific NHS ester and the pKa of the amine.
CuAAC 10⁴ - 10⁵Aqueous buffer, requires Cu(I) catalystVery fast reaction rates, but the copper catalyst can be toxic to cells.
SPAAC 10⁻¹ - 10³Aqueous buffer, no catalyst requiredFast reaction rates without the need for a metal catalyst, making it suitable for in vivo applications.[8]

Note: The reported rate constants can vary significantly based on the specific reactants, solvent, temperature, and pH.

Table 2: Comparison of Linkage Stability
LinkageFormed byHydrolytic StabilityThiol Exchange Stability
Oxime Oxime LigationVery high stability over a broad pH range (pH 2-9).Not applicable
Thioether Maleimide-Thiol CouplingStable, but the succinimide (B58015) ring can hydrolyze at high pH.[6]Susceptible to retro-Michael reaction and exchange with other thiols.[6]
Amide NHS Ester AcylationVery high, one of the most stable biological linkages.Not applicable
Triazole Click Chemistry (CuAAC/SPAAC)Very high, considered inert under most biological conditions.Not applicable

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for each of the discussed methods.

Protocol 1: Oxime Ligation

This protocol describes the labeling of a protein containing an aldehyde or ketone group with an aminooxy-functionalized molecule.

Materials:

  • Protein with a carbonyl group (1-5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0)

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin)

  • Aniline (B41778) catalyst solution (e.g., 1 M in DMSO)

  • Reaction buffer (100 mM phosphate buffer, pH 6.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the aminooxy-functionalized molecule to the protein solution at a 10-20 fold molar excess.

  • Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Upon completion, purify the conjugate from excess reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Maleimide-Thiol Coupling

This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein (e.g., a protein with a cysteine residue).

Materials:

  • Thiol-containing protein (1-10 mg/mL) in a degassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Maleimide-activated molecule (e.g., maleimide-PEG)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the thiol-containing protein in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure free sulfhydryl groups are available.

  • Prepare a stock solution of the maleimide-activated molecule in a suitable solvent (e.g., DMSO or DMF).

  • Add the maleimide solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a quenching reagent to react with any unreacted maleimide.

  • Purify the conjugate using size-exclusion chromatography.

Protocol 3: NHS Ester Acylation

This protocol describes the labeling of a protein's primary amines with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer with a pH of 7.2-8.5 (e.g., 100 mM phosphate buffer or 100 mM sodium bicarbonate buffer)

  • NHS ester-functionalized molecule (e.g., NHS-fluorescein)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Prepare a fresh stock solution of the NHS ester in an anhydrous solvent like DMSO or DMF.

  • Add the NHS ester solution to the protein solution (typically a 5-20 fold molar excess).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Remove excess, unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between an azide-modified protein and a strained alkyne (e.g., DBCO).

Materials:

  • Azide-modified protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the azide-modified protein in the reaction buffer.

  • Prepare a stock solution of the strained alkyne in a compatible solvent (e.g., DMSO).

  • Add the strained alkyne solution to the protein solution, typically at a 2-10 fold molar excess.

  • Incubate the reaction at room temperature for 1-4 hours or at 37°C for a faster reaction. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by a suitable analytical method.

  • Purify the resulting conjugate using size-exclusion chromatography.

Visualizing the Chemistries and Workflows

To further clarify the chemical principles and experimental processes, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.

G Bioconjugation Reaction Mechanisms cluster_oxime Oxime Ligation cluster_maleimide Maleimide-Thiol Coupling cluster_nhs NHS Ester Acylation cluster_spaac SPAAC (Click Chemistry) Protein-CHO Protein-Aldehyde/Ketone Protein-CH=N-O-R Oxime Conjugate Protein-CHO->Protein-CH=N-O-R + H2O H2N-O-R Aminooxy-Molecule H2N-O-R->Protein-CH=N-O-R Protein-SH Protein-Thiol Protein-S-Maleimide-R Thioether Conjugate Protein-SH->Protein-S-Maleimide-R Maleimide-R Maleimide-Molecule Maleimide-R->Protein-S-Maleimide-R Protein-NH2 Protein-Amine Protein-NH-CO-R Amide Conjugate Protein-NH2->Protein-NH-CO-R + NHS NHS-CO-R NHS Ester-Molecule NHS-CO-R->Protein-NH-CO-R Protein-N3 Protein-Azide Protein-Triazole-R Triazole Conjugate Protein-N3->Protein-Triazole-R DBCO-R Strained Alkyne-Molecule DBCO-R->Protein-Triazole-R

Caption: Chemical reactions of common bioconjugation methods.

G General Bioconjugation Workflow Start Start Prepare_Biomolecule Prepare Biomolecule (e.g., dissolve in buffer, reduce thiols) Start->Prepare_Biomolecule Prepare_Reagent Prepare Labeling Reagent (e.g., dissolve in DMSO) Start->Prepare_Reagent Mix Mix Biomolecule and Reagent Prepare_Biomolecule->Mix Prepare_Reagent->Mix Incubate Incubate (e.g., RT for 2h or 4°C overnight) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: A generalized experimental workflow for bioconjugation.

Conclusion: Selecting the Optimal Bioconjugation Strategy

The choice of a bioconjugation method is a critical decision in the design of novel biotherapeutics and research tools. Oxime ligation stands out for its high chemoselectivity, the exceptional stability of the resulting linkage, and its ability to proceed under mild, catalyst-free (or aniline-catalyzed) conditions. These features make it particularly advantageous for applications where stability is paramount and where the introduction of a carbonyl group into the biomolecule is feasible.

In comparison, maleimide-thiol coupling offers faster kinetics but with a potential compromise in linkage stability. NHS ester chemistry provides highly stable amide bonds but often at the cost of site-specificity. Click chemistry, especially SPAAC, offers a powerful combination of speed and orthogonality, making it ideal for complex biological environments and in vivo applications.

Ultimately, the optimal bioconjugation strategy will depend on the specific biomolecule, the nature of the molecule to be conjugated, and the intended application. By understanding the distinct advantages and limitations of each method, researchers can make informed decisions to advance their scientific and therapeutic goals.

References

Stability Showdown: A Comparative Guide to Oxime vs. Other Linkages in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an Antibody-Drug Conjugate (ADC) is a critical component that dictates its stability, efficacy, and safety profile. A stable linker is essential to prevent premature payload release in systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, the linker must be efficiently cleaved to release the cytotoxic payload upon internalization into the target cancer cell. This guide provides an objective comparison of the stability of oxime linkages with other commonly used linkages in ADCs—maleimide, hydrazone, and disulfide—supported by experimental data and detailed methodologies.

Executive Summary

The choice of linker chemistry is a pivotal decision in the design of ADCs. While each linker type possesses distinct advantages and disadvantages, oxime linkages are emerging as a highly stable and promising option. This guide will delve into the quantitative stability data, experimental protocols for assessment, and the underlying chemical principles governing the stability of these critical ADC components.

Comparative Stability of ADC Linkers

The stability of an ADC linker is typically assessed by its half-life in plasma and its susceptibility to cleavage under different physiological conditions. The following table summarizes quantitative data from various studies, offering a comparative view of the stability of different linker types. It is important to note that direct comparison across different studies should be made with caution due to variations in experimental conditions, antibody-payload combinations, and analytical methods.

Linker TypeLinkage ChemistryCleavage MechanismStability ProfileKey Considerations
Oxime Carbonyl + AminooxyGenerally non-cleavable; relies on antibody degradationHighly Stable: Resistant to hydrolysis over a wide pH range. Considered one of the most stable bioorthogonal linkages.[1][2]Slower reaction kinetics for formation compared to some other linkages.[2]
Maleimide Thiol + Maleimide (Thioether)Generally non-cleavable; relies on antibody degradationVariable Stability: Prone to retro-Michael reaction, leading to payload exchange with serum proteins like albumin.[3] Stability can be improved with modifications.[3]Instability can lead to significant off-target toxicity.[3] Hydrolysis of the succinimide (B58015) ring can increase stability.[3]
Hydrazone Carbonyl + Hydrazine (B178648)pH-sensitive (acid-cleavable)Moderately Stable: Designed to be stable at physiological pH (~7.4) and cleaved in the acidic environment of endosomes/lysosomes (pH 4.5-6.0). Can exhibit instability and slow hydrolysis in circulation.[4]Susceptible to premature drug release, which was a challenge for first-generation ADCs.[4] Stability is influenced by the structure of the hydrazine and carbonyl precursors.[5]
Disulfide Thiol + Thiol (Disulfide bond)Redox-sensitive (cleavable)Moderately Stable: Stable in the oxidizing environment of the bloodstream but cleaved in the reducing intracellular environment (high glutathione (B108866) concentration).[6]Stability can be tuned by steric hindrance around the disulfide bond. A balance must be struck between plasma stability and efficient intracellular cleavage.[6]

Experimental Protocols

Accurate assessment of ADC stability is paramount for preclinical and clinical success. The following are detailed methodologies for key in vitro experiments used to evaluate linker stability.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, simulating its journey through the bloodstream and its potential for premature payload release.

Objective: To determine the rate of drug deconjugation from the ADC in plasma over time.

Methodology:

  • ADC Incubation:

    • Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or rat) at 37°C.

    • Include a control sample of the ADC in a buffer (e.g., PBS, pH 7.4) to assess inherent stability.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further reaction.

  • Sample Analysis by LC-MS:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma using affinity purification (e.g., Protein A/G magnetic beads).

    • Elute the purified ADC and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

    • The supernatant can also be analyzed by LC-MS/MS to quantify the amount of free, released payload.

  • Data Analysis:

    • Calculate the average DAR for each time point.

    • Plot the average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma. A stable ADC will exhibit minimal change in DAR over the incubation period.

Lysosomal Stability and Payload Release Assay

This assay evaluates the efficiency of payload release from the ADC within the lysosomal compartment, a critical step for the ADC's cytotoxic activity.

Objective: To measure the rate of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

  • ADC Incubation with Lysosomes:

    • Incubate the ADC with purified liver lysosomes (human or rat) at 37°C. Lysosomes contain a cocktail of proteases, such as cathepsins, that are responsible for cleaving susceptible linkers.

    • The incubation buffer should be acidic (pH ~4.5-5.0) to mimic the lysosomal environment.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Processing:

    • Stop the enzymatic reaction by adding a quenching solution (e.g., a protease inhibitor cocktail or by heat inactivation).

    • Precipitate the proteins (including the antibody and lysosomal enzymes) using an organic solvent like acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis of Released Payload:

    • Collect the supernatant, which contains the released payload.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • A standard curve of the payload is used for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker within the lysosomal environment. An effective cleavable linker will demonstrate efficient and timely payload release.

Visualizing ADC Linker Chemistry and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

ADC_Linker_Structures cluster_oxime Oxime Linkage cluster_maleimide Maleimide Linkage cluster_hydrazone Hydrazone Linkage cluster_disulfide Disulfide Linkage Ab1 Antibody Linker1 R-CH=N-O-R' Ab1->Linker1 Payload1 Payload Linker1->Payload1 Ab2 Antibody-S- Linker2 Succinimidyl Thioether Ab2->Linker2 Payload2 Payload Linker2->Payload2 Ab3 Antibody Linker3 R-CH=N-NH-R' Ab3->Linker3 Payload3 Payload Linker3->Payload3 Ab4 Antibody-S- Linker4 -S-S- Ab4->Linker4 Payload4 Payload Linker4->Payload4

Caption: Chemical structures of common ADC linkages.

Plasma_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling purification Purify ADC using Affinity Chromatography sampling->purification analysis Analyze by LC-MS to Determine DAR purification->analysis end End: Stability Profile analysis->end

Caption: Workflow for an in vitro plasma stability assay.

Conclusion

The stability of the linker is a cornerstone of a successful Antibody-Drug Conjugate. While traditional linkers like maleimides, hydrazones, and disulfides have been instrumental in the development of approved ADCs, they each present unique stability challenges. Oxime linkages offer a compelling alternative, demonstrating high stability in various physiological conditions. The selection of an appropriate linker requires a thorough evaluation of its stability profile using robust and well-defined experimental protocols. This guide provides a framework for researchers to navigate the complex landscape of ADC linker chemistry and make informed decisions in the design and development of next-generation targeted cancer therapies.

References

Evaluating the Efficiency of t-Boc-Aminooxy-PEG11-amine Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is paramount to the success of bioconjugation. This guide provides a detailed comparison of t-Boc-Aminooxy-PEG11-amine with other common PEGylation reagents, focusing on conjugation efficiency, reaction specificity, and experimental considerations.

Introduction to this compound

This compound is a heterobifunctional linker molecule that leverages the highly specific and efficient reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1][2] The "t-Boc" (tert-butyloxycarbonyl) protecting group on the aminooxy function allows for controlled, sequential conjugation, while the terminal primary amine offers a versatile handle for subsequent modifications.[1][3] The polyethylene (B3416737) glycol (PEG) spacer, consisting of 11 ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate.[1][3]

The core reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds with high chemoselectivity under mild aqueous conditions without interfering with native biological functional groups.[4] This specificity makes it an invaluable tool for the precise modification of proteins, peptides, and other biomolecules.

Comparative Analysis of PEGylation Chemistries

The effectiveness of a PEGylation strategy is dictated by the available functional groups on the target biomolecule and the desired characteristics of the final conjugate. Below is a comparison of this compound with three other widely used PEGylation chemistries.

FeatureOxime Ligation (Aminooxy-PEG)NHS-Ester AcylationMaleimide-Thiol AdditionCopper-Catalyzed Click Chemistry (CuAAC)
Target Functional Group Aldehydes, KetonesPrimary Amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)Azides, Alkynes
Typical Reaction pH 4.0 - 6.57.2 - 9.0[5][6]6.5 - 7.54.0 - 12.0[]
Reaction Speed Minutes to hours[4]30 minutes to 2 hours[5][8]RapidVery Rapid (>95% in minutes)[9]
Reported Efficiency/Yield High to quantitative[10]Variable (can be high, ~75% or more)[5]High (>80%)[11]Near-quantitative (>95%)[9][12]
Specificity Very HighModerate (multiple lysines can react)HighVery High
Key Advantages High specificity, stable bond, bioorthogonal.Simple, well-established, no special groups needed.Site-specific at cysteine residues.[13]Extremely high efficiency and specificity, bioorthogonal.[9][14]
Key Disadvantages Requires carbonyl group on target.Can lead to heterogeneous products; NHS esters are prone to hydrolysis.[5][8]Maleimide adducts can undergo retro-Michael reaction (reversibility).[11]Requires introduction of azide/alkyne; potential copper catalyst toxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient conjugation. Below are representative protocols for each of the compared chemistries.

Protocol for this compound Conjugation (Two-Step)

This protocol involves the deprotection of the t-Boc group followed by conjugation to an aldehyde- or ketone-containing protein.

A. t-Boc Deprotection:

  • Dissolve the this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting deprotected aminooxy-PEG11-amine can be used directly or after purification.

B. Oxime Ligation:

  • Dissolve the aldehyde- or ketone-functionalized protein in a reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 5.5).

  • Add the deprotected aminooxy-PEG11-amine to the protein solution at a 10- to 50-fold molar excess.

  • For reactions involving ketones or for rate enhancement, an aniline (B41778) catalyst (e.g., m-phenylenediamine) can be added to a final concentration of 10-20 mM.[15]

  • Incubate the reaction at room temperature or 37°C for 2-16 hours.

  • Monitor the reaction progress using SDS-PAGE, HPLC, or mass spectrometry.

  • Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol for NHS-Ester PEGylation

This protocol describes the conjugation of an NHS-ester functionalized PEG to a protein via its primary amines.

  • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[5]

  • Equilibrate the NHS-ester PEG reagent to room temperature before opening.[8]

  • Dissolve the NHS-ester PEG in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[8]

  • Add the dissolved NHS-ester PEG to the protein solution. A 20-fold molar excess is a common starting point for antibodies.[6][8]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8][16]

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) or by proceeding directly to purification.

  • Purify the conjugate to remove unreacted PEG and byproducts.

Protocol for Maleimide PEGylation

This protocol details the conjugation of a maleimide-functionalized PEG to a protein's free thiol groups.

  • If necessary, reduce protein disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Dissolve the thiol-containing protein in a reaction buffer at pH 6.5-7.5 (e.g., phosphate buffer with EDTA).

  • Dissolve the maleimide-PEG reagent in a suitable solvent (e.g., DMSO, DMF) and add it to the protein solution at a 5- to 20-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding a free thiol-containing compound like L-cysteine or β-mercaptoethanol.

  • Purify the PEGylated conjugate.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-functionalized PEG to an alkyne-modified protein.

  • Dissolve the alkyne-containing protein and the azide-PEG reagent in an aqueous buffer.

  • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

  • Add the copper(I) catalyst to the protein and PEG mixture. A copper-chelating ligand (e.g., THPTA) is often included to stabilize the catalyst and protect the protein.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress. The reaction is often near-quantitative.[12]

  • Purify the conjugate to remove the copper catalyst and excess reagents.

Visualizing Workflows and Mechanisms

To further clarify these processes, the following diagrams illustrate a general bioconjugation workflow and the specific chemical reactions involved.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare Biomolecule (e.g., Protein) C Deprotection Step (if applicable, e.g., t-Boc removal) A->C B Prepare PEG Reagent (e.g., t-Boc-Aminooxy-PEG) B->C D Conjugation Reaction (Mix and Incubate) C->D E Quench Reaction (if applicable) D->E F Purification (e.g., SEC, IEX) E->F G Analysis (SDS-PAGE, MS, HPLC) F->G

Caption: General experimental workflow for bioconjugation.

G cluster_oxime Oxime Ligation Protein_CHO Protein-CHO Protein_Oxime_PEG Protein-CH=N-O-PEG Protein_CHO->Protein_Oxime_PEG + H2N_O_PEG H₂N-O-PEG H2N_O_PEG->Protein_Oxime_PEG H2O H₂O Protein_Oxime_PEG->H2O +

Caption: Oxime ligation reaction mechanism.

G cluster_nhs NHS-Ester Acylation Protein_NH2 Protein-NH₂ Protein_Amide_PEG Protein-NH-CO-PEG Protein_NH2->Protein_Amide_PEG + NHS_PEG PEG-NHS NHS_PEG->Protein_Amide_PEG NHS_OH NHS-OH Protein_Amide_PEG->NHS_OH +

Caption: NHS-ester acylation reaction mechanism.

G cluster_maleimide Maleimide-Thiol Addition Protein_SH Protein-SH Protein_Thioether_PEG Protein-S-Thioether-PEG Protein_SH->Protein_Thioether_PEG + Mal_PEG PEG-Maleimide Mal_PEG->Protein_Thioether_PEG

Caption: Maleimide-thiol addition reaction mechanism.

G Start Target Functional Group? Amine Primary Amines (Lysine) Start->Amine Thiol Free Thiols (Cysteine) Start->Thiol Carbonyl Aldehyde/Ketone Start->Carbonyl Azide_Alkyne Azide or Alkyne Start->Azide_Alkyne Use_NHS Use NHS-Ester PEG Amine->Use_NHS Use_Mal Use Maleimide PEG Thiol->Use_Mal Use_Aminooxy Use Aminooxy PEG Carbonyl->Use_Aminooxy Use_Click Use Click Chemistry PEG Azide_Alkyne->Use_Click

Caption: Decision guide for choosing a PEGylation strategy.

References

Unveiling the Purity Profile: A Comparative Guide to t-Boc-Aminooxy-PEG11-amine and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and predictability of linker molecules are paramount for the successful development of novel therapeutics. This guide provides a detailed characterization of potential reaction byproducts associated with the widely used heterobifunctional linker, t-Boc-Aminooxy-PEG11-amine. It also offers a comparative analysis with alternative linker technologies, supported by experimental data, to inform the selection of the most suitable reagents for bioconjugation applications.

The bifunctional linker, this compound, featuring a Boc-protected aminooxy group and a terminal primary amine, is a valuable tool for covalently linking molecules. However, its multi-step synthesis and subsequent reactions can introduce impurities that may impact the efficacy and safety of the final bioconjugate. Understanding the nature and origin of these byproducts is critical for process optimization and quality control.

Characterization of Potential Byproducts in this compound Preparations

The synthesis of this compound typically involves a series of reactions including the protection of a PEG diol, functionalization of the terminal hydroxyl groups, and subsequent deprotection and amination steps. Each of these stages presents an opportunity for the formation of byproducts.

Table 1: Potential Byproducts in the Synthesis and Use of this compound

Byproduct Category Potential Byproduct Structure/Name Origin Potential Impact
Incomplete Reaction PEG11-diamineIncomplete reaction of the aminooxy precursor.Can lead to homodimerization of the target molecule.
t-Boc-Aminooxy-PEG11-olIncomplete amination of the terminal hydroxyl group.Reduces the efficiency of conjugation to the intended target.
PEG11 diolUnreacted starting material.Dilutes the active linker concentration.
Over-reaction/Side Reactions Di-(t-Boc-Aminooxy)-PEG11Reaction of both PEG termini with the aminooxy precursor.Prevents the formation of the desired heterobifunctional linker.
PEG-related oligomers with different chain lengthsImpurities in the starting PEG material.Leads to a heterogeneous mixture of conjugates.
Degradation Products Formaldehyde, Formic Acid, AcetaldehydeOxidative degradation of the PEG backbone.[1][2][3]Can react with the amine or aminooxy groups, leading to undesired modifications.[1]
Protecting Group-Related Impurities t-Butyl cation-related adductsFormed during the acidic deprotection of the Boc group.[4]Can cause alkylation of the target molecule.[4]
Residual Boc-protected speciesIncomplete deprotection.Renders the aminooxy group unavailable for conjugation.

Experimental Protocols for Byproduct Characterization

Accurate identification and quantification of these potential byproducts are essential. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is the primary method for separating and identifying byproducts.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase concentration allows for the separation of components with varying polarities.

  • Detection: Mass spectrometry (electrospray ionization, ESI) is used to identify the molecular weights of the eluting species, enabling the identification of byproducts based on their expected masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.[5][6][7] The presence of characteristic signals for the Boc group, the PEG backbone, and the terminal functional groups can confirm the structure and reveal the presence of byproducts with distinct chemical shifts.[5][6][7]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is particularly useful for analyzing the heterogeneity of the PEG chain length and for detecting high molecular weight byproducts.[8][9][10]

Comparative Analysis with Alternative Linkers

While this compound is a versatile linker, several alternatives are available, each with its own set of potential advantages and byproduct profiles.

Table 2: Comparison of this compound with Alternative Linker Technologies

Linker Type Key Features Potential Advantages over this compound Potential Byproducts/Concerns
This compound Aminooxy and amine functionality.Well-established chemistry.Potential for byproducts from multi-step synthesis and PEG degradation.
Polysarcosine (PSar) Linkers Polypeptide-based, hydrophilic.Reduced immunogenicity compared to PEG, biodegradable.[11]Potential for impurities from solid-phase peptide synthesis.
Peptide-based Linkers (e.g., Val-Cit) Often designed to be cleavable by specific enzymes.Enables controlled drug release at the target site.Susceptible to premature cleavage by non-target proteases.
Hydrazide-PEG Linkers Hydrazide and another functional group.Forms stable hydrazone bonds with aldehydes and ketones.Hydrazone bond can be less stable than an oxime bond under certain conditions.
Maleimide-PEG Linkers Maleimide (B117702) group for reaction with thiols.Highly specific reaction with cysteine residues.Potential for maleimide ring hydrolysis, leading to loss of reactivity.

Logical Workflow for Linker Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a heterobifunctional PEG linker like this compound, highlighting the stages where byproducts can be introduced and analyzed.

G cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_byproducts Potential Byproducts start PEG Diol step1 Mono-protection (e.g., Boc) start->step1 step2 Functionalization of free -OH step1->step2 bp1 Incomplete Reaction step1->bp1 Incomplete protection bp2 Over-reaction step1->bp2 Di-protection step3 Deprotection step2->step3 step2->bp1 Incomplete functionalization step4 Amination step3->step4 bp4 Protecting Group Artifacts step3->bp4 Side reactions end This compound step4->end step4->bp1 Incomplete amination hplc HPLC-MS end->hplc nmr NMR end->nmr maldi MALDI-TOF end->maldi bp3 Degradation end->bp3 Storage/Handling

Caption: Workflow for synthesis and byproduct analysis.

Signaling Pathway for Linker-Induced Side Reactions

The interaction of linker byproducts with biological systems is a critical consideration. For instance, residual reactive species can lead to unintended modifications of the target biomolecule.

G cluster_linker Linker & Byproducts cluster_target Target Biomolecule cluster_outcome Conjugation Outcome linker This compound protein Protein (e.g., Antibody) linker->protein Intended Conjugation byproduct Reactive Byproduct (e.g., Aldehyde) lysine Lysine Residue byproduct->lysine Unintended Reaction desired Desired Conjugate protein->desired undesired Undesired Adduct lysine->undesired

Caption: Potential for unintended side reactions.

Conclusion

The choice of a linker is a critical decision in the design of bioconjugates. While this compound is a powerful and widely used tool, a thorough understanding of its potential reaction byproducts is essential for ensuring the homogeneity, stability, and safety of the final product. The analytical methods outlined in this guide provide a framework for the comprehensive characterization of this and other linker molecules. For applications where potential PEG-related immunogenicity or the presence of complex byproduct profiles is a concern, alternative linkers such as polysarcosine or cleavable peptide-based systems may offer significant advantages. Ultimately, the optimal linker choice will depend on the specific application, the nature of the molecules to be conjugated, and the desired in vivo performance.

References

Optimizing PROTACs: A Comparative Guide to the Performance of Different Length PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data, to inform rational PROTAC design.

The Critical Role of the PEG Linker

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy.[1] Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3] The linker's length is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1][2]

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][2] Conversely, an excessively long linker may result in inefficient ubiquitination due to unfavorable conformational flexibility and a decrease in effective concentration.[2][4] Therefore, a systematic evaluation of different linker lengths is a key step in the development of a potent PROTAC.[1]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The data below showcases how variations in PEG linker length can dramatically affect degradation potency (DC50) and maximal degradation (Dmax).

PROTAC CompoundE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARV-825 Pomalidomide (CRBN)PEG/Alkyl<1>90%Burkitt's Lymphoma[5]
dBET1 Thalidomide (CRBN)PEG/Alkyl4>95%RS4;11[5]
MZ1 VH032 (VHL)3x PEG units~24~90%HeLa[5]
BRD4 Degrader (0 PEG) Pomalidomide (CRBN)0 PEG units<500Not SpecifiedH661[5]
BRD4 Degrader (1-2 PEG) Pomalidomide (CRBN)1-2 PEG units>5000Reduced PotencyH661[5]
BRD4 Degrader (4-5 PEG) Pomalidomide (CRBN)4-5 PEG units<500Potent DegradationH661[5]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic study on ERα degraders highlighted a clear relationship between linker length and degradation efficacy.

PROTAC CompoundE3 Ligase LigandLinker Length (atoms)ERα Degradation EfficacyCell LineReference
ERα Degrader 1 HIF-1α peptide (VHL)12ModerateMCF-7[6][7]
ERα Degrader 2 HIF-1α peptide (VHL)16SuperiorMCF-7[6][7]
ERα Degrader 3 HIF-1α peptide (VHL)>16ReducedMCF-7[6][7]

Note: The 16-atom linker proved to be superior to the 12-atom linker, demonstrating the significant impact of fine-tuning the linker length.[6][7]

TBK1-Targeting PROTACs

For TANK-binding kinase 1 (TBK1), a minimum linker length was found to be necessary for any degradation activity.

PROTAC Compound SeriesE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
TBK1 Degrader VHL Ligand<12No DegradationNot ApplicableNot Specified[5]
TBK1 Degrader VHL Ligand12-29SubmicromolarNot SpecifiedNot Specified[5]
TBK1 Degrader (Optimal) VHL Ligand21396%Not Specified[5]
TBK1 Degrader VHL Ligand2929276%Not Specified[5]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The diagram below illustrates this process.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

A systematic approach is essential for evaluating and optimizing PROTACs. The following workflow outlines the key experimental stages.

PROTAC_Workflow Design PROTAC Design & Synthesis Biochem Biochemical Assays (e.g., SPR, ITC) Design->Biochem Ternary Ternary Complex Formation Assays (e.g., NanoBRET) Design->Ternary Cellular Cellular Degradation Assays (e.g., Western Blot) Biochem->Cellular Ternary->Cellular Downstream Downstream Functional Assays (e.g., Cell Viability) Cellular->Downstream DMPK In Vitro DMPK/ ADME Assays Downstream->DMPK InVivo In Vivo PK/PD & Efficacy Studies DMPK->InVivo Lead Lead Optimization InVivo->Lead Lead->Design Iterative Refinement

A typical experimental workflow for PROTAC development.
Linker Length and Ternary Complex Formation

The length of the PEG linker is a critical determinant of ternary complex stability and subsequent degradation efficiency. This diagram illustrates the concept of an optimal linker length.

Linker_Optimization TooShort Linker Too Short StericHindrance Steric Hindrance TooShort->StericHindrance Optimal Optimal Linker Length StableComplex Stable & Productive Ternary Complex Optimal->StableComplex TooLong Linker Too Long InefficientComplex Inefficient Ternary Complex TooLong->InefficientComplex NoComplex No Stable Ternary Complex StericHindrance->NoComplex EfficientUb Efficient Ubiquitination & Degradation StableComplex->EfficientUb ReducedPotency Reduced Potency InefficientComplex->ReducedPotency

Impact of linker length on PROTAC efficacy.

Detailed Experimental Protocols

Western Blot for Protein Degradation Analysis

This protocol is used to quantify the levels of a target protein following treatment with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein (e.g., HeLa, THP-1).[4]

  • PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment:

    • For a dose-response experiment, treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 1000 nM) and a vehicle control for a fixed time (e.g., 24 hours).[8]

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).[8]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.[8]

    • Scrape the cells and incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[4][8]

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4][8]

    • Run the gel and then transfer the separated proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4][8]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[4][8]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][8]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[4][8]

    • Quantify band intensities and normalize the target protein signal to the loading control.

NanoBRET™ Ternary Complex Assay

This live-cell, proximity-based assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6][9]

Materials and Reagents:

  • HEK293 cells (or other suitable cell line).

  • Expression vectors for NanoLuc®-Target Protein fusion (donor) and HaloTag®-E3 Ligase fusion (acceptor).

  • Transfection reagent.

  • PROTAC compounds.

  • HaloTag® NanoBRET® 618 Ligand.

  • NanoBRET® Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96-well assay plates.

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase expression vectors.

    • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC compounds.

    • Add the compounds to the cells and incubate for the desired time (endpoint or kinetic).

  • Reagent Addition:

    • Add the HaloTag® NanoBRET® 618 Ligand to all wells and incubate.

    • Add the NanoBRET® Nano-Glo® Substrate.

  • Signal Detection:

    • Measure the donor emission (460nm) and acceptor emission (>610nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increased ratio indicates ternary complex formation.[10]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.[2]

Materials and Reagents:

  • Cells in culture.

  • Opaque-walled multiwell plates (96- or 384-well).

  • Test compounds (PROTACs).

  • CellTiter-Glo® Reagent.

Procedure:

  • Cell Plating:

    • Plate cells in opaque-walled multiwell plates at a desired density.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells.

    • Include control wells with medium only (for background) and cells with vehicle.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Data Recording:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A linker that is too short can cause steric hindrance, while one that is too long can lead to reduced efficiency. Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules.

References

A Comparative Analysis of Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection and application of heterobifunctional crosslinkers. This guide provides an objective comparison of the performance of common crosslinkers, supported by experimental data and detailed protocols.

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics. Their unique architecture, featuring two different reactive groups, allows for the controlled and sequential conjugation of distinct biomolecules, minimizing the formation of undesirable homodimers.[1][2] This guide provides a comparative analysis of three widely used classes of heterobifunctional crosslinkers: the classic amine-to-sulfhydryl linker SMCC, its water-soluble analog Sulfo-SMCC, and the copper-free click chemistry reagent DBCO-NHS ester.

Principles of Heterobifunctional Crosslinking

The utility of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[1] This typically involves the reaction of one end of the crosslinker with the first biomolecule, followed by purification to remove excess crosslinker, and then the reaction of the other end with the second biomolecule. This controlled approach is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs).[3]

The choice of crosslinker is a critical decision that influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Key considerations include the reactivity of the functional groups, the length and composition of the spacer arm, and the cleavability of the linkage under physiological conditions.[3][4]

Comparative Performance of Key Heterobifunctional Crosslinkers

Table 1: Key Characteristics of Selected Heterobifunctional Crosslinkers
FeatureSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-NHS Ester (Dibenzocyclooctyne-N-hydroxysuccinimidyl ester)
Reactive Group 1 NHS ester (reacts with primary amines)[2][5]Sulfo-NHS ester (reacts with primary amines)[2][5]NHS ester (reacts with primary amines)[6]
Reactive Group 2 Maleimide (B117702) (reacts with sulfhydryls)[2][5]Maleimide (reacts with sulfhydryls)[2][5]DBCO (reacts with azides via copper-free click chemistry)[6]
Solubility Insoluble in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF)[1][2]Soluble in water and aqueous buffers up to ~10 mM[1][2]Requires organic co-solvents (e.g., DMSO, DMF) for stock solutions[6]
Linkage Stability Forms a stable thioether bond, but can be susceptible to retro-Michael addition.[7]Forms a stable thioether bond, with similar stability to SMCC.[5]Forms a highly stable triazole linkage.[6]
Key Advantage Cost-effective and well-established.[1]Water-solubility simplifies reaction setup and avoids organic solvents that may denature proteins.[1]Bioorthogonal reaction with high specificity and efficiency; stable linkage.[6]
Key Disadvantage Hydrophobicity can lead to protein aggregation.[8]The maleimide group can slowly hydrolyze at pH > 7.5.[2][5]Requires the introduction of an azide (B81097) group on the partner molecule.
Table 2: Typical Performance Data in Antibody-Drug Conjugate (ADC) Preparation
ParameterSMCC-based ADCSulfo-SMCC-based ADCDBCO-based ADC
Typical Molar Excess of Crosslinker 5-20 fold over antibody[5]5-20 fold over antibody[5]20-30 fold over antibody[6]
Average Drug-to-Antibody Ratio (DAR) Typically 2-4Typically 2-4Can achieve higher DAR with hydrophilic linkers[8]
Plasma Stability Generally high, but potential for drug loss via retro-Michael addition.[9]Similar to SMCC-based ADCs.[9]High, due to the stability of the triazole linkage.[6]
Conjugation Efficiency HighHighHigh
Potential for Aggregation Higher, due to the hydrophobicity of the crosslinker.[8]Lower, due to the hydrophilicity of the crosslinker.Can be influenced by the hydrophobicity of the DBCO moiety, but PEGylated versions are available to increase hydrophilicity.[8]

Note: The data presented are representative and can vary depending on the specific antibody, payload, and conjugation conditions.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are generalized protocols for the use of SMCC, Sulfo-SMCC, and DBCO-NHS ester in the preparation of antibody conjugates.

Protocol 1: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing antibody to a sulfhydryl-containing enzyme.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Enzyme with free sulfhydryl groups

  • Sulfo-SMCC

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in deionized water to a concentration of 10 mg/mL.[10]

  • Antibody Activation: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[10] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide group from reacting with any sulfhydryls on the antibody.

  • Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Conjugation: Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The molar ratio will depend on the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the final conjugate from unreacted enzyme and antibody using a method such as size-exclusion chromatography.

Protocol 2: Antibody-Oligonucleotide Conjugation using DBCO-NHS Ester

This protocol describes the conjugation of an antibody to an azide-modified oligonucleotide via copper-free click chemistry.

Materials:

  • Antibody in PBS, pH 7.4

  • Azide-modified oligonucleotide

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-4 mg/mL in PBS.

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a 4-10 mM solution of DBCO-NHS ester in anhydrous DMSO.[6]

  • Antibody Activation: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6] The final DMSO concentration should be kept below 20%. Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 5 minutes at room temperature or 15 minutes on ice.[6]

  • Removal of Excess Crosslinker: Remove unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.

  • Click Reaction: Mix the DBCO-activated antibody with the azide-modified oligonucleotide. A 2- to 4-fold molar excess of the oligonucleotide is typically used. Incubate overnight at 4°C or for 3-4 hours at room temperature.[6]

  • Purification: Purify the final antibody-oligonucleotide conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted oligonucleotide.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. UV-Vis spectrophotometry is a common method for its determination.

Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug.

Procedure:

  • Determine Extinction Coefficients: Measure the extinction coefficients of the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm and λmax_drug.

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

  • Calculate DAR: The DAR is the molar ratio of the drug to the antibody:

    • DAR = C_Drug / C_Ab

Visualizing Crosslinking Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical reactions involved in bioconjugation.

G cluster_0 Two-Step SMCC/Sulfo-SMCC Conjugation Antibody (Amine) Antibody (Amine) Activated Antibody Activated Antibody Antibody (Amine)->Activated Antibody + SMCC/Sulfo-SMCC (NHS ester reaction) SMCC/Sulfo-SMCC SMCC/Sulfo-SMCC ADC ADC Activated Antibody->ADC + Drug (Maleimide reaction) Drug (Sulfhydryl) Drug (Sulfhydryl) Drug (Sulfhydryl)->ADC

Caption: Workflow for two-step conjugation using SMCC or Sulfo-SMCC.

G cluster_1 DBCO-NHS Ester Conjugation (Click Chemistry) Antibody (Amine) Antibody (Amine) DBCO-Antibody DBCO-Antibody Antibody (Amine)->DBCO-Antibody + DBCO-NHS Ester (NHS ester reaction) DBCO-NHS Ester DBCO-NHS Ester ADC ADC DBCO-Antibody->ADC + Azide-Drug (Copper-free click reaction) Azide-Drug Azide-Drug Azide-Drug->ADC

Caption: Workflow for DBCO-NHS ester conjugation via click chemistry.

Conclusion

The selection of a heterobifunctional crosslinker is a critical step in the design and synthesis of bioconjugates. SMCC and its water-soluble analog, Sulfo-SMCC, are well-established and effective reagents for linking amines and sulfhydryls. Sulfo-SMCC offers the advantage of aqueous solubility, which can be beneficial for proteins sensitive to organic solvents. DBCO-NHS ester, a key player in copper-free click chemistry, provides a highly specific and stable conjugation method. The choice between these crosslinkers will depend on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. Careful consideration of the comparative data and adherence to detailed experimental protocols are essential for achieving optimal results in bioconjugation.

References

Safety Operating Guide

Navigating the Disposal of t-Boc-Aminooxy-PEG11-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of t-Boc-Aminooxy-PEG11-amine, a bifunctional PEG linker. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Immediate Safety and Hazard Assessment

While some suppliers classify this compound as not hazardous, other safety data sheets (SDS) indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to handle this compound as a hazardous substance and prevent its release into the environment[2].

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

  • Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood[1].

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations. The following protocol provides a general framework for its disposal as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate solid waste from liquid waste[3].

  • If the compound is dissolved in a solvent, collect it in a designated container for the appropriate solvent waste stream (e.g., halogenated or non-halogenated) as per your institution's guidelines[4]. Do not mix incompatible waste streams.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect dry this compound waste, as well as contaminated consumables (e.g., pipette tips, weigh boats, gloves), in a dedicated and clearly labeled hazardous waste container[4].

  • Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity[4]. Ensure containers are kept tightly closed when not in use.

Step 3: Spill Management In the event of a spill:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent[1][4].

  • Carefully collect the absorbed material and place it into the designated hazardous waste container[1][4].

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Disposal of Empty Containers

  • Thoroughly rinse empty containers with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with institutional policies[5][6].

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[1][5].

  • Do not dispose of this compound down the drain or in regular trash[4][7]. Discharge into the environment must be avoided[2]. The recommended method of disposal is through an approved waste disposal plant, which may involve incineration or other specialized treatments[5][7].

III. Data Presentation

Hazard Information and Disposal Recommendations
Primary Hazards Harmful if swallowed, very toxic to aquatic life with long-lasting effects[2].
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[1][3].
Waste Classification Hazardous Waste[4][5][7][8].
Solid Waste Collection Dedicated, labeled hazardous waste container for solids and contaminated items[4].
Liquid Waste Collection Dedicated, labeled, sealed container for solutions; segregate by solvent type[3][4].
Spill Cleanup Material Inert absorbent material (vermiculite, sand)[1][4].
Empty Container Disposal Triple rinse, collect first rinsate as hazardous waste, deface label[5][6].
Final Disposal Method Licensed chemical waste disposal service; approved waste disposal plant[1][2][5].
Prohibited Disposal Methods Do not dispose down the drain or in regular trash[2][4][7].

IV. Mandatory Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Unused chemical, contaminated items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_generated->liquid_waste Liquid spill Spill Occurs waste_generated->spill Accidental collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid cleanup_spill Absorb with Inert Material spill->cleanup_spill storage Store Waste in Designated Area collect_solid->storage collect_liquid->storage collect_spill Collect Spill Debris as Solid Hazardous Waste cleanup_spill->collect_spill collect_spill->collect_solid contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for t-Boc-Aminooxy-PEG11-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of t-Boc-Aminooxy-PEG11-amine (CAS No. 1630094-83-5). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Precautions

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]

Precautionary Statements:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Rinse mouth.[1]

  • Collect spillage.[1]

  • Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for splash risks.Protects eyes and face from splashes and mists.[3][4][5]
Skin Protection Chemically resistant lab coat (100% cotton or flame-resistant).[5] Nitrile or neoprene gloves (minimum 0.2 mm thickness).[3] Closed-toe shoes and long pants.Prevents skin contact. Change gloves immediately if contaminated.[3]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[3][5] If a fume hood is unavailable or aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[3][6]Minimizes inhalation of vapors or aerosols.

Operational Workflow for Safe Handling

Strict adherence to the following procedural steps is critical to minimize exposure and ensure safety.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment sds Review SDS ppe Don PPE sds->ppe fume_hood Prepare Fume Hood ppe->fume_hood equipment Assemble Equipment fume_hood->equipment weigh Weigh Compound equipment->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Surfaces & Equipment react->decontaminate waste Segregate & Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]

  • Don Appropriate PPE: Put on all required PPE as specified in the table above before entering the designated work area.[3]

  • Prepare Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Assemble Equipment: Gather all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Allow the container to equilibrate to room temperature before opening.

    • Carefully weigh the required amount of the compound.

    • When preparing solutions, slowly add the solvent to the powder to avoid generating aerosols.[7]

    • Keep containers tightly closed when not in use.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A common procedure involves washing with a detergent solution, followed by a water rinse, and then a solvent rinse (e.g., ethanol).[7]

    • Segregate and dispose of all waste according to the disposal plan.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Due to its high toxicity to aquatic life, it is imperative that this compound and its containers are not disposed of in the regular trash or down the drain.[1]

Disposal Workflow Diagram

G cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Vials, Paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_service Licensed Chemical Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) must be collected in a separate, sealed, and appropriately labeled hazardous waste container.[7]

  • Final Disposal: Dispose of all waste through a licensed chemical waste disposal contractor in accordance with all local, state, and federal regulations.[8] Do not release into the environment.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]

  • Spills:

    • Evacuate the area and restrict access.[7]

    • Alert your supervisor and the appropriate environmental health and safety (EHS) personnel.[7]

    • Wearing appropriate PPE, cover small liquid spills with an inert absorbent material and place it in a sealed container for disposal.[7] For small powder spills, gently cover with a damp paper towel to avoid raising dust before collection.[7]

    • Decontaminate the spill area thoroughly.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.